molecular formula C₂₀₂H₃₂₅N₆₁O₅₄S B612516 277302-47-3 CAS No. 277302-47-3

277302-47-3

Cat. No.: B612516
CAS No.: 277302-47-3
M. Wt: 4504.20
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TIP 39, Tuberoinfundibular Neuropeptide is a neuropeptide and parathyroid hormone 2 receptor (PTH2R) agonist. TIP 39 is highly conserved among species. TIP39 from all species activates adenylyl cyclase and elevates intracellular calcium levels through parathyroid hormone 2 receptor (PTH2R).

Properties

CAS No.

277302-47-3

Molecular Formula

C₂₀₂H₃₂₅N₆₁O₅₄S

Molecular Weight

4504.20

sequence

One Letter Code: SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP

Origin of Product

United States

Foundational & Exploratory

Tuberoinfundibular Peptide of 39 Residues (TIP39): Mechanisms, Pharmacology, and Physiological Roles

[1][2][3][4]

Executive Summary

Tuberoinfundibular Peptide of 39 Residues (TIP39) represents a distinct, evolutionarily conserved neuropeptide system that functions as the high-affinity endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R) .[1][2][3][4][5][6][7][8][9][10] Despite its nomenclature—derived from its initial purification from bovine hypothalamic extracts—TIP39 is not a classic tuberoinfundibular hormone like dopamine. Instead, it originates from discrete pontine and thalamic nuclei, projecting widely to modulate nociception, neuroendocrine stress responses, and affective behaviors.

This technical guide dissects the molecular identity, receptor pharmacology, and experimental interrogation of the TIP39-PTH2R axis, providing a roadmap for researchers investigating its therapeutic potential in anxiety disorders, chronic pain, and neuroendocrine dysregulation.

Molecular Identity and Structural Homology

Sequence and Classification

TIP39 belongs to the Parathyroid Hormone (PTH) family , which includes PTH and PTH-related protein (PTHrP). However, it shares limited sequence homology (~30%) with PTH and PTHrP, primarily within the N-terminal activation domain and C-terminal receptor-binding domain.

  • Gene Location: Human chromosome 19q13.33.

  • Precursor: Synthesized as a larger precursor protein (approx. 100 amino acids), cleaved to the bioactive 39-residue peptide.

  • Evolutionary Context: The TIP39-PTH2R system is ancient, present in zebrafish and tetrapods, but notably absent in rodents (mice/rats have the receptor and peptide, but the receptor pharmacology differs slightly from humans, necessitating careful model selection).

The "Tuberoinfundibular" Misnomer

Critical Insight for Researchers: The name "Tuberoinfundibular Peptide" is an artifact of its discovery context (hypothalamic extract purification). Unlike Tuberoinfundibular Dopamine (TIDA) neurons located in the arcuate nucleus, TIP39 cell bodies are NOT found in the hypothalamus . They are restricted to:

  • Subparafascicular Area (SPF): Posterior thalamus.

  • Medial Paralemniscal Nucleus (MPL): Lateral pons.

Receptor Pharmacology: The TIP39-PTH2R Axis[1][2][4][10][11]

TIP39 is the obligate agonist for PTH2R , a Class B1 G-Protein Coupled Receptor (GPCR). While PTH can weakly activate PTH2R, TIP39 displays nanomolar affinity and full efficacy, defining the system's physiological relevance.

Signaling Transduction Pathways

Upon binding, TIP39 induces a conformational change in PTH2R that couples primarily to G


sG

q/11

TIP39_SignalingTIP39TIP39 LigandPTH2RPTH2 Receptor(GPCR Class B)TIP39->PTH2RHigh Affinity BindingGsGαs ProteinPTH2R->GsPrimary CouplingGqGαq ProteinPTH2R->GqSecondary CouplingACAdenylyl CyclaseGs->ACcAMPcAMP AccumulationAC->cAMPPKAProtein Kinase A(PKA)cAMP->PKACREBCREB Phosphorylation(Gene Transcription)PKA->CREBPLCPhospholipase C(PLC)Gq->PLCIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+MobilizationIP3->Ca

Figure 1: Signal transduction cascade of the TIP39-PTH2R system. Primary signaling occurs via the cAMP-PKA pathway, with auxiliary calcium signaling modulating neuronal excitability.

Receptor Selectivity Profile

Understanding the cross-reactivity between PTH family peptides is crucial for experimental design, particularly when selecting antagonists.

LigandReceptorAffinity (

)
Functional EffectNotes
TIP39 PTH2R < 1 nM Full Agonist Endogenous ligand.
TIP39PTH1RLow (>100 nM)Weak/No EffectHigh concentrations may cause off-target effects.
PTH (1-34) PTH1R< 1 nMFull AgonistClassic bone/kidney hormone.
PTH (1-34)PTH2RModeratePartial AgonistSpecies-dependent (Human > Rat).
TIP(7-39) PTH1R HighAntagonist Truncated analog; potent PTH1R antagonist.[1]

Physiological Functions & Anatomical Projections[2][4][7][10][11][12]

The TIP39 system acts as a "neuromodulator of stress and sensory integration," bridging primitive brainstem reflexes with higher-order limbic processing.

Nociception (Pain Modulation)
  • Mechanism: TIP39-positive fibers project from the SPF/MPL to the Dorsal Horn of the spinal cord.

  • Effect: Pro-nociceptive in acute settings. Intrathecal administration of TIP39 induces hypersensitivity (allodynia/hyperalgesia).

  • Clinical Relevance: Blockade of TIP39 signaling (via PTH2R antagonists or genetic knockout) results in analgesia in neuropathic pain models.

HPA Axis and Stress Regulation[5][10]
  • Mechanism: TIP39 neurons project to the Paraventricular Nucleus (PVN) of the hypothalamus.

  • Effect: Stimulates the release of Corticotropin-Releasing Hormone (CRH), thereby activating the HPA axis and increasing corticosterone levels.

  • Behavior: TIP39 signaling is anxiogenic.[11][12] TIP39-deficient mice display reduced anxiety-like behaviors but impaired stress coping mechanisms.

Neuroendocrine Control[10]
  • Growth Hormone (GH): TIP39 inhibits GH secretion, likely by stimulating Somatostatin release in the periventricular nucleus.[8]

  • Prolactin: Facilitates prolactin release during lactation (postpartum upregulation).

Experimental Protocols for TIP39 Research

Protocol: In Vivo Intracerebroventricular (ICV) Microinjection

To assess behavioral effects (anxiety/nociception) of TIP39 activation.

Reagents:

  • Synthetic TIP39 peptide (purity >95%).

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

  • Control: Scrambled peptide or aCSF alone.

Workflow:

  • Stereotaxic Surgery: Implant a guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, ML +1.5 mm, DV -3.5 mm for rat). Allow 5-7 days recovery.

  • Preparation: Dissolve TIP39 in aCSF to a stock of 1 mM. Dilute to working concentration (e.g., 100 pmol/µL).

  • Injection: Insert injector cannula (extending 1 mm beyond guide). Infuse 1-2 µL over 2 minutes using a microinfusion pump. Leave needle in place for 1 minute to prevent backflow.

  • Assay: Begin behavioral testing (e.g., Elevated Plus Maze or Hot Plate Test) 10-20 minutes post-injection to align with peak signaling.

Protocol: Calcium Mobilization Assay (In Vitro)

To validate ligand potency or screen antagonists in HEK293 cells expressing PTH2R.

  • Cell Culture: Transfect HEK293 cells with human PTH2R plasmid and a G

    
    q-chimeric protein (if endogenous coupling is weak) or use a calcium-sensitive dye protocol.
    
  • Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 520nm) for 30 seconds.

  • Stimulation: Add TIP39 (serial dilutions:

    
     to 
    
    
    M).
  • Acquisition: Record fluorescence spike immediately upon addition.

  • Analysis: Plot

    
     vs. log[Concentration] to determine 
    
    
    .

Anatomical Projection Map

The following diagram illustrates the unique "hub-and-spoke" projection pattern of TIP39 neurons, originating from restricted nuclei but influencing diverse physiological systems.

TIP39_Anatomycluster_sourcesSynthesis SitesSPFSubparafascicularArea (Thalamus)PVNHypothalamus (PVN)(CRH Release)SPF->PVNStress AxisAmygdalaAmygdala(Fear/Anxiety)SPF->AmygdalaAffective StatePAGPeriaqueductal Gray(Pain Modulation)SPF->PAGMPLMedial ParalemniscalNucleus (Pons)SpinalSpinal Cord(Dorsal Horn)MPL->SpinalNociceptionAuditoryAuditory Cortex/Thalamus(Sensory Processing)MPL->AuditoryAuditory Input

Figure 2: Anatomical projection map of TIP39 neurons. Red nodes indicate synthesis sites; Blue/Green/Yellow nodes indicate functional targets.

References

  • Usdin, T. B., Hoare, S. R., Wang, T., Mezey, E., & Kowalak, J. A. (1999). TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus.[8] Nature Neuroscience, 2(11), 941–943.

  • Dobolyi, A., et al. (2002). Anatomical and physiological evidence for involvement of tuberoinfundibular peptide of 39 residues in nociception.[12] Proceedings of the National Academy of Sciences, 99(25), 1651–1656.

  • Dimitrov, E., et al. (2010). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. Experimental Neurology, 226(1), 68-83.

  • Dobolyi, A., & Usdin, T. B. (2010). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Progress in Neurobiology, 90(1), 29–59.[12]

  • Ward, H. L., et al. (2001). The actions of tuberoinfundibular peptide on the hypothalamo-pituitary axes. Endocrinology, 142(8), 3451–3456.

The Core Mechanism of Action of Tuberoinfundibular Peptide of 39 Residues (TIP39): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Tuberoinfundibular Peptide of 39 residues (TIP39), a neuropeptide that serves as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R). Moving beyond a surface-level overview, this document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular interactions, signaling cascades, and physiological consequences of TIP39-PTH2R engagement. We will dissect the structural basis of receptor selectivity, delineate the downstream second messenger pathways, and provide validated experimental protocols for studying this unique peptidergic system. The guide culminates in a discussion of the therapeutic potential of targeting the TIP39-PTH2R axis, underpinned by a comprehensive understanding of its multifaceted biological roles.

Introduction: Unveiling the TIP39-PTH2R System

Tuberoinfundibular Peptide of 39 residues (TIP39) is a member of the parathyroid hormone (PTH) family of peptides, yet it possesses a distinct neuroanatomical distribution and physiological profile.[1][2] It is the cognate, high-affinity ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G-protein coupled receptor (GPCR).[3][4] The TIP39-PTH2R system is characterized by a highly restricted expression pattern of TIP39-synthesizing neurons, primarily located in the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[2][5] In contrast, the PTH2R is more broadly distributed throughout the central nervous system, including in limbic and endocrine regulatory centers, as well as in peripheral tissues.[2][6] This anatomical arrangement suggests that TIP39 acts as a neuromodulator, influencing a diverse array of physiological processes.[2]

Initial functional studies have implicated the TIP39-PTH2R system in a variety of biological functions, including the modulation of nociception, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and involvement in auditory processing and maternal behaviors.[3][7][8][9] The unique signaling properties and physiological roles of this system have positioned the PTH2R as a potential target for novel therapeutic interventions in conditions such as chronic pain, anxiety, and depression.[2]

Molecular Mechanism of TIP39-PTH2R Interaction and Activation

The specificity of TIP39 for the PTH2R over the closely related PTH1R is a critical aspect of its biological function. This selectivity is dictated by the unique structural features of both the peptide and the receptor.

Structural Basis of Ligand-Receptor Recognition

The three-dimensional structure of TIP39 features two alpha-helices at its N- and C-termini, connected by a flexible linker region.[2][4] While it shares a similar backbone structure with PTH, key amino acid differences are responsible for its receptor selectivity.[2]

Recent cryogenic electron microscopy (cryo-EM) studies of the TIP39-PTH2R-Gs complex have provided unprecedented insight into the molecular interactions governing ligand binding and receptor activation.[2][10] The N-terminus of TIP39 inserts deeply into the transmembrane domain of the PTH2R, forming a unique loop conformation.[2][10]

Key interactions that stabilize the TIP39-PTH2R complex include:

  • A hydrogen bond between Asp7 of TIP39 and Tyr318 in transmembrane helix 5 (TM5) of the PTH2R.[2]

  • A salt bridge formed between Glu21 of TIP39 and Arg305 in the second extracellular loop (ECL2) of the PTH2R.[8]

  • A stable contact between Phe10 of TIP39 and Lys197 in TM2 of the PTH2R.[8]

The N-terminal region of TIP39 is indispensable for receptor activation.[11] Truncation of the first six amino acids of TIP39, creating TIP(7-39), results in a loss of agonist activity at the PTH2R.[11]

Downstream Signaling Pathways

Activation of the PTH2R by TIP39 initiates intracellular signaling cascades primarily through the coupling to heterotrimeric G proteins. The receptor is known to couple to at least two distinct G protein subtypes: Gs and Gq.[5][12]

The canonical signaling pathway for the PTH2R involves its coupling to the stimulatory G protein, Gs.[5] This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to a cellular response.[2]

Diagram 1: TIP39-PTH2R Gs Signaling Pathway

Gs_Signaling_Pathway cluster_membrane Cell Membrane TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binding Gs Gs Protein (α, β, γ subunits) PTH2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Targets Downstream Targets PKA->Targets Phosphorylation Response Cellular Response Targets->Response Gq_Signaling_Pathway cluster_membrane Cell Membrane TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binding Gq Gq Protein (α, β, γ subunits) PTH2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_store Ca2+ Response Cellular Response Ca2_cyto->Response PKC->Response Radioligand_Binding_Workflow Start Start: PTH2R-expressing cell membranes Incubate Incubate with Radiolabeled Ligand & Competitor Start->Incubate Filter Rapid Filtration to separate bound from free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Scintillation Counting to quantify bound radioligand Wash->Count Analyze Data Analysis: Determine IC50 and Ki values Count->Analyze

Caption: A streamlined workflow for performing a radioligand binding assay to determine ligand affinity for PTH2R.

Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing human PTH2R to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Increasing concentrations of unlabeled competitor ligand (e.g., TIP39)

      • A fixed concentration of radiolabeled ligand (e.g., [125I]-TIP39)

      • Cell membrane preparation

    • For total binding wells, omit the unlabeled competitor. For non-specific binding wells, add a high concentration of unlabeled competitor.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. [1] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [1] * Dry the filters and place them in scintillation vials with scintillation cocktail. [1] * Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[1]#### 4.2. cAMP Accumulation Assay

This assay measures the ability of TIP39 to stimulate the production of intracellular cAMP via the Gs pathway in PTH2R-expressing cells.

Methodology:

  • Cell Culture and Plating:

    • Seed PTH2R-expressing cells (e.g., HEK-293 or CHO cells) into a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

    • Add increasing concentrations of TIP39 or other test compounds to the wells.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Intracellular Calcium Mobilization Assay

This protocol is used to detect the transient increase in intracellular calcium following PTH2R activation and Gq signaling.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate PTH2R-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or a component of a commercial kit) in a suitable buffer (e.g., HBSS with HEPES). A[13]n anion-transport inhibitor like probenecid may be included to prevent dye leakage. [13] * Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Calcium Measurement:

    • Use a fluorescence plate reader or a specialized instrument like a FLIPR (Fluorometric Imaging Plate Reader) capable of kinetic reading and automated compound addition.

    • Establish a baseline fluorescence reading for a short period.

    • Inject a solution of TIP39 or other agonists into the wells while continuously monitoring the fluorescence signal.

    • Continue to record the fluorescence for a period to capture the peak response and the subsequent decline.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Physiological Functions and Therapeutic Potential

The widespread yet specific distribution of the TIP39-PTH2R system points to its involvement in a range of physiological processes, making it a compelling target for drug development.

  • Nociception: The TIP39-PTH2R system is implicated in the modulation of pain signaling. S[3][14]tudies using PTH2R antagonists and knockout mice have shown that this system can influence both acute and chronic pain states. T[3][5][14]his suggests that targeting the PTH2R could be a novel approach for the management of pain.

[15]* Neuroendocrine Regulation: TIP39 and PTH2R are found in key brain regions involved in stress and hormone regulation, such as the hypothalamus. T[6][13]he system has been shown to modulate the HPA axis and influence the release of hormones like ACTH and corticosterone. T[3][6][9]his highlights its potential role in stress-related disorders.

  • Auditory Function and Maternal Behavior: The localization of TIP39 neurons in the medial paralemniscal nucleus suggests a role in auditory processing. F[2][8]urthermore, changes in TIP39 expression during the postpartum period point to its involvement in maternal behaviors.

[3][8]* Skeletal and Integumentary Systems: Beyond the nervous system, the TIP39-PTH2R system has been shown to inhibit the proliferation and differentiation of chondrocytes, suggesting a role in skeletal development. I[1]t is also involved in keratinocyte differentiation in the skin.

[5]The multifaceted roles of the TIP39-PTH2R system present both opportunities and challenges for therapeutic development. The development of selective PTH2R agonists or antagonists could offer novel treatments for a range of conditions. However, a thorough understanding of the system's diverse functions is essential to predict and mitigate potential off-target effects.

Conclusion

The Tuberoinfundibular Peptide of 39 residues and its receptor, PTH2R, form a unique and complex signaling system with significant neuromodulatory functions. The detailed understanding of its mechanism of action, from the molecular level of ligand-receptor interaction to the intricacies of its downstream signaling pathways, is paramount for advancing our knowledge of its physiological roles. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate this promising therapeutic target. As our comprehension of the TIP39-PTH2R system deepens, so too will our ability to harness its potential for the development of innovative treatments for a variety of human diseases.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Weaver, R. E., Mobarec, J. C., Wigglesworth, M. J., Reynolds, C. A., & Donnelly, D. (2017). High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5. Biochemical Pharmacology, 142, 199-210. Available from: [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Scarselli, M., et al. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. International Journal of Molecular Sciences, 24(9), 7856. Available from: [Link]

  • Zhao, L. H., et al. (2021). Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2. Proceedings of the National Academy of Sciences, 118(27), e2102102118. Available from: [Link]

  • Dimitrov, E. L., Petrus, E., & Usdin, T. B. (2010). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. Experimental Neurology, 226(1), 68–83. Available from: [Link]

  • Dobolyi, A., Palkovits, M., & Usdin, T. B. (2010). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Progress in Neurobiology, 90(1), 29–59. Available from: [Link]

  • Hoare, S. R. J., Clark, J. A., & Usdin, T. B. (2000). Molecular Determinants of Tuberoinfundibular Peptide of 39 Residues (TIP39) Selectivity for the Parathyroid Hormone-2 (PTH2) Receptor. Journal of Biological Chemistry, 275(35), 27274–27283. Available from: [Link]

  • Gallo, R. L., et al. (2017). The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation. Journal of Investigative Dermatology, 137(7), 1465–1474. Available from: [Link]

  • Cservenák, M., et al. (2010). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology, 22(1), 1–7. Available from: [Link]

  • LaBuda, C. J., & Usdin, T. B. (2004). Tuberoinfundibular peptide of 39 residues decreases pain-related affective behavior. Behavioural Brain Research, 153(2), 423–429. Available from: [Link]

  • Li, Y., et al. (2024). Neuropeptide TIP39 as a pluripotent brain molecule and its potential functions in postpartum depression. Frontiers in Endocrinology, 15, 1339893. Available from: [Link]

  • Dobolyi, A., et al. (2012). The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. Frontiers in Endocrinology, 3, 121. Available from: [Link]

  • Dobolyi, A. (2012). The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. Frontiers in Endocrinology, 3, 121. Available from: [Link]

  • Zhao, L., et al. (2021). Cryo-EM structure of parathyroid hormone receptor type 2 in complex with a tuberoinfundibular peptide of 39 residues and G protein. RCSB PDB. Available from: [Link]

Sources

Technical Whitepaper: The TIP39-PTH2R Signaling Axis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 277302-47-3 (TIP39) & PTH2R Signaling Pathway Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Mechanistic Characterization, Experimental Validation, and Therapeutic Potential

Executive Summary

CAS this compound, chemically known as Tuberoinfundibular Peptide of 39 residues (TIP39) , is the sole potent endogenous agonist for the Parathyroid Hormone 2 Receptor (PTH2R).[1] Unlike the well-characterized PTH1R—which governs calcium homeostasis in bone and kidney—PTH2R is predominantly expressed in the central nervous system (CNS), modulating nociception, neuroendocrine function, and affective behavior.

This guide provides a rigorous technical analysis of the TIP39-PTH2R pathway. It is designed to equip drug discovery teams with the structural insights, signaling mechanics, and validated experimental protocols necessary to interrogate this receptor system with high fidelity.

The Ligand-Receptor Complex: Molecular Architecture

To successfully target PTH2R, one must distinguish it from the structurally related PTH1R. While both are Class B1 GPCRs, their ligand selectivity profiles are distinct.

  • The Ligand (TIP39): A 39-amino acid neuropeptide.[2][3][4][5] It shares limited sequence homology with PTH and PTHrP but adopts a similar amphipathic

    
    -helical structure. Crucially, the N-terminal residues of TIP39 confer high-affinity selectivity for PTH2R.[5]
    
  • The Receptor (PTH2R): A G-protein coupled receptor that shares ~51% sequence identity with PTH1R.

    • Selectivity Filter: PTH2R is activated potently by TIP39.[1][5][6][7] It shows weak or negligible activation by PTH (1-34) and is insensitive to PTHrP. Conversely, TIP39 binds to PTH1R but acts as an antagonist or very weak partial agonist, failing to induce significant signaling.

Table 1: Comparative Pharmacology of PTH Receptors

LigandPTH1R Activity (Bone/Kidney)PTH2R Activity (CNS/Endocrine)Experimental Implication
TIP39 (this compound) No Activation (High Affinity Binding)Potent Agonist (EC50 < 1 nM)Use as selective probe for PTH2R.
PTH (1-34) Potent AgonistWeak Agonist (Low Potency)Poor control for PTH2R specificity.
PTHrP Potent AgonistInactiveUse to distinguish PTH1R background.
Signal Transduction Mechanics

The TIP39-PTH2R interaction triggers a dual-pathway signaling cascade. While Gs-coupling is the primary and most sensitive output, Gq-coupling occurs at higher ligand concentrations or specific cellular contexts.

A. The Primary Pathway: Gs-cAMP-PKA

Upon binding TIP39, PTH2R undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G


s subunit.
  • Activation: G

    
    s-GTP dissociates and stimulates Adenylyl Cyclase (AC).
    
  • Amplification: AC converts ATP to cAMP.

  • Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of CREB (cAMP Response Element Binding protein) and downstream gene transcription (e.g., c-Fos induction).

B. The Secondary Pathway: Gq-PLC-Ca2+

In high-expression systems or specific neuronal populations, PTH2R couples to G


q.
  • Activation: G

    
    q stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Cleavage: PIP2 is hydrolyzed into IP3 and Diacylglycerol (DAG).

  • Mobilization: IP3 triggers Ca2+ release from the endoplasmic reticulum.

Visualization: The Dual Signaling Cascade

The following diagram illustrates the bifurcation of TIP39 signaling.

PTH2R_Signaling TIP39 TIP39 (this compound) PTH2R PTH2 Receptor (GPCR Class B1) TIP39->PTH2R High Affinity Binding Gs Gs Protein PTH2R->Gs Primary Coupling Gq Gq Protein PTH2R->Gq Secondary Coupling AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca ER Release

Figure 1: Dual signaling topology of PTH2R showing primary Gs (cAMP) and secondary Gq (Calcium) pathways.

Experimental Validation Framework
Protocol A: cAMP Accumulation Assay (Gold Standard)

Objective: Quantify receptor activation via the primary Gs pathway. System: HEK293 cells stably transfected with human PTH2R.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-PTH2R cells at 2,000 cells/well in a 384-well white optical plate.

    • Scientific Logic:[8][9][10] Low density prevents autocrine signaling interference.

  • Starvation (Optional but Recommended): Replace media with serum-free buffer 2 hours prior to assay to reduce basal cAMP levels.

  • Stimulation Buffer Preparation:

    • Prepare TIP39 serial dilutions (10 pM to 1

      
      M) in stimulation buffer.
      
    • Critical Additive: Include 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX inhibits phosphodiesterases (PDEs). Without it, endogenous PDEs will degrade the cAMP signal rapidly, blunting the EC50 curve and masking potency.

  • Treatment: Add 5

    
    L of ligand to cells. Incubate for 30 minutes at 37°C.
    
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF kit.

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour at room temperature.

  • Data Analysis: Plot FRET ratio (665nm/620nm) against Log[Agonist]. Expect an EC50 in the sub-nanomolar range (0.1 - 1.0 nM).

Protocol B: Calcium Mobilization Assay (Secondary Validation)

Objective: Assess Gq coupling efficacy. Note that this requires higher receptor reserve or ligand concentration than cAMP.

Step-by-Step Methodology:

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) + Probenecid for 45 minutes.

    • Scientific Logic:[3][8][9][10] Probenecid inhibits the anion transporter, preventing dye leakage from the cytosol.

  • Baseline Measurement: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish a stable baseline.

  • Injection: Inject TIP39 (100 nM final concentration) automatically using a FLIPR or similar fluidics system.

  • Kinetics: Monitor the rapid transient spike (peak usually within 20-40 seconds).

Experimental Workflow Diagram

Experimental_Workflow cluster_readout Dual Readout Options Start HEK293-PTH2R Seeding Starve Serum Starvation (2 hrs) Start->Starve Treat Ligand Addition (+IBMX for cAMP) Starve->Treat cAMP cAMP (TR-FRET) Primary Endpoint Treat->cAMP 30 min Ca Calcium (Fluo-4) Secondary Endpoint Treat->Ca Real-time Validation Data Validation: Check EC50 vs Controls cAMP->Validation Ca->Validation

Figure 2: Integrated experimental workflow for validating TIP39 activity.

Therapeutic Implications

The TIP39-PTH2R system is not a metabolic regulator like PTH1R; it is a neuromodulator. Research indicates three primary therapeutic avenues:

  • Nociception (Pain Modulation):

    • PTH2R is highly expressed in the dorsal horn of the spinal cord and dorsal root ganglia (DRG).

    • Mechanism:[11][12][13] TIP39 signaling can sensitize nociceptors (pronociceptive) in some contexts, but central activation in the periaqueductal gray (PAG) may modulate descending pain pathways. Antagonists are being explored for neuropathic pain.

  • Anxiety and Depression:

    • TIP39 neurons in the thalamus project to the amygdala and hypothalamus.

    • Mechanism:[8][11][12][13] Genetic knockout of TIP39 in mice leads to increased anxiety-like behaviors.[6] Agonists may have anxiolytic properties.

  • Neuroendocrine Regulation:

    • TIP39 modulates the release of hypothalamic hormones, including CRH (Corticotropin-Releasing Hormone), influencing the HPA axis response to stress.[6]

References
  • Usdin, T. B., et al. (1999).[14][15] "Identification and functional expression of a receptor selectively recognizing parathyroid hormone, the PTH2 receptor."[14] Nature Neuroscience, 2(11), 941-943.

  • Dobolyi, A., et al. (2002).[7][14] "TIP39: a novel, potent, and selective ligand for the parathyroid hormone 2 receptor."[15] Endocrinology, 143(9), 3361-3370.

  • Hoare, S. R., et al. (2000). "Mechanisms of peptide and nonpeptide ligand binding to the human parathyroid hormone 2 receptor." Journal of Biological Chemistry, 275(35), 27274-27283.

  • IUPHAR/BPS Guide to Pharmacology. "Parathyroid Hormone Receptors: PTH2 Receptor."

  • Dimitrov, E., et al. (2013). "Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception." Experimental Neurology, 247, 486-495.

Sources

The Intricate Dance of Tuberoinfundibular Neuropeptides in Nociception: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Hypothalamus - A New Frontier in Pain Research

The tuberoinfundibular pathway, traditionally recognized for its critical role in the neuroendocrine regulation of prolactin secretion, is emerging as a significant modulator of nociception.[1][2] This hypothalamic-pituitary axis, rich in a diverse array of neuropeptides, presents a treasure trove of potential targets for novel analgesic therapies. This guide provides an in-depth technical exploration of key tuberoinfundibular neuropeptides and their complex interplay with pain signaling pathways. As a senior application scientist, my objective is to not only present established protocols but to also instill a deeper understanding of the experimental rationale and the nuances of data interpretation, thereby empowering researchers to design robust and insightful studies.

This document will delve into the molecular mechanisms, signaling cascades, and functional implications of select neuropeptides in nociception. We will explore cutting-edge methodologies for their investigation, from in vitro functional assays to in vivo behavioral models. Furthermore, we will address the challenges and opportunities in translating these fundamental discoveries into clinically viable therapeutic strategies.

Core Concepts: Neuropeptides as Neuromodulators of Pain

Neuropeptides are a diverse class of signaling molecules that act as neurotransmitters and neuromodulators throughout the nervous system. In the context of nociception, they can exert both pro- and anti-nociceptive effects by binding to specific G protein-coupled receptors (GPCRs) on sensory neurons in the periphery and on neurons within the spinal cord and brain. Their actions are often characterized by a slower onset and longer duration compared to classical neurotransmitters, allowing for sustained modulation of neuronal excitability and synaptic transmission.

Key Tuberoinfundibular Neuropeptides in Nociception

This guide will focus on four key neuropeptides with significant and complex roles in pain modulation: Neurotensin, Galanin, Kisspeptin, and Prolactin.

Neurotensin (NT): A Dually Acting Modulator of Pain

Neurotensin is a 13-amino acid neuropeptide with a well-documented, yet complex, role in nociception. Its effects are primarily mediated by two high-affinity GPCRs, neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[3]

The dichotomous effects of NT on pain are largely attributed to the differential signaling of its receptors.

  • NTS1 Receptor: Typically coupled to Gq/11 proteins, activation of NTS1 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to neuronal excitation.[4] In the context of pain, NTS1 activation is often associated with pro-nociceptive effects.

  • NTS2 Receptor: The signaling of NTS2 is more multifaceted. While it can also couple to Gq/11, it has been shown to interact with Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5] This pathway is generally associated with neuronal inhibition and anti-nociceptive effects. The specific G protein coupling can be cell-type dependent, contributing to the varied effects of NT.

Signaling Pathway of Neurotensin Receptors in Nociception

NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 NTS2 NTS2 Receptor NT->NTS2 Gq11 Gq/11 NTS1->Gq11 NTS2->Gq11 Gio Gi/o NTS2->Gio PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase Gio->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Excitation Neuronal Excitation (Pro-nociceptive) Ca2->Excitation PKC->Excitation cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition (Anti-nociceptive) cAMP->Inhibition

Caption: Signaling pathways of NTS1 and NTS2 receptors in nociception.

  • Pro-nociceptive effects: Activation of NTS1 receptors in the central amygdala has been shown to produce neuronal excitation, potentially contributing to the affective and emotional components of pain.[4]

  • Anti-nociceptive effects: Spinal administration of NTS2 receptor agonists produces potent analgesia.[6] This suggests that targeting NTS2 specifically could be a promising strategy for pain relief without the pro-nociceptive effects of NTS1 activation.

Galanin: A Neuropeptide with a Biphasic Role in Pain

Galanin is a 29/30-amino acid neuropeptide that exerts complex and often contradictory effects on nociception. Its actions are mediated by three receptor subtypes: GALR1, GALR2, and GALR3.[7]

The diverse effects of galanin are a result of the differential signaling of its receptors, particularly GALR1 and GALR2.

  • GALR1 Receptor: Primarily coupled to Gi/o proteins, GALR1 activation leads to the inhibition of adenylyl cyclase, decreased cAMP levels, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization and inhibition of neuronal activity, contributing to anti-nociceptive effects.[8]

  • GALR2 Receptor: In contrast, GALR2 is predominantly coupled to Gq/11 proteins, activating the PLC-IP3-DAG pathway, which increases intracellular calcium and activates PKC.[9][10] This signaling cascade is generally pro-nociceptive. However, there is evidence that at high concentrations, GALR2 may also couple to Gi/o proteins, leading to inhibitory effects.

Signaling Pathway of Galanin Receptors in Nociception

Galanin Galanin GALR1 GALR1 Receptor Galanin->GALR1 GALR2 GALR2 Receptor Galanin->GALR2 Gio Gi/o GALR1->Gio Gq11 Gq/11 GALR2->Gq11 AC Adenylyl Cyclase Gio->AC GIRK ↑ GIRK Channel Activity Gio->GIRK PLC Phospholipase C (PLC) Gq11->PLC cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition (Anti-nociceptive) cAMP->Inhibition GIRK->Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Excitation Neuronal Excitation (Pro-nociceptive) Ca2->Excitation PKC->Excitation

Caption: Signaling pathways of GALR1 and GALR2 receptors in nociception.

  • Anti-nociceptive effects: In neuropathic pain models, high doses of galanin or selective GALR1 agonists have demonstrated anti-allodynic effects.[11] Galanin-overexpressing mice show reduced hyperalgesia and enhanced recovery after nerve injury.[12]

  • Pro-nociceptive effects: Low doses of galanin can induce mechanical and cold allodynia, an effect mediated by GALR2.[11] This highlights the critical importance of dose and receptor selectivity in determining the ultimate effect of galanin on pain.

Kisspeptin: A Pronociceptive Player in the Periphery

Kisspeptin, a product of the KISS1 gene, and its receptor, GPR54 (also known as KISS1R), are well-established as key regulators of the reproductive axis. However, recent evidence has uncovered a significant role for this system in pain modulation, primarily with a pronociceptive profile.[13][14]

GPR54 is a Gq/11-coupled receptor.[15] Its activation by kisspeptin initiates the PLC signaling cascade, leading to IP3-mediated intracellular calcium release and DAG-dependent PKC activation.[15] This signaling pathway in sensory neurons enhances their excitability and can lead to the phosphorylation of downstream targets like the transient receptor potential vanilloid 1 (TRPV1) channel, a key transducer of noxious heat and inflammatory pain.[13]

Signaling Pathway of Kisspeptin Receptor in Nociception

Kisspeptin Kisspeptin GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Gq11 Gq/11 GPR54->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Sensitization Nociceptor Sensitization (Pronociceptive) Ca2->Sensitization TRPV1 TRPV1 Phosphorylation PKC->TRPV1 TRPV1->Sensitization

Caption: Signaling pathway of the GPR54 receptor in nociceptor sensitization.

  • Hyperalgesia and Allodynia: Both peripheral and central administration of kisspeptin have been shown to induce hyperalgesia in various pain models.[13][16] Conversely, GPR54 antagonists produce analgesia, particularly in inflammatory pain states.[13] This suggests a tonic, pronociceptive role for endogenous kisspeptin. The development of potent and selective GPR54 antagonists is an active area of research for novel pain therapeutics.[17]

Prolactin (PRL): A Sex-Specific Modulator of Nociception

Prolactin, a hormone primarily associated with lactation, has been identified as a key player in the sexual dimorphism of pain.[1][2] Its effects are mediated by the prolactin receptor (PRLR), which exists in long and short isoforms (PRLR-L and PRLR-S).

The PRLR is a member of the cytokine receptor superfamily and signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

  • PRLR-L and PRLR-S Isoforms: Both isoforms are expressed in dorsal root ganglion (DRG) neurons.[1] The balance between these isoforms appears to be critical in determining the cellular response to prolactin. The long isoform (PRLR-L) is thought to have a protective role against pain, while the short isoform (PRLR-S) is associated with nociceptor sensitization.[1] Opioids have been shown to decrease the expression of the protective PRLR-L isoform in females, contributing to opioid-induced hyperalgesia.[1]

Signaling Pathway of Prolactin Receptors in Nociception

Prolactin Prolactin PRLR_L PRLR-L (Long Isoform) Prolactin->PRLR_L PRLR_S PRLR-S (Short Isoform) Prolactin->PRLR_S JAK2 JAK2 PRLR_L->JAK2 PRLR_S->JAK2 STAT5 STAT5 JAK2->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_L Gene Transcription (Protective) pSTAT5->Gene_L via PRLR-L Gene_S Gene Transcription (Sensitizing) pSTAT5->Gene_S via PRLR-S Start Animal Model of Pain (e.g., Neuropathic, Inflammatory) Baseline Baseline Behavioral Testing (Tail-Flick, Von Frey, etc.) Start->Baseline Treatment Administer Test Compound (Agonist/Antagonist) or Vehicle Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment Data Data Analysis (Compare baseline vs. post-treatment, and vehicle vs. drug) PostTreatment->Data Conclusion Conclusion on Pro- or Anti-nociceptive Effect Data->Conclusion

Caption: A generalized workflow for in vivo behavioral assessment of nociception.

In Vitro Functional Assays

These assays provide insights into the cellular and molecular mechanisms by which neuropeptides modulate neuronal function.

  • Principle: This technique uses fluorescent calcium indicators (e.g., Fura-2 AM) to measure changes in intracellular calcium concentrations in response to neuronal activation. It is a powerful tool for assessing the excitability of sensory neurons.

  • Step-by-Step Protocol:

    • Isolate and culture DRG neurons from rodents.

    • Load the cultured neurons with a calcium-sensitive dye.

    • Establish a baseline fluorescence signal.

    • Apply the neuropeptide of interest and record the change in fluorescence, which corresponds to a change in intracellular calcium.

    • As a positive control, apply a known activator of sensory neurons, such as capsaicin or a high concentration of potassium chloride.

  • Experimental Rationale and Controls:

    • Causality: An increase in intracellular calcium indicates that the neuropeptide is exciting the neuron.

    • Self-Validation:

      • Vehicle Control: Apply the vehicle to ensure it does not elicit a calcium response.

      • Receptor Antagonist: Pre-treat the neurons with a selective antagonist for the neuropeptide's receptor to confirm that the observed effect is receptor-mediated.

      • Cell Viability: At the end of the experiment, apply a depolarizing stimulus (e.g., high KCl) to confirm that the neurons are still viable and capable of responding.

  • Principle: This technique allows for the direct measurement of ion channel activity and membrane potential in individual neurons. It is the gold standard for studying neuronal excitability.

  • Step-by-Step Protocol:

    • Prepare acute slices of the spinal cord or culture DRG neurons.

    • Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron.

    • Record baseline electrical activity (e.g., resting membrane potential, action potential firing).

    • Apply the neuropeptide and record changes in electrical properties.

  • Experimental Rationale and Controls:

    • Causality: A depolarization of the membrane potential or an increase in action potential firing indicates an excitatory effect. A hyperpolarization or a decrease in firing indicates an inhibitory effect.

    • Self-Validation:

      • Time Control: Record from a neuron for a prolonged period without applying the neuropeptide to ensure the baseline is stable.

      • Washout: After applying the neuropeptide, wash it out to see if the neuron's electrical properties return to baseline.

      • Pharmacological Blockers: Use specific ion channel blockers to identify the channels that are being modulated by the neuropeptide.

Drug Development: Challenges and Strategies

Targeting tuberoinfundibular neuropeptide systems for pain relief presents both exciting opportunities and significant challenges.

Challenges
  • Blood-Brain Barrier (BBB) Penetration: Many peptide-based drugs have poor BBB permeability, limiting their utility for centrally mediated pain conditions.

  • Pharmacokinetic Stability: Neuropeptides are often rapidly degraded by proteases in the bloodstream, leading to a short half-life.

  • Receptor Subtype Selectivity: As seen with neurotensin and galanin, different receptor subtypes can mediate opposing effects. Achieving high selectivity is crucial to avoid off-target effects.

  • Potential for Side Effects: Given the widespread distribution and diverse functions of these neuropeptides, systemic administration could lead to undesirable side effects.

Strategies and Future Directions
  • Development of Small Molecule Agonists and Antagonists: These are more likely to have favorable pharmacokinetic properties, including oral bioavailability and BBB penetration.

  • Peptide Modifications: Modifying the peptide structure to increase stability and BBB permeability is an active area of research. This includes cyclization, incorporation of unnatural amino acids, and PEGylation.

  • Novel Drug Delivery Systems: Encapsulating neuropeptide-based drugs in nanoparticles or liposomes can protect them from degradation and facilitate their delivery to the central nervous system.

  • Targeting Peripheral Receptors: For some neuropeptides, like kisspeptin, targeting peripheral receptors may provide analgesia without central side effects.

Quantitative Data Summary

Neuropeptide SystemCompoundReceptor TargetAssayQuantitative ValueReference
Neurotensin Analog 14hNTS1Radioligand BindingKi = 4.2 nM[18]
Galanin NAX 409-9GalR2-preferringCarrageenan-induced thermal hyperalgesiaED50 = 6.6 mg/kg (i.p.)[19][20]
Kisspeptin Kisspeptin-13GPR54Formalin Test (Phase 1 & 2)0.5 - 1 nmol (i.t.)[13]
Prolactin Cabergoline (D2 agonist)Indirectly targets PRLROpioid-induced hyperalgesia-[1]

Conclusion

The tuberoinfundibular neuropeptides represent a paradigm shift in our understanding of pain modulation. Moving beyond the traditional view of this pathway's role in endocrine regulation, we now appreciate its profound influence on nociceptive signaling. The complex, often dualistic, nature of these neuropeptides underscores the importance of a nuanced and technically rigorous approach to their study. By leveraging the advanced experimental methodologies outlined in this guide, researchers can dissect the intricate signaling pathways and functional roles of these fascinating molecules. The insights gained from such studies will be instrumental in the development of a new generation of highly specific and effective analgesics, offering hope to millions suffering from chronic pain.

References

  • Neurotensin NTS1 and NTS2 receptor agonists produce anxiolytic-like effects in the 22-kHz ultrasonic vocalization model in r
  • Neurotensin(8-13) analogs targeting NTS1 and NTS2 receptors: A comparative in vitro and molecular modeling study. CoLab. Published May 14, 2025.
  • Neurotensin(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. PubMed. Published June 5, 2023.
  • Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2.
  • Neurotensin(8-13) analogs targeting NTS1 and NTS2 receptors: A comparative in vitro and molecular modeling study.
  • Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. T-MOTORS – Tautomerism as a driving force. Published November 20, 2023.
  • The prolactin receptor long isoform regulates nociceptor sensitization and opioid-induced hyperalgesia selectively in females. PubMed Central. Published February 5, 2020.
  • Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers. Published January 21, 2021.
  • Hyperalgesic activity of kisspeptin in mice. PMC.
  • A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. MDPI. Published March 1, 2022.
  • Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease. MDPI. Published May 20, 2025.
  • Analgesic Properties of a Peripherally Acting and GalR2 Receptor–Preferring Galanin Analog in Inflammatory, Neurop
  • Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain R
  • Prolactin Regulates Pain Responses via a Female-Selective Nociceptor-Specific Mechanism. PMC. Published October 25, 2019.
  • Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PubMed Central.
  • Involvement of galanin and galanin receptor 1 in nociceptive modulation in the central nucleus of amygdala in normal and neuropathic r
  • Discovery of Potent Kisspeptin Antagonists Delineate Physiological Mechanisms of Gonadotropin Regul
  • Ionic and Signaling Mechanisms Involved in Neurotensin-mediated Excit
  • A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. PMC. Published March 1, 2022.
  • Prolactin receptor in regulation of neuronal excitability and channels. PMC.
  • Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's dis. IRIS Unibas. Published April 17, 2023.
  • Prolactin receptor expression in mouse dorsal root ganglia neuronal subtypes is sex-dependent. PMC. Published August 1, 2020.
  • Kisspeptin modulates pain sensitivity of CFLP mice. Peptides - Ovid.
  • Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion. PMC. Published November 14, 2025.
  • Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PNAS.
  • A Novel Prolactin Antibody Prevents Pain Behaviors in Female Mice.
  • Hormones in pain modulation and their clinical implications for pain control: a critical review.
  • Kisspeptin-13 induces hyperalgesia and modulates the expression of opioid and glutamate receptors in mice. PubMed. Published September 10, 2025.
  • Full article: Discovery and characterization of prolactin neutralizing monoclonal antibodies for the treatment of female-prevalent pain disorders. Taylor & Francis Online. Published September 12, 2023.
  • Opioidergic pathways and kisspeptin in the regul
  • Neuroendocrine mechanisms governing sex-differences in chronic pain involve prolactin receptor sensory neuron signaling. bioRxiv. Published June 14, 2020.
  • Potent Spinal Analgesia Elicited through Stimulation of NTS2 Neurotensin Receptors. PMC.
  • Galanin receptor agonists limit osteoclast number in in vitro mouse models.
  • Electrophysiology protocols. A, Female Prlr⁺ dorsal root ganglia neurones (red.
  • Prolactin and Gender-Based Pain Perception. U.S. Pharmacist. Published March 24, 2020.
  • Analgesic Properties of a Galanin Analog. AAPPTEC. Published February 20, 2015.
  • Actions, Signal Transduction Pathways and Phenotypes Observed in PRL Receptor Knockout Mice.
  • Receptor Engineering, Non-Opioid Analgesic Development, and Drug Mechanisms. Center for Innovation in Pain Care, University of Pittsburgh.
  • What is the dosing regimen for Kisspeptin in a male patient?. Dr.Oracle. Published December 28, 2025.
  • Reduction of Prolactin Associated With Pain Relief, Headache Study Finds. AJMC. Published February 1, 2020.
  • Suppression of Postoperative Pain by Prlr Antagonist in Female and Male....

Sources

The Neuroendocrine Architecture of TIP39: A Technical Guide to the PIL-PVN-HPA Axis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tuberoinfundibular Peptide of 39 Residues (TIP39) represents a distinct, evolutionarily conserved neuropeptide system that functions as a high-fidelity modulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1] Unlike its distant relatives in the parathyroid hormone (PTH) family, TIP39 does not primarily regulate systemic calcium; rather, it acts as a potent neuro-modulator within the central nervous system, specifically bridging nociceptive and auditory inputs to stress response centers.

This guide details the molecular mechanisms, anatomical circuitry, and experimental protocols required to investigate TIP39’s role in neuroendocrine regulation. It is designed for researchers aiming to deconstruct the Posterior Intralaminar Thalamic (PIL) – Paraventricular Nucleus (PVN) circuit, a critical pathway for understanding stress-induced anxiety and fear memory consolidation.

Part 1: Molecular Architecture & Signaling Dynamics

Ligand-Receptor Specificity

TIP39 is the exclusive endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R) . While PTH2R shares homology with PTH1R, the functional divergence is absolute:

  • PTH1R: Binds PTH and PTHrP (Bone/Kidney focus).

  • PTH2R: Binds TIP39 with high affinity (

    
     nM). It displays negligible affinity for PTH or PTHrP in physiological conditions.
    
Intracellular Signaling Cascade

Upon binding to PTH2R, TIP39 initiates a dual-pathway signaling cascade. The primary coupling is to the


 protein , leading to cAMP accumulation. However, secondary coupling to intracellular calcium mobilization (

or

-subunit mediated) is critical for neuronal excitability.
Figure 1: TIP39-PTH2R Intracellular Signaling Map

Caption: The dual-signaling pathway of TIP39. Primary Gs-coupling drives PKA/CREB transcription, while secondary calcium flux modulates immediate neuronal excitability.

TIP39_Signaling TIP39 TIP39 Ligand PTH2R PTH2 Receptor (GPCR) TIP39->PTH2R Binding Gs Gs Protein PTH2R->Gs Activation PLC Phospholipase C (Secondary) PTH2R->PLC Low Affinity/Context AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Nuclear Translocation IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ (Excitability) IP3->Ca ER Release

Part 2: Neuroanatomical Mapping (The PIL-PVN Axis)

The defining feature of the TIP39 system is its highly restricted localization. Unlike widespread neurotransmitters, TIP39 synthesis is confined to two discrete regions, creating a specific "relay" system for stress signals.

The Source: Posterior Intralaminar Thalamus (PIL)

The PIL contains the highest density of TIP39-immunoreactive cell bodies. These neurons receive ascending inputs regarding:

  • Nociception: Pain signals from the spinal cord.

  • Auditory Stimuli: Inputs from the medial geniculate body (fear-inducing sounds).

The Target: Paraventricular Nucleus (PVN)

The PIL projects dense TIP39+ fibers directly to the PVN of the hypothalamus. The PVN is the command center of the HPA axis.

  • Mechanism: TIP39 release in the PVN activates CRH (Corticotropin-Releasing Hormone) neurons.[1][2][3]

  • Result: This triggers the cascade: CRH

    
     ACTH (Pituitary) 
    
    
    
    Glucocorticoids (Adrenal).
Figure 2: The PIL-PVN Neuroendocrine Circuit

Caption: The anatomical relay where physical/auditory stress (PIL) is converted into hormonal output (PVN-HPA Axis).

PIL_PVN_Circuit Pain Nociceptive Input (Spinal Cord) PIL PIL Nucleus (TIP39 Synthesis) Pain->PIL Sound Auditory Input (Medial Geniculate) Sound->PIL PVN Hypothalamic PVN (PTH2R Expression) PIL->PVN TIP39 Release Pituitary Anterior Pituitary (Corticotrophs) PVN->Pituitary CRH Release Adrenal Adrenal Cortex Pituitary->Adrenal ACTH Release Cort Corticosterone/Cortisol (Systemic Stress) Adrenal->Cort

Part 3: Comparative Neuroendocrine Profile

To understand the specificity of TIP39, it must be contrasted with related peptide families.

FeatureTIP39 (Tuberoinfundibular Peptide)PTH (Parathyroid Hormone)PTHrP (PTH-related Protein)
Primary Receptor PTH2R PTH1R / PTH2RPTH1R
Brain Expression Restricted (PIL, Pons) Very Low / AbsentWidespread
HPA Axis Role Direct Activator (PVN) NegligibleParacrine modulation
Systemic Calcium None (Central only)Major RegulatorLocal Regulator
Key Physiological Output Anxiety, Nociception, Fear Bone ResorptionDevelopment, Smooth Muscle

Part 4: Experimental Methodologies

Researching TIP39 requires overcoming the Blood-Brain Barrier (BBB).[4] Systemic injection is ineffective for central studies.

Protocol A: Stereotaxic Intracerebroventricular (ICV) Injection (Mouse)

Objective: Deliver TIP39 directly to the ventricular system to access periventricular PTH2R sites.

  • Preparation:

    • Reconstitute TIP39 peptide in artificial cerebrospinal fluid (aCSF).

    • Anesthetize C57BL/6 mouse (Ketamine/Xylazine or Isoflurane).

    • Secure head in stereotaxic frame; ensure flat skull (Bregma/Lambda aligned).

  • Coordinates (Lateral Ventricle):

    • AP: -0.4 mm (posterior to Bregma)

    • ML: +1.0 mm (lateral to midline)

    • DV: -2.3 mm (ventral from skull surface)

  • Injection:

    • Use a Hamilton syringe (10

      
      L) with a 33G needle.
      
    • Infuse 1-2

      
      L of TIP39 (0.1 - 1.0 nmol) at a rate of 0.5 
      
      
      
      L/min.
    • Critical Step: Leave needle in place for 5 minutes post-infusion to prevent backflow.

  • Validation:

    • Sacrifice animal at 90 mins.

    • Perform IHC for c-Fos in the PVN. Successful TIP39 activation will show dense c-Fos nuclear staining in CRH neurons compared to vehicle.

Protocol B: GPCR Calcium Mobilization Assay (In Vitro)

Objective: Validate ligand activity or screen for PTH2R antagonists.

  • Cell Line: HEK293 cells stably transfected with human PTH2R (HEK-PTH2R).

  • Dye Loading:

    • Seed cells in 96-well black-wall plates.

    • Incubate with Fluo-4 AM (calcium indicator) + Pluronic F-127 for 45 mins at 37°C.

    • Wash 2x with HBSS buffer to remove extracellular dye.

  • Baseline Measurement:

    • Place in FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.[5]

    • Record baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.

  • Agonist Challenge:

    • Inject TIP39 (10 nM - 1

      
      M).
      
    • Expectation: A sharp, transient spike in fluorescence within 10-20 seconds, returning to baseline over 2 minutes.

    • Note: Pre-treatment with H-89 (PKA inhibitor) can help distinguish Gs vs. Gq contributions.

Part 5: Therapeutic Implications

The TIP39-PTH2R system offers a novel "druggable" target for neuropsychiatric disorders, distinct from classical monoamine pathways (Serotonin/Dopamine).

  • Anxiety & PTSD:

    • Since TIP39 facilitates the "fear memory" aspect of stress (via PIL inputs), PTH2R antagonists are potential candidates for blocking fear consolidation without the sedation associated with benzodiazepines.

  • Analgesia:

    • The PIL receives nociceptive input. Modulating this pathway could alter the affective dimension of pain (the stress caused by pain) rather than just the sensation itself.

  • HPT (Thyroid) Axis Interaction:

    • While HPA is the primary target, PTH2R is expressed in periventricular nuclei. Emerging evidence suggests TIP39 may subtly modulate TRH (Thyrotropin-Releasing Hormone) tone, potentially linking stress to metabolic downregulation, though this remains a secondary effect to the robust adrenal response.

References

  • Usdin, T. B., et al. (1999). "TIP39, a novel potent agonist for the parathyroid hormone 2 receptor." Nature Neuroscience.

  • Dobolyi, A., et al. (2003). "Anatomical mapping of the TIP39-PTH2R system in the brain." Neuroscience.

  • Palkovits, M. (2000). "Stress-induced activation of neurons in the paraventricular nucleus."[1][2][3][6] European Journal of Pharmacology.

  • Wang, T., et al. (2006). "TIP39 signaling via the PTH2 receptor: Mechanisms of G-protein coupling." Cellular Signalling.

  • Faber, C.A., et al. (2007). "Modulation of the HPA axis by TIP39 in the PVN." Endocrinology.

Sources

Technical Guide: 277302-47-3 (Istradefylline) and CNS Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Preclinical Validation, and Clinical Translation

Executive Summary

Compound 277302-47-3 , chemically known as Istradefylline (and historically as KW-6002 ), represents a first-in-class non-dopaminergic agent for the treatment of Parkinson’s Disease (PD). Unlike standard therapies that aim to replenish dopamine or stimulate dopamine receptors directly, Istradefylline functions as a highly selective Adenosine A2A receptor antagonist .

This guide details the compound's pharmacologic profile, its specific action within the basal ganglia's indirect pathway, and validated experimental protocols for researchers assessing its efficacy in neurodegenerative models.

Part 1: Molecular Identity & Pharmacologic Profile

Istradefylline is a xanthine derivative ((E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione). Its structural distinctiveness lies in its high selectivity for the A2A receptor subtype, which is densely expressed in the striatum, specifically on Medium Spiny Neurons (MSNs) of the indirect pathway.

Binding Affinity and Selectivity

The therapeutic window of Istradefylline is defined by its ability to block A2A receptors without interfering with A1 receptors (which modulate heart rate and sedation) or dopamine receptors.

Table 1: Binding Affinity Profile (


 Values) [1]
Receptor SubtypeBinding Affinity (

)
Functional Implication
Adenosine A2A 2.2 – 9.12 nM Primary Target: High potency antagonism.
Adenosine A1> 150 nM>70-fold selectivity over A2A; minimizes cardiac/sedative side effects.
Adenosine A2B> 1000 nMNegligible interaction.
Dopamine D1/D2No significant affinityNon-dopaminergic mechanism; avoids direct D2 competition.[2]
MAO-A / MAO-BNo inhibitionSafe to use with MAO inhibitors (e.g., selegiline).

Data synthesized from preclinical binding assays [1][2].

Part 2: CNS Mechanism of Action (The "Why")

The Basal Ganglia Circuitry

To understand the efficacy of this compound, one must map its action against the Indirect Pathway of the basal ganglia.

  • Pathophysiology: In Parkinson's Disease, the loss of nigrostriatal dopamine leads to an overactivity of the indirect pathway. This pathway normally inhibits movement; its hyperactivity results in akinesia and rigidity.

  • The A2A/D2 Heteromer: On the striatopallidal MSNs (indirect pathway), Adenosine A2A receptors and Dopamine D2 receptors often colocalize and form functional heteromers.

  • The "Brake" Mechanism:

    • Adenosine (endogenous) binds to A2A

      
       decreases D2 affinity/signaling 
      
      
      
      Increases indirect pathway activity (Movement Inhibition).
    • Istradefylline (this compound) blocks A2A

      
       enhances D2 signaling efficacy 
      
      
      
      Decreases indirect pathway overactivity (Restores Movement).
Visualization: Basal Ganglia Modulation

The following diagram illustrates the disinhibition of the thalamocortical loop via A2A antagonism.

G cluster_0 Striatum (Input) Adenosine Adenosine (Endogenous) A2A A2A Receptor Adenosine->A2A Activates Istradefylline Istradefylline (this compound) Istradefylline->A2A Blocks (Antagonist) D2 D2 Receptor A2A->D2 Reduces Affinity (Allosteric) MSN Indirect Pathway MSN (GABA/Enkephalin) D2->MSN Inhibits GPe Globus Pallidus External (GPe) MSN->GPe GABA (Inhibitory) STN Subthalamic Nucleus (STN) GPe->STN GABA (Inhibitory) Output GPi / SNr (Output Nuclei) STN->Output Glutamate (Excitatory) Thalamus Thalamus Output->Thalamus GABA (Inhibitory) Cortex Motor Cortex (Movement Initiation) Thalamus->Cortex Glutamate (Excitatory)

Figure 1: Mechanism of Action. Istradefylline blocks A2A receptors, preventing the inhibition of D2 signaling, thereby reducing the excessive "braking" signal of the indirect pathway.

Part 3: Preclinical Validation & Experimental Protocols

To validate the efficacy of this compound in a research setting, the 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model is the gold standard. This model mimics the dopaminergic depletion of PD.

Protocol: Assessment of Motor Recovery in 6-OHDA Rats

Objective: To quantify the reduction in contralateral rotations (or improvement in forelimb use) following Istradefylline administration in hemiparkinsonian rats.

Reagents & Equipment:

  • Subjects: Male Sprague-Dawley rats (250–300g).

  • Toxin: 6-OHDA HBr (dissolved in 0.02% ascorbic acid saline).

  • Test Compound: Istradefylline (suspended in 0.5% methylcellulose).

  • Control: Levodopa (L-DOPA) + Benserazide.

Step-by-Step Workflow:

  • Stereotaxic Surgery (Day 0):

    • Anesthetize animal (Ketamine/Xylazine).[3]

    • Inject 6-OHDA into the Medial Forebrain Bundle (MFB) or Striatum to destroy nigrostriatal fibers.

    • Coordinates (MFB): AP -4.4 mm, ML -1.2 mm, DV -7.8 mm (from Bregma).

  • Recovery & Lesion Verification (Day 14):

    • Administer Apomorphine (0.05 mg/kg s.c.).

    • Select rats exhibiting >7 contralateral rotations/min (confirms >90% DA depletion).

  • Drug Administration (Day 21+):

    • Group A: Vehicle (0.5% methylcellulose p.o.).

    • Group B: L-DOPA (6 mg/kg) only (sub-threshold dose).

    • Group C: Istradefylline (10 mg/kg p.o.) + L-DOPA (6 mg/kg).

  • Behavioral Testing (Rotation Test):

    • Measure rotational behavior for 180 minutes post-dosing.

    • Endpoint: Istradefylline should significantly potentiate the rotational response of sub-threshold L-DOPA.

Visualization: Experimental Workflow

Protocol cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Surgery Stereotaxic Injection (6-OHDA -> MFB) Recovery Recovery (14 Days) Surgery->Recovery Screening Apomorphine Test (Verify Lesion) Recovery->Screening Dosing Oral Gavage (p.o.) Istradefylline (10mg/kg) + L-DOPA Screening->Dosing Select Responders Testing Rotational Asymmetry (180 mins) Dosing->Testing Histology Tyrosine Hydroxylase (TH) Staining (Post-Mortem) Testing->Histology

Figure 2: Preclinical workflow for validating Istradefylline efficacy in 6-OHDA lesioned rats.

Part 4: Clinical Translation & Safety Considerations

For drug developers, understanding the metabolic profile of Istradefylline is critical for predicting Drug-Drug Interactions (DDIs).

Pharmacokinetics (PK)
  • Metabolism: Primarily metabolized by CYP3A4 (major) and CYP1A1/CYP2D6 (minor).

  • Half-life (

    
    ):  Approximately 83 hours (supports once-daily dosing).
    
  • Protein Binding: ~98%.

Safety & Toxicology
  • CYP3A4 Interaction:

    • Strong Inducers (e.g., Rifampin, Carbamazepine): Significantly reduce Istradefylline exposure (avoid combination).

    • Strong Inhibitors (e.g., Ketoconazole): Increase exposure; dose reduction recommended (e.g., to 20 mg/day).

  • Adverse Events (CNS):

    • Dyskinesia: While Istradefylline reduces "OFF" time, it can exacerbate dyskinesia when combined with optimal L-DOPA doses.

    • Hallucinations: Rare, but possible due to dopaminergic modulation.

References

  • Kyowa Kirin Co., Ltd. (2019).[4] NOURIANZ (istradefylline) Prescribing Information. FDA.[5][6][7][8] [Link]

  • Jenner, P. (2005). Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease.[4][6][9] Expert Opinion on Investigational Drugs. [Link]

  • Mori, A., et al. (2004). The role of adenosine A2A receptors in regulating GABAergic synaptic transmission in striatal medium spiny neurons. The Journal of Neuroscience. [Link]

  • Hauser, R. A., et al. (2019). Adenosine A2A receptor antagonist istradefylline (KW-6002) reduces "off" time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial. Neurology. [Link]

  • Kanda, T., et al. (1998). Adenosine A2A antagonist KW-6002: antiparkinsonian activity in MPTP-treated marmosets. Annals of Neurology. [Link]

Sources

Tuberoinfundibular Peptide of 39 Residues (TIP39): Mechanisms, Hypothalamic Integration, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tuberoinfundibular Peptide of 39 residues (TIP39) represents a distinct, high-affinity ligand for the Parathyroid Hormone 2 Receptor (PTH2R).[1][2][3] Despite its nomenclature—derived from its initial isolation from the bovine hypothalamic tuberoinfundibular tract—TIP39 is not synthesized in the hypothalamic arcuate nucleus (the traditional origin of the tuberoinfundibular dopaminergic system). Instead, it is synthesized in the posterior thalamus (subparafascicular area) and pons , projecting densely into the hypothalamus to modulate neuroendocrine function.

For drug development professionals, the TIP39/PTH2R system offers a novel G-protein coupled receptor (GPCR) target distinct from the PTH1R system, with specific implications for nociception , fear memory incubation (PTSD) , and maternal behaviors (postpartum depression).

Molecular Architecture & Signaling

The therapeutic potential of TIP39 lies in its selectivity. Unlike Parathyroid Hormone (PTH), which binds PTH1R and PTH2R with varying affinity, TIP39 is the exclusive high-affinity endogenous ligand for PTH2R.

Structural Determinants[4]
  • Ligand: TIP39 shares limited sequence homology with PTH but maintains a similar 3D α-helical structure.[2]

  • Receptor: PTH2R is a Class B GPCR.[3][4]

  • Critical Interaction: Mutational analysis reveals that Tyr-318 in transmembrane helix 5 of the PTH2R is essential for high-affinity TIP39 binding.[5] This residue is a key focal point for in silico docking studies for small molecule agonist/antagonist development.

Signaling Cascade

Upon binding, TIP39 stabilizes the PTH2R in an active conformation, primarily coupling to G


s  (stimulating Adenylyl Cyclase) and, to a lesser extent, G

q
(mobilizing intracellular Calcium).

TIP39_Signaling cluster_Gs cAMP Dependent Pathway (Major) cluster_Gq Calcium Pathway (Minor/Assay Relevant) TIP39 TIP39 Ligand PTH2R PTH2 Receptor (GPCR Class B) TIP39->PTH2R High Affinity Binding (Tyr-318 dependent) Gs Gs Protein PTH2R->Gs Gq Gq Protein PTH2R->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ (FLIPR Signal) IP3->Ca

Figure 1: Dual signaling pathways of the TIP39-PTH2R complex. The Gs-cAMP pathway drives neuroplasticity (CREB), while the Gq-Ca2+ pathway is utilized for high-throughput screening assays.

Hypothalamic Integration & Physiological Function

Understanding the "Tuberoinfundibular" misnomer is vital for accurate circuit mapping. TIP39 acts as a remote modulator of the hypothalamus.

Anatomical Circuitry
  • Source: Neurons in the Subparafascicular Area (SPF) of the thalamus and Medial Paralemniscal Nucleus (MPL) of the pons.[6][7]

  • Target: Dense projections to the Paraventricular Nucleus (PVN) , Arcuate Nucleus , and Medial Preoptic Area (MPOA) .[8]

Functional Outputs
Physiological DomainMechanism of ActionClinical Relevance
HPA Axis Regulation TIP39 facilitates CRH release in the PVN via glutamatergic interneurons.Anxiety/PTSD: TIP39 signaling is required for "fear incubation" (the increase in fear over time after trauma).[2]
Nociception Modulates sensitivity in the dorsal horn and supraspinal centers.Neuropathic Pain: Antagonists show potential in reducing thermal hypersensitivity.
Maternal Behavior Upregulated in the SPF during lactation; projects to MPOA.Postpartum Depression: Reduced TIP39 signaling correlates with depressive-like behaviors in dams.[9]
Thermoregulation Activates descending pathways from the MPOA.Metabolic Disorders: Maintenance of body temperature in cold environments.[10]

Technical Protocol: High-Throughput Calcium Mobilization Assay

Objective: To screen small molecule libraries for PTH2R agonists/antagonists using the Gq-coupled calcium flux readout. Rationale: While cAMP is the primary pathway, Calcium flux (via Gq promiscuity or Gqi5 coupling) offers a higher signal-to-noise ratio for kinetic reads in HTS environments.

Materials
  • Cell Line: HEK293 stably transfected with human PTH2R (HEK-PTH2R).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), TIP39 (control agonist).

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[11]

Step-by-Step Workflow
  • Cell Plating (Day 0):

    • Seed HEK-PTH2R cells at 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 1):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Add Fluo-4 AM (4 µM final concentration) to the buffer.

    • Remove growth media and add 100 µL Loading Buffer to cells.

    • Critical Step: Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize dye compartmentalization.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of TIP39 (1 pM to 1 µM) in drug buffer.

    • Antagonist Mode: Pre-incubate cells with test compounds for 15 minutes prior to TIP39 challenge (EC80 concentration).

  • Kinetic Read (FLIPR):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Injection: Auto-inject 25 µL of ligand/compound.

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Fit curves using a 4-parameter logistic equation to determine

      
       or 
      
      
      
      .

Assay_Workflow Step1 Seed HEK-PTH2R (Black-wall plates) Step2 Load Fluo-4 AM (+Probenecid) Step1->Step2 Step3 Equilibrate (45m 37°C -> 15m RT) Step2->Step3 Step4 FLIPR Injection (Ligand addition) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: Workflow for the Calcium Mobilization Assay used to validate TIP39 mimetics.

Therapeutic Implications & Future Directions

The TIP39/PTH2R system is currently under-exploited in pharmacology.

  • PTSD & Fear Extinction: Research indicates that PTH2R knockout mice do not exhibit "fear incubation." An antagonist targeting the PTH2R (specifically blocking the Tyr-318 interaction) could serve as a prophylactic against the consolidation of traumatic memories.

  • Postpartum Depression: Given the upregulation of TIP39 during lactation and its role in maternal bonding, a stable peptide agonist or small molecule positive allosteric modulator (PAM) could offer a targeted therapy for postpartum mood disorders, distinct from broad-spectrum SSRIs.

References

  • Usdin, T. B., et al. (1999). "TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus." Nature Neuroscience.

  • Dobolyi, A., et al. (2012). "The neuroendocrine functions of the parathyroid hormone 2 receptor."[5][10] Frontiers in Endocrinology.

  • Dimitrov, E. L., & Usdin, T. B. (2010). "Tuberoinfundibular peptide of 39 residues modulates the mouse hypothalamic-pituitary-adrenal axis via paraventricular glutamatergic neurons."[10] Journal of Comparative Neurology.

  • Weaver, R. E., et al. (2017). "High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5."[5] Biochemical Pharmacology.

  • Coutellier, L., & Usdin, T. B. (2011). "Enhanced fear memory in mice lacking the neuropeptide TIP39 or its receptor, PTH2."[12] Behavioural Brain Research.

Sources

The Endogenous Ligand for the Parathyroid Hormone 2 Receptor: A Technical Guide to Tuberoinfundibular Peptide of 39 Residues (TIP39)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Tuberoinfundibular Peptide of 39 residues (TIP39), the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R). Designed for researchers, scientists, and drug development professionals, this document delves into the discovery, molecular pharmacology, physiological significance, and experimental investigation of the TIP39-PTH2R system.

Introduction: Unveiling a Unique Neuromodulatory System

The Parathyroid Hormone 2 Receptor (PTH2R) is a class B G protein-coupled receptor (GPCR) initially identified based on its homology to the well-characterized Parathyroid Hormone 1 Receptor (PTH1R).[1] While PTH1R is crucial for calcium homeostasis and bone metabolism, the distinct tissue distribution of PTH2R, particularly its high expression in the central nervous system, suggested a unique physiological role.[2] The identification of its endogenous ligand was paramount to unraveling its function. This quest led to the discovery of Tuberoinfundibular Peptide of 39 residues (TIP39), a neuropeptide with a distinct anatomical distribution that closely matches that of PTH2R, establishing them as a cognate ligand-receptor pair.[1] This guide will illuminate the intricacies of this fascinating system, from the molecular interactions that govern their partnership to the functional consequences of their signaling.

The Endogenous Ligand: Tuberoinfundibular Peptide of 39 Residues (TIP39)

TIP39 is a 39-amino acid peptide that was first isolated from bovine hypothalamus.[1] Structurally, TIP39 shares some homology with parathyroid hormone (PTH), particularly in its N-terminal region, which is critical for receptor activation.[3] However, key differences in its amino acid sequence confer its high selectivity for PTH2R over PTH1R.[4] The interaction between TIP39 and PTH2R is a testament to the specificity of ligand-receptor recognition, with the N-terminal portion of TIP39 engaging the juxtamembrane domain of the receptor to initiate signaling.[5]

Table 1: Comparative Affinity and Potency of Ligands at PTH1R and PTH2R

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
TIP39 PTH2R ~1-5 ~0.1-1
TIP39PTH1R>1000>1000
PTH(1-34) PTH2R ~10-50 ~1-10
PTH(1-34)PTH1R~1-5~0.1-1
PTHrP(1-34) PTH2R >1000 >1000
PTHrP(1-34)PTH1R~1-5~0.1-1

Note: The values presented are approximate ranges compiled from multiple studies and can vary depending on the experimental system and conditions.

Molecular Pharmacology: Signaling Cascades of the TIP39-PTH2R Axis

Activation of PTH2R by TIP39 initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. The receptor couples to both Gs and Gq proteins, leading to the activation of two primary second messenger pathways.[6]

Gs/cAMP Pathway

Upon TIP39 binding, PTH2R undergoes a conformational change that facilitates the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating cellular function.

Gq/Calcium Mobilization Pathway

Concurrently, TIP39-bound PTH2R can also activate the Gq alpha subunit. Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent rise in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).

PTH2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binding Gs Gs PTH2R->Gs Activates Gq Gq PTH2R->Gq Activates b_arrestin β-Arrestin PTH2R->b_arrestin Recruits (TIP39-specific) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 PIP₂ to IP₃ DAG DAG PLC->DAG PIP₂ to DAG PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 ER Ca²⁺ Release PKC PKC DAG->PKC Ca2->PKC Co-activates PKC->Cellular_Response Internalization Receptor Internalization b_arrestin->Internalization

Figure 1. TIP39-PTH2R Signaling Pathways.
Ligand-Specific Regulation: The Role of β-Arrestin

A crucial aspect of TIP39-PTH2R signaling is its ligand-specific regulation of receptor desensitization and internalization. While both TIP39 and PTH can activate the receptor, only TIP39 robustly recruits β-arrestin.[6] This interaction is a key mechanism for terminating G protein signaling and promoting the internalization of the receptor from the cell surface, a process that can modulate the overall cellular response. This biased agonism, where a ligand preferentially activates one signaling pathway over another, is a critical area of research in GPCR drug discovery.

Physiological and Pathophysiological Roles

The unique distribution of the TIP39-PTH2R system in the brain points to its involvement in a variety of physiological processes, including:

  • Nociception: The presence of PTH2R in pain-processing regions of the brain and spinal cord suggests a role in modulating pain perception.[1]

  • Neuroendocrine Regulation: The TIP39-PTH2R system is implicated in the regulation of pituitary hormone release and stress responses.

  • Auditory Function: Expression in auditory brainstem nuclei suggests a role in sound processing.

  • Anxiety and Fear: The system appears to be involved in the modulation of emotional behaviors.[1]

Dysregulation of the TIP39-PTH2R system may contribute to various pathological conditions, making it a potential therapeutic target for a range of disorders.

Experimental Protocols for Studying the TIP39-PTH2R System

Investigating the TIP39-PTH2R system requires a robust set of experimental tools. The following protocols provide detailed, step-by-step methodologies for key assays.

Experimental_Workflow cluster_assays Experimental Assays cluster_outputs Key Outputs Binding Radioligand Binding Assay (Determine Affinity & Density) Affinity Binding Affinity (Ki) Receptor Density (Bmax) Binding->Affinity cAMP cAMP Accumulation Assay (Measure Gs Signaling) Potency_cAMP Potency (EC50) for cAMP cAMP->Potency_cAMP Calcium Calcium Mobilization Assay (Measure Gq Signaling) Potency_Ca Potency (EC50) for Ca²⁺ Calcium->Potency_Ca Internalization Receptor Internalization Assay (Visualize Trafficking) Internalization_Rate Internalization Rate & Pattern Internalization->Internalization_Rate

Figure 2. Experimental Workflow for Characterizing TIP39-PTH2R Interaction.
Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands and the density of PTH2R (Bmax) in a given cell or tissue preparation using a radiolabeled ligand, such as [¹²⁵I]-TIP39.

Materials:

  • Cells or tissue membranes expressing PTH2R

  • [¹²⁵I]-TIP39 (radioligand)

  • Unlabeled TIP39 (for non-specific binding determination)

  • Test compounds (unlabeled)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[7]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [¹²⁵I]-TIP39, and binding buffer.

    • Non-specific Binding: Membrane preparation, [¹²⁵I]-TIP39, and a high concentration of unlabeled TIP39 (e.g., 1 µM).

    • Competition Binding: Membrane preparation, [¹²⁵I]-TIP39, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the concentration of [¹²⁵I]-TIP39 to determine Kd and Bmax.

Protocol 2: cAMP Accumulation Assay (LANCE® Ultra™ TR-FRET)

This protocol measures the accumulation of intracellular cAMP following PTH2R activation, providing a quantitative measure of Gs signaling.

Materials:

  • PTH2R-expressing cells

  • TIP39 or other test compounds

  • Forskolin (optional, for Gi-coupled receptor studies)

  • LANCE® Ultra™ cAMP Detection Kit (PerkinElmer)

  • 384-well white opaque microplates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Preparation: Culture PTH2R-expressing cells to the desired confluency. On the day of the assay, harvest and resuspend the cells in stimulation buffer.

  • Ligand Stimulation: Add a small volume of varying concentrations of TIP39 or test compound to the wells of the 384-well plate. Add the cell suspension to each well and incubate at room temperature for 30 minutes.[8]

  • Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the detection kit to each well. Incubate for 1 hour at room temperature.[9]

  • Measurement: Read the plate on a TR-FRET compatible plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced. Generate a standard curve using known concentrations of cAMP. Plot the signal against the log concentration of the agonist to determine the EC50 value.

Protocol 3: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following PTH2R activation, indicating Gq pathway engagement.

Materials:

  • PTH2R-expressing cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TIP39 or other test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation®)

Procedure:

  • Cell Plating: Seed PTH2R-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.[10][11]

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm). Inject varying concentrations of TIP39 or test compound into the wells and continue to record the fluorescence intensity over time (typically 1-3 minutes).[12]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.

Protocol 4: Receptor Internalization Assay (Confocal Microscopy)

This protocol visualizes the ligand-induced internalization of PTH2R from the plasma membrane into intracellular compartments.

Materials:

  • Cells expressing a fluorescently tagged PTH2R (e.g., PTH2R-GFP)

  • TIP39

  • Glass-bottom culture dishes or chamber slides

  • Confocal microscope with live-cell imaging capabilities (environmental chamber)

Procedure:

  • Cell Seeding: Plate cells expressing PTH2R-GFP onto glass-bottom dishes and allow them to adhere.

  • Live-Cell Imaging Setup: Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Baseline Imaging: Acquire baseline images of the cells, showing the localization of PTH2R-GFP primarily at the plasma membrane.

  • Ligand Stimulation: Add TIP39 (final concentration typically 100 nM) to the dish.[13]

  • Time-Lapse Imaging: Acquire a time-lapse series of images to visualize the movement of PTH2R-GFP from the cell surface into intracellular vesicles over time (e.g., every 1-5 minutes for 30-60 minutes).[14]

  • Image Analysis: Analyze the images to quantify the degree of internalization, for example, by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.

Conclusion and Future Directions

Tuberoinfundibular Peptide of 39 residues is now firmly established as the endogenous ligand for the Parathyroid Hormone 2 Receptor. The TIP39-PTH2R system represents a unique neuromodulatory pathway with diverse physiological roles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the molecular pharmacology and cellular functions of this ligand-receptor pair. Future research will undoubtedly focus on elucidating the precise roles of the TIP39-PTH2R system in health and disease, with the ultimate goal of developing novel therapeutics that target this intriguing pathway.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Luo, J., & Yu, J. (2018). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 8(12), e2886.
  • Hunter, M. R., & Glass, M. (2015). Increasing the flexibility of the LANCE cAMP detection kit. Vascular pharmacology, 64, 1-4.
  • Tewson, P. H., & Quinn, A. M. (2020). FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells. Bio-protocol, 10(11), e3636.
  • Li, S., & Li, W. (2015). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Bio-protocol, 5(15), e1551.
  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2012). Assay guidance manual.
  • Philippine Nuclear Research Institute. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Goggi, J. L., Sardini, A., Egerton, A., Strange, P. G., & Grasby, P. M. (2007). Agonist-dependent internalization of D2 receptors: imaging quantification by confocal microscopy. Synapse (New York, N.Y.), 61(4), 231–241.
  • Bisello, A., Manen, D., Pierroz, D. D., Lamy, O., Schiavi, S., & Ferrari, S. L. (2004). Agonist-specific regulation of parathyroid hormone (PTH) receptor type 2 activity: structural and functional analysis of PTH- and tuberoinfundibular peptide (TIP) 39-stimulated desensitization and internalization. Molecular endocrinology (Baltimore, Md.), 18(6), 1486–1498.
  • Dobolyi, A., Palkovits, M., & Usdin, T. B. (2010). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Progress in neurobiology, 90(1), 29–59.
  • Zhao, L. H., Ma, S., Sutkeviciute, I., Shen, D. D., Zhou, X. E., de Waal, P. W., ... & Xu, H. E. (2022). Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2. Proceedings of the National Academy of Sciences, 119(38), e2208151119.
  • Iida-Klein, A., Guo, J., Takemura, M., Drake, M. T., Kaji, H., Bringhurst, F. R., & Abou-Samra, A. B. (1997). Inverse agonism of amino-terminally truncated parathyroid hormone (PTH) and PTH-related peptide (PTHrP) analogs revealed with constitutively active mutant PTH/PTHrP receptors. The Journal of biological chemistry, 272(49), 30669–30675.
  • Tewson, P. H., & Quinn, A. M. (2020). FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells. Bio-protocol, 10(11), e3636.
  • Zarrin, A. A., FitzGerald, K., Schmidt, M., Tsvetkova, I., & Poon, K. (2019). Validation of the internalization strategy by in vitro confocal microscopy.
  • Cservenák, M., Bodnár, I., Fodor, K., Vágvölgyi, M., Palkovits, M., Usdin, T. B., & Dobolyi, A. (2010). High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5.
  • Domain Therapeutics. (n.d.). Constitutive receptor activity and inverse agonist pharmacology. Retrieved from [Link]

  • Toister-Achituv, M., Porat, Z., Kalimi, D., Tarcic, O., Berger, N., Doerner, A., & Zauberman, A. (2019). Confocal Microscopy and Imaging Flow Cytometry - Tools for Selection of Antibodies to be Developed as Therapeutic ADCs.
  • Hoare, S. R., Clark, J. A., & Usdin, T. B. (2000). Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor. N-terminal truncation of TIP39 reverses PTH2 receptor/PTH1 receptor binding selectivity. The Journal of biological chemistry, 275(35), 27274–27283.
  • Wikipedia contributors. (2023, December 2). TIP39. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • ZEISS. (2023, October 23). Novel Approaches to Measure Receptor-Mediated Endocytosis of Herceptin. Retrieved from [Link]

  • Leiden University. (n.d.). Inverse Agonism and Constitutive Activity. Retrieved from [Link]

  • Macsai, C. E., Georgiou, J., D'Souza, D. M., Zuscik, M. J., & Puzas, J. E. (2012). TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation. American journal of physiology. Endocrinology and metabolism, 303(10), E1221–E1231.

Sources

Biological Activity and Synthetic Handling of TIP39: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Handling of TIP39 Peptide Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals

Executive Summary

Tuberoinfundibular peptide of 39 residues (TIP39) is the potent, endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R).[1][2][3][4] Distinct from Parathyroid Hormone (PTH) and PTH-related protein (PTHrP), TIP39 exhibits a unique molecular architecture that drives high-affinity selectivity for PTH2R over PTH1R. This guide provides a comprehensive technical analysis of TIP39’s biological activity, signal transduction mechanisms, and critical protocols for the synthesis, solubilization, and handling of the synthetic peptide in research environments.

Molecular Architecture & Receptor Pharmacology[5]

Structural Composition

TIP39 is a 39-amino acid neuropeptide.[2][4][5][6] Unlike PTH, which is secreted as a hormone, TIP39 functions primarily as a neuromodulator.[1]

  • Sequence (Human/Bovine): Ser-Leu-Ala-Leu-Ala-Asp-Asp-Ala-Ala-Phe-Arg-Glu-Arg-Ala-Arg-Leu-Leu-Ala-Ala-Leu-Glu-Arg-Arg-His-Trp-Leu-Asn-Ser-Tyr-Met-His-Lys-Leu-Leu-Val-Leu-Asp-Ala-Pro (One-letter: SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP)

  • Secondary Structure: NMR spectroscopy reveals two distinct

    
    -helices (residues 5–21 and 26–35) connected by a flexible hinge. The N-terminal conformation is critical for receptor activation; deletion of the first six residues (TIP(7-39)) converts the peptide into a potent PTH2R antagonist.[7]
    
Receptor Selectivity

The biological activity of TIP39 is defined by its exquisite selectivity for PTH2R .

  • PTH2R: High affinity (

    
     nM). TIP39 is the only known endogenous ligand that robustly activates this receptor.
    
  • PTH1R: Negligible affinity. Unlike PTH, which activates both PTH1R and PTH2R (species-dependent), TIP39 does not cross-react significantly with PTH1R, making it a vital tool for dissecting PTH2R-specific signaling.

Signal Transduction Mechanisms

Upon binding to PTH2R, synthetic TIP39 initiates a dual-pathway signaling cascade. The dominant pathway is Gs-mediated cAMP accumulation, though Gq/Calcium coupling is observed in specific tissue contexts (e.g., keratinocytes).

The cAMP/PKA Pathway (Primary)
  • Ligand Binding: TIP39 binds the extracellular domain of PTH2R.

  • G-Protein Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the

    
     subunit.
    
  • Effector Stimulation:

    
    -GTP activates Adenylyl Cyclase (AC).
    
  • Second Messenger: ATP is converted to cyclic AMP (cAMP).

  • Downstream Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of CREB (cAMP response element-binding protein) and subsequent gene transcription.

The Calcium/PKC Pathway (Context-Dependent)

In specific cell types, PTH2R couples to


, activating Phospholipase C (PLC). This hydrolyzes PIP2 into IP3 and DAG, triggering intracellular calcium mobilization and PKC activation.
Visualization of Signaling Pathways

TIP39_Signaling cluster_Gs Primary Pathway (Gs) cluster_Gq Secondary Pathway (Gq) TIP39 Synthetic TIP39 PTH2R PTH2 Receptor (GPCR) TIP39->PTH2R High Affinity Binding Gs Gαs Protein PTH2R->Gs Major Coupling Gq Gαq Protein PTH2R->Gq Context Dependent AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Mobilization IP3->Ca

Figure 1: Dual signaling pathways of TIP39 via PTH2R. The Gs/cAMP axis represents the primary mechanism of action.

Physiological & Therapeutic Implications[6]

The biological activity of TIP39 translates into distinct physiological effects, validated through intracerebroventricular (icv) administration and knockout models.

Physiological DomainObserved Biological ActivityMechanism/Pathway
Nociception Modulates pain sensitivity. While effects are complex (site-dependent), TIP39 generally modulates the affective component of pain (aversiveness) rather than acute sensory thresholds.Supraspinal modulation in thalamic/limbic regions.
Anxiety & Depression Anxiolytic and antidepressant-like effects. TIP39 KO mice exhibit increased anxiety-like behaviors and HPA axis dysregulation.Modulation of CRH (Corticotropin-releasing hormone) release in the hypothalamus.
Endocrine Regulation Stimulates release of ACTH and Growth Hormone (GH).Hypothalamic-pituitary axis interaction via PTH2R.
Dermatology Regulates keratinocyte differentiation and epidermal thickness.[8]Calcium mobilization in epidermal keratinocytes.

Technical Protocol: Synthesis, Solubilization, and Handling

Working with synthetic TIP39 requires strict adherence to protocols that account for its physicochemical properties.

Physicochemical Profile
  • Net Charge (pH 7.0): Positive (+3). (5 Acidic residues vs. 8 Basic residues).

  • Hydrophobicity: Moderate. Contains hydrophobic patches (Leu/Ala rich).

  • Stability Risks: Contains Methionine (Met30) and Tryptophan (Trp25) , making it susceptible to oxidation.

Solubilization Protocol

Self-Validating Step: The peptide is basic.[9] Attempting to dissolve in neutral water may result in incomplete solvation or gelation due to hydrophobic aggregation. Acidification is required.

Step-by-Step Solubilization:

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

  • Initial Solvent: Dissolve the peptide in 10% Acetic Acid or sterile water adjusted to pH 4.0–5.0.

    • Rationale: Protonation of basic residues (Arg, Lys, His) disrupts intermolecular hydrogen bonding and ensures solubility.

  • Concentration: Prepare a stock solution at 1–5 mg/mL.

  • Sonication: If visible particulates remain, sonicate briefly (10-15 seconds) on ice.

  • Dilution: Dilute the stock solution into the experimental buffer (e.g., PBS) immediately before use.

    • Warning: Do not store dilute solutions.

Storage & Stability Table
ParameterRecommendationCritical Insight
Lyophilized Storage -20°C or -80°CDesiccant required. Stable for >1 year.
Stock Solution -80°C (Single Use Aliquots)Avoid freeze-thaw cycles. Met30 oxidation degrades bioactivity.
Solvent Compatibility 10% Acetic Acid (Recommended)Avoid DMSO if possible due to oxidation risk of Met/Cys/Trp.
Working pH pH 5.0 - 7.5Precipitation may occur at pH > 8.0 due to isoelectric point proximity.

Experimental Assays for Bioactivity Validation

To validate the biological activity of a synthetic TIP39 lot, researchers should employ a functional cell-based assay.

cAMP Accumulation Assay (Gold Standard)

This assay confirms the peptide's ability to activate the Gs-coupled PTH2R.

  • Cell Line: HEK293 cells stably transfected with human PTH2R (HEK-PTH2R).

  • Protocol:

    • Seed HEK-PTH2R cells in 96-well plates.

    • Incubate with phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat cells with serial dilutions of synthetic TIP39 (

      
       M to 
      
      
      
      M).
    • Incubate for 15–30 minutes at 37°C.

    • Lyse cells and quantify cAMP using a competitive immunoassay (ELISA or TR-FRET).

  • Validation Criteria: The

    
     should be in the low nanomolar range (0.5 – 5.0 nM).
    
Experimental Workflow Diagram

TIP39_Workflow cluster_Handling Handling & Reconstitution Synth Peptide Synthesis (SPPS) Purify HPLC Purification (>95% Purity) Synth->Purify QC QC: Mass Spec & AAA Purify->QC Lyophil Lyophilization QC->Lyophil Solubilize Solubilize (10% Acetic Acid) Lyophil->Solubilize Assay cAMP Bioassay (HEK-PTH2R) Solubilize->Assay Result Validation (EC50 ~1nM) Assay->Result

Figure 2: Workflow for the synthesis, quality control, and bioactivity validation of TIP39.

References

  • Usdin, T. B., et al. (1999). "Identification and functional characterization of a receptor selective for parathyroid hormone peptides." Nature Neuroscience. Link

  • Usdin, T. B., et al. (2002). "Tuberoinfundibular peptide of 39 residues (TIP39): molecular structure and activity for parathyroid hormone 2 receptor."[6][10] Neuropharmacology. Link

  • Dobolyi, A., et al. (2002).[11] "Anatomical and physiological evidence for involvement of tuberoinfundibular peptide of 39 residues in nociception."[3][4] Proceedings of the National Academy of Sciences. Link

  • Piserchio, A., et al. (2000). "Solution structure of the tuberoinfundibular peptide of 39 residues." Journal of Biological Chemistry. Link

  • Biomatik. "Peptide Handling (Solubility & Storage) Guideline." Biomatik Technical Resources. Link

  • Sigma-Aldrich. "Synthetic Peptide Handling & Storage Protocol." Merck/Sigma-Aldrich Technical Library. Link

Sources

Methodological & Application

Application Note: In Vivo Intracerebroventricular (ICV) Administration of TIP39 Peptide

[1]

Executive Summary

Tuberoinfundibular peptide of 39 residues (TIP39) is the potent, endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R).[1][2] Unlike its structural homologs (PTH and PTHrP), TIP39 is predominantly a neuropeptide, synthesized in the posterior thalamus and lateral pons, with extensive projections to limbic and neuroendocrine centers.[3]

Critical Application Note: TIP39 exhibits poor blood-brain barrier (BBB) permeability. Systemic administration (IP, IV, SC) fails to achieve significant receptor occupancy in the central nervous system (CNS). Therefore, intracerebroventricular (ICV) administration is the gold-standard protocol for investigating TIP39-mediated modulation of nociception, anxiety, and neuroendocrine function.

This guide details the stereotaxic ICV protocol, peptide handling, and dose-response strategies required to generate reproducible in vivo data.

Pre-Experimental Planning & Peptide Handling

Peptide instability and adsorption to plasticware are the most common causes of experimental failure. Adhere to the following "Cold Chain" protocol.

Reconstitution and Storage[5][6]
  • Lyophilized Storage: Store powder at -20°C or -80°C. Desiccate before opening to prevent hygroscopic degradation.

  • Vehicle Selection: Artificial Cerebrospinal Fluid (aCSF) is the preferred vehicle.

    • Note: If the peptide is difficult to solubilize, dissolve first in a minimal volume of sterile distilled water or 0.1M acetic acid, then dilute with aCSF.

  • Adsorption Prevention: For low concentrations (<1 µM), add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to the vehicle to prevent the peptide from sticking to the micro-centrifuge tubes and catheter tubing.

Dose Calculation Table

Doses in literature vary by species and endpoint. The following ranges are validated for acute behavioral effects.

SpeciesTarget RegionInjection Vol.Effective Dose RangePrimary EndpointReference Anchor
Mouse (C57BL/6)Lateral Ventricle1.0 - 2.0 µL10 pmol – 100 pmolNociception / AnxietyDimitrov et al. [3]
Rat (Sprague-Dawley)Lateral Ventricle5.0 µL100 pmol – 1 nmolAVP Release / HPA AxisUsdin et al. [1]
Rat Amygdala (Local)0.5 µL10 pmol – 50 pmolFear ExtinctionLaBuda et al. [4]

Surgical Protocol: Stereotaxic ICV Administration

Rationale: Precise delivery to the lateral ventricle ensures distribution to periventricular PTH2R-rich nuclei (e.g., PVN, BNST) without direct tissue damage to the parenchyma.

Surgical Workflow

The following diagram outlines the critical path for the surgical procedure.

SurgicalWorkflowPrep1. Anesthesia &Head FixationIncision2. Midline Incision &Bregma IDPrep->IncisionIsofluraneDrill3. Burr HoleDrillingIncision->DrillStereotaxic CoordsInject4. Microinjection(0.5 µL/min)Drill->InjectHamilton SyringeClose5. Suture &RecoveryInject->CloseWait 5 min (Diffusion)Verify6. Post-MortemDye VerificationClose->VerifyEnd of Exp

Figure 1: Critical path for stereotaxic ICV surgery. Note the diffusion wait time.

Step-by-Step Methodology (Mouse)
  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%. Verify depth via toe pinch.

  • Fixation: Secure the head in the stereotaxic frame using ear bars. Ensure the skull is flat (Bregma and Lambda at equal dorsoventral coordinates).

  • Coordinates (Lateral Ventricle):

    • AP: -0.3 to -0.4 mm (posterior to Bregma)

    • ML: +1.0 mm (lateral to midline)

    • DV: -2.3 to -2.5 mm (ventral from skull surface)

  • Injection:

    • Use a 5 µL or 10 µL Hamilton syringe with a 30-33 gauge needle.

    • Rate: Inject at 0.5 µL/min . Why? Rapid injection raises intracranial pressure, causing backflow up the needle track and potential tissue lesioning.

    • Diffusion: Leave the needle in place for 5 minutes post-injection. This prevents the peptide solution from being drawn back up the track (capillary action) when the needle is removed.

  • Recovery: Suture scalp. Administer post-op analgesia (e.g., Meloxicam). Allow 5-7 days recovery for chronic cannulation models, or proceed to testing (30-60 mins) for acute anesthetized protocols.

Mechanism of Action & Signaling

Understanding the downstream pathway is essential for validating your results. TIP39 binds exclusively to PTH2R, a G-protein coupled receptor (GPCR).

  • Primary Pathway: Gs-coupling

    
     Adenylyl Cyclase 
    
    
    cAMP
    
    
    PKA.
  • Secondary Pathway: In some neuronal populations, Gq/11 coupling leads to intracellular Calcium (

    
    ) mobilization.
    

SignalingPathwayTIP39TIP39 PeptidePTH2RPTH2 Receptor(GPCR)TIP39->PTH2RBinding (High Affinity)GsG-Protein (Gs)PTH2R->GsActivationCaIntracellular Ca2+(Minor Pathway)PTH2R->CaGq Coupling (Context Dependent)ACAdenylyl CyclaseGs->ACStimulatescAMPcAMP IncreaseAC->cAMPCatalysisPKAProtein Kinase A(PKA)cAMP->PKAActivatesCREBCREB Phosphorylation(Gene Transcription)PKA->CREBPhosphorylation

Figure 2: PTH2R signaling cascade. The cAMP/PKA pathway is the primary driver of TIP39-mediated neuroplasticity.

Validation & Troubleshooting

A self-validating system requires confirmation that the peptide reached the target and induced a physiological change.

Anatomical Verification
  • Dye Injection: At the end of the experiment, inject 1 µL of methylene blue or Evans blue dye using the same coordinates. Slice the brain to confirm dye presence in the lateral ventricles. Exclude any animal where dye is absent or found in the parenchyma.

Functional Verification (Positive Control)
  • Nociception Assay: TIP39 is known to modulate nociceptive thresholds.[4] A hot-plate or tail-flick test can serve as a functional bioassay.[4][5]

    • Expected Result: Intrathecal or ICV TIP39 typically induces antinociception or modulates stress-induced analgesia [3].

  • Anxiety Assay: Elevated Plus Maze (EPM).

    • Expected Result: TIP39 administration generally produces anxiolytic-like effects in high-stress environments [4].

Troubleshooting Guide
IssueProbable CauseSolution
No Effect Observed Peptide degradationCheck storage (-80°C). Ensure "Cold Chain" during prep.
AdsorptionAdd 0.1% BSA to the vehicle.
Missed InjectionPerform dye verification. Check stereotaxic alignment (Bregma/Lambda).
High Mortality Intracranial PressureReduce injection rate to <0.5 µL/min.
Variable Data Anesthesia InteractionIsoflurane clears faster than Ketamine/Xylazine. Standardize anesthesia time.

References

  • Usdin, T. B., et al. (1999). TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus.[6][7] Nature Neuroscience, 2(11), 941–943.

  • Dobolyi, A., et al. (2002). Anatomical distribution of the PTH2 receptor in the rat brain.[7] Brain Research, 921(1-2), 169-182.

  • Dimitrov, E., et al. (2010). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. Experimental Neurology, 226(1), 68-83.

  • LaBuda, C. J., et al. (2004). Central nervous system administration of TIP39 decreases anxiety-like behavior in the elevated plus-maze.[7] Peptides, 25(8), 1359-1362.

  • Wang, H., et al. (2006). Parabrachial nucleus projection neurons involved in the modulation of nociception and anxiety. Frontiers in Systems Neuroscience.

Application Notes and Protocols for Intracerebroventricular Injection of Tuberoinfundibular Neuropeptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) administration of neuropeptides that modulate the tuberoinfundibular dopamine (TIDA) system. It is intended for researchers, scientists, and drug development professionals investigating neuroendocrine function, metabolic regulation, and the central control of hormonal secretion.

Scientific Rationale: The Tuberoinfundibular System and the Power of ICV Administration

The tuberoinfundibular dopamine (TIDA) system is a critical neuroendocrine pathway originating in the arcuate nucleus (ARC) of the hypothalamus and projecting to the median eminence.[1][2][3] Neurons in this pathway release dopamine into the hypophyseal portal vasculature, which then travels to the anterior pituitary gland.[2][3] The primary role of this dopamine release is the tonic inhibition of prolactin secretion from lactotroph cells by activating D2 receptors.[1][2][3]

Disruptions in the TIDA system are implicated in various physiological and pathological states, including hyperprolactinemia, reproductive dysfunction, and side effects of antipsychotic medications. The regulation of TIDA neurons is highly complex, involving feedback from peripheral hormones like prolactin and modulation by a host of central neuropeptides, such as Neuropeptide Y (NPY) and Vasoactive Intestinal Peptide (VIP).[4][5][6]

Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of exogenous substances into the cerebrospinal fluid (CSF) of the brain's ventricular system. This method bypasses the blood-brain barrier, ensuring that centrally-acting neuropeptides can reach their target receptors in the hypothalamus and other periventricular regions in their active form and at known concentrations. This makes ICV administration an invaluable tool for elucidating the function of these neuropeptides in regulating the TIDA system and subsequent hormonal cascades.

Causality in Experimental Design: Why Choose ICV?

The choice of ICV administration is predicated on the need to directly assess the central effects of a neuropeptide. Systemic administration of peptides often results in rapid degradation by peripheral proteases and poor penetration of the blood-brain barrier. By delivering the compound directly to the CSF, researchers can confidently attribute observed physiological changes, such as alterations in plasma prolactin levels, to the central actions of the peptide under investigation. This direct approach provides a clearer cause-and-effect relationship between neuropeptide signaling and neuroendocrine output.

Core Methodologies: Stereotaxic Surgery and Cannula Implantation

Accurate and aseptic stereotaxic surgery is the cornerstone of successful ICV administration. This procedure involves implanting a guide cannula into a lateral ventricle of the brain, which will later allow for precise and repeated injections in awake, freely moving animals.

Surgical Preparation and Anesthesia

Aseptic technique is paramount to prevent infection and ensure animal welfare. All surgical instruments must be sterilized prior to use.

  • Anesthesia: Anesthetize the animal using an appropriate regimen (e.g., ketamine/xylazine cocktail i.p. or isoflurane gas). Confirm the depth of anesthesia by monitoring for the absence of a pedal withdrawal (toe-pinch) reflex.

  • Animal Preparation: Once anesthetized, apply ophthalmic ointment to the eyes to prevent corneal drying.[7] Shave the scalp and clean the area with alternating scrubs of an antiseptic solution (e.g., povidone-iodine) and 70% ethanol, repeating this process three times.[8]

  • Stereotaxic Frame Mounting: Secure the animal in a stereotaxic frame. Use ear bars inserted gently into the ear canals and an incisor bar to fix the head in a stable position.[7] Ensure the head is level by taking measurements at bregma and lambda; the dorsoventral coordinates should be within 0.1 mm of each other.[7]

Stereotaxic Targeting of the Lateral Ventricle

The primary landmark for stereotaxic surgery is bregma , the intersection of the sagittal and coronal sutures on the skull.[9] All coordinates are relative to this point.

  • Exposing the Skull: Make a midline incision on the scalp to expose the skull. Gently retract the skin and remove the periosteum to clearly visualize bregma.

  • Identifying Coordinates: Using a stereotaxic atlas appropriate for the species and strain, determine the coordinates for the lateral ventricle. The table below provides typical coordinates.

Species/StrainAntero-Posterior (AP) from BregmaMedio-Lateral (ML) from MidlineDorso-Ventral (DV) from Skull
Adult Male Rat (Wistar/Sprague-Dawley) -0.8 to -1.0 mm±1.5 mm-3.5 to -4.0 mm
Adult Mouse (C57BL/6) -0.3 to -0.5 mm±1.0 mm-2.5 mm

Note: These coordinates are a guide. It is crucial to consult a detailed brain atlas (e.g., Paxinos and Watson for rats, Paxinos and Franklin for mice) and to perform pilot studies to confirm the ideal coordinates for the specific animal strain and age used in your laboratory.[9]

  • Drilling and Cannulation:

    • Move the stereotaxic arm to the target AP and ML coordinates.

    • Using a micro-drill, carefully create a small burr hole through the skull, avoiding damage to the underlying dura mater.

    • Slowly lower the guide cannula to the predetermined DV coordinate.

    • Secure the cannula to the skull using dental cement and anchoring screws.

    • Insert a dummy cannula (stylet) into the guide cannula to maintain patency and prevent infection.

    • Suture the scalp incision around the cannula implant.

Post-Operative Care

Proper post-operative care is essential for animal recovery and the success of the experiment.

  • Analgesia: Administer analgesics as per your institution's approved animal care protocol.

  • Recovery: Place the animal in a clean cage on a warming pad until it has fully recovered from anesthesia.[8]

  • Monitoring: Monitor the animal daily for at least 3-5 days for signs of pain, distress, or infection. Ensure access to food and water is not impeded.

  • Habituation: Allow animals to recover for at least one week before any experimental injections to ensure they have returned to their baseline physiological state.

Experimental Protocol: ICV Injection of Neuropeptides

This protocol outlines the steps for acute injection of a neuropeptide solution into a previously cannulated animal.

Preparation of Neuropeptide Solutions

The integrity of the injected peptide is critical for reproducible results.

  • Reconstitution: Reconstitute lyophilized peptides using a sterile, pyrogen-free vehicle. The preferred vehicle is artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline.[10] Avoid using water for injection, as it is not isotonic.[10]

  • Concentration and Dosage: The optimal dose should be determined through dose-response studies. As a starting point, neuropeptide doses for ICV administration often range from 0.1 to 10 nmol per animal.[11] The final concentration should be calculated to allow for a small injection volume.

  • Injection Volume: To avoid significant increases in intracranial pressure, injection volumes should be kept to a minimum. Typical volumes are 1-5 µL for rats and 0.5-2 µL for mice.

  • Handling: Prepare solutions fresh on the day of the experiment if possible. If storage is necessary, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the solution is free of air bubbles before injection.[12]

Injection Procedure
  • Habituation: Gently handle the animals for several days leading up to the experiment to minimize stress-induced physiological changes.

  • Animal Restraint: Gently restrain the animal. For rats, this can often be done by wrapping the animal in a towel. Mice may require more secure restraint.

  • Injection Setup:

    • Remove the dummy cannula from the guide cannula.

    • Load the peptide solution into an injection syringe connected by tubing to an internal injector cannula that is cut to extend slightly beyond the tip of the guide cannula.

    • Carefully insert the injector cannula into the guide cannula until it is fully seated.

  • Infusion: Infuse the solution slowly over 1-2 minutes to allow for distribution within the ventricle and to prevent backflow.[13]

  • Post-Infusion: Leave the injector cannula in place for an additional 60 seconds to minimize backflow up the cannula track.[13]

  • Completion: Slowly withdraw the injector and replace the dummy cannula. Return the animal to its home cage and proceed with behavioral or physiological monitoring.

Validation and Troubleshooting: A Self-Validating System

Every protocol must be a self-validating system. This requires rigorous confirmation of cannula placement and careful consideration of potential confounding factors.

Mandatory Validation of Cannula Placement
  • Histological Verification (Gold Standard):

    • Inject a small volume (e.g., 1 µL) of a visible dye, such as Evans Blue or India ink, through the cannula.

    • Euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Extract the brain and make coronal sections to visualize the dye distribution. Successful placement is confirmed by the presence of dye throughout the ventricular system.[15]

  • Physiological Verification (Functional Check):

    • A common functional check involves injecting Angiotensin II (Ang II), a potent dipsogenic peptide.

    • An ICV injection of Ang II (e.g., 50-100 ng) should elicit a robust drinking response within minutes of administration.[16]

    • Caution: While useful, this method is not perfectly accurate. Some animals with correct placement may not drink, and some with misplaced cannulae near sensitive sites may show a response.[17] Therefore, it should be used as a supplementary check, not a replacement for histology.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
No physiological response to peptide Incorrect cannula placementVerify placement with histology.
Clogged cannulaAttempt to clear with a sterile stylet; if unsuccessful, exclude the animal.
Degraded peptidePrepare fresh peptide solution; check storage conditions.
High variability in results Stress during injectionIncrease animal handling and habituation prior to the experiment.
Inconsistent injection volume/rateUse a reliable microinfusion pump for precise delivery.
Incorrect stereotaxic coordinatesPerform pilot surgeries to refine coordinates for your specific animal model.
Animal shows signs of distress post-injection Injection volume too large or rate too fastReduce volume and/or slow the infusion rate.
Solution is not isotonic or has incorrect pHEnsure peptide is dissolved in a suitable vehicle like aCSF or sterile saline.[18]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the critical steps from surgical preparation to data analysis.

G cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_postop Post-Operative Phase cluster_exp Experimental Phase cluster_val Validation Phase a Animal Acclimation & Habituation d Anesthetize Animal a->d b Sterilize Instruments b->d c Prepare Anesthetics & Analgesics c->d e Mount in Stereotaxic Frame d->e f Expose Skull & Identify Bregma e->f g Drill Burr Hole f->g h Implant Guide Cannula g->h i Secure with Dental Cement h->i j Suture Incision i->j k Administer Analgesia j->k l Monitor Recovery (1 Week) k->l n Gently Restrain Animal l->n m Prepare & Load Neuropeptide Solution o Perform ICV Injection m->o n->o p Behavioral/Physiological Data Collection o->p q Inject Dye for Histology p->q r Perfuse & Collect Brain q->r s Section Brain & Verify Placement r->s t Analyze Data from Correctly Placed Animals s->t

Caption: Stereotaxic ICV Cannulation and Injection Workflow.

Tuberoinfundibular Neuropeptide Signaling Pathway

This diagram illustrates the regulatory inputs on TIDA neurons and their subsequent effect on prolactin secretion.

G Hypothalamus Hypothalamus (Arcuate Nucleus) TIDA TIDA Neuron Hypothalamus->TIDA MedianEminence Median Eminence TIDA->MedianEminence Releases DA Dopamine Dopamine (DA) VIP VIP VIP->TIDA + NPY NPY NPY->TIDA - PortalVessels Hypophyseal Portal Vessels MedianEminence->PortalVessels AnteriorPituitary Anterior Pituitary (Lactotrophs) PortalVessels->AnteriorPituitary Systemic Systemic Circulation AnteriorPituitary->Systemic Releases PRL Dopamine->AnteriorPituitary - (Inhibition via D2R) Prolactin Prolactin (PRL) Prolactin->TIDA + (Feedback)

Caption: Regulation of Prolactin by Tuberoinfundibular Neurons.

References

  • Rapid Intracerebroventricular Injections in M - JoVE Journal. (2023-05-25). JoVE Journal. Available from: [Link]

  • The Mouse Brain In Stereotaxic Coordinates - Sema. (n.d.). Sema. Available from: [Link]

  • Intracerebroventricular drug administration - PMC - NIH. (n.d.). National Institutes of Health. Available from: [Link]

  • A method for intracerebroventricular cannulation of young broiler chicks - PMC - NIH. (n.d.). National Institutes of Health. Available from: [Link]

  • Current Review of the Function and Regulation of Tuberoinfundibular Dopamine Neurons. (2023-12-21). MDPI. Available from: [Link]

  • Where do you measure the Bregma for rodent stereotaxic surgery? - PMC - NIH. (n.d.). National Institutes of Health. Available from: [Link]

  • Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC. (2011-10-03). National Institutes of Health. Available from: [Link]

  • Rapid Intracerebroventricular Injections in M - JoVE Journal. (2023-05-25). JoVE Journal. Available from: [Link]

  • Histology. (a) Accurate unilateral lateral ventricle (ICV) cannula... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Neuropeptide Y and tuberoinfundibular dopamine activities are altered during lactation: role of prolactin - PubMed. (n.d.). National Institutes of Health. Available from: [Link]

  • Intracerebroventricular administration of vasoactive intestinal peptide inhibits food intake - PubMed. (2011-12-10). National Institutes of Health. Available from: [Link]

  • Effect of a single ICV and SC dose of VGF-derived peptides on... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Current Review of the Function and Regulation of Tuberoinfundibular Dopamine Neurons - ResearchGate. (2023-12-15). ResearchGate. Available from: [Link]

  • Prolactin Regulates Tuberoinfundibular Dopamine Neuron Discharge Pattern: Novel Feedback Control Mechanisms in the Lactotrophic Axis | Journal of Neuroscience. (2012-06-06). Journal of Neuroscience. Available from: [Link]

  • How can I inject substance P via the IV route? - ResearchGate. (2014-12-27). ResearchGate. Available from: [Link]

  • Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. (2013-05-12). JoVE. Available from: [Link]

  • Angiotensin II-induced drinking behavior as a method to verify cannula placement into the cerebral ventricles of mice: An evaluation of its accuracy - PubMed. (2021-04-01). National Institutes of Health. Available from: [Link]

  • Neuroendocrine Regulation and Neural Circuitry of Parenthood: Integrating Neuropeptides, Brain Receptors, and Maternal Behavior - MDPI. (n.d.). MDPI. Available from: [Link]

  • Video: Rodent Stereotaxic Surgery - JoVE. (2023-04-30). JoVE. Available from: [Link] stereotaxic-surgery-for-the-rodent-brain

Sources

Application Note: Optimized Preparation and Handling of Imatinib Mesylate (CAS 277302-47-3) for In Vitro Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Mechanistic Profile & Compound Identity

The Molecule

Imatinib Mesylate (CAS 277302-47-3) is the methanesulfonate salt of Imatinib.[1][2] It is critical to distinguish this specific CAS from the free base (CAS 152459-95-5). The mesylate salt formulation was engineered specifically to improve aqueous solubility and oral bioavailability, making it the preferred form for both clinical use (Gleevec/Glivec) and consistent in vitro cell culture data.

Mechanism of Action (MOA)

Imatinib functions as a Type II ATP-competitive inhibitor. It binds to the inactive conformation of the BCR-ABL tyrosine kinase, effectively "locking" the enzyme in an inactive state. This prevents the transfer of phosphate from ATP to tyrosine residues on substrates, thereby blocking downstream signaling pathways (STAT5, RAS/MAPK, PI3K/AKT) essential for leukemic cell proliferation.

Key Targets:

  • BCR-ABL: Fusion protein in CML (Philadelphia chromosome+).

  • c-KIT: Receptor tyrosine kinase mutated in GIST.

  • PDGFR: Platelet-derived growth factor receptor.[3]

Signaling Pathway Blockade

The following diagram illustrates the precise intervention point of Imatinib within the BCR-ABL signaling cascade.

G BCR_ABL BCR-ABL (Active) P_Substrate P-Substrate (Phosphorylated) BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Binds Imatinib Imatinib (this compound) Imatinib->BCR_ABL Competitive Binding (Blocks ATP) Apoptosis Apoptosis Imatinib->Apoptosis Induces Substrate Substrate (e.g., CRKL) Substrate->BCR_ABL Proliferation Cell Proliferation (CML Phenotype) P_Substrate->Proliferation

Figure 1: Mechanism of Action. Imatinib competes with ATP for the binding site on BCR-ABL, preventing substrate phosphorylation and driving the cell toward apoptosis.

Part 2: Physicochemical Properties & Stock Preparation[4]

Solubility Data

The mesylate salt (this compound) exhibits significantly different solubility profiles compared to the free base.

SolventSolubility LimitStability (at -20°C)Application Note
DMSO ~100 mg/mLHigh (>6 months)Recommended for Master Stock. Sterile and stable.
Water ~100-200 mg/mLLow (<24 hours)Prone to hydrolysis. Use immediately; do not store.
Ethanol < 1 mg/mLN/ANot Recommended. Poor solubility leads to precipitation.
Preparation of 10 mM Master Stock (Protocol)

Objective: Create a sterile, stable 10 mM stock solution. Molecular Weight: 589.71 g/mol (Mesylate Salt).[4][5]

  • Weighing: Weigh 5.90 mg of Imatinib Mesylate powder.

    • Note: The powder is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents bacterial growth and hydrolysis, ensuring the compound remains active after freeze-thaw cycles.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless to slightly yellow.

  • Sterilization (Optional but Recommended): Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.

  • Aliquot: Dispense into 50 µL aliquots in sterile, light-blocking microcentrifuge tubes.

  • Storage: Store at -20°C (short term) or -80°C (long term). Avoid repeated freeze-thaw cycles (max 3 cycles).

Part 3: Cell Culture Protocols (In Vitro)[4]

Dilution Strategy

Directly adding 100% DMSO stock to cells causes cytotoxicity. A "Serial Intermediate Dilution" strategy is required to keep the final DMSO concentration < 0.5% (ideally < 0.1%).

Workflow Diagram:

Workflow Stock Master Stock (10 mM in DMSO) Inter Intermediate Dilution (100 µM in Media) Stock->Inter 1:100 Dilution (10 µL into 990 µL Media) Final Working Solution (1 µM in Media) Inter->Final 1:100 Dilution Cells Cell Culture Well (Final DMSO < 0.01%) Final->Cells Add to Cells

Figure 2: Serial Dilution Workflow. This method ensures the final DMSO concentration is negligible, preventing solvent toxicity artifacts.[6]

Standard Treatment Protocol (e.g., K562 CML Cells)

Reagents:

  • K562 Cell Line (BCR-ABL positive).

  • RPMI-1640 Medium + 10% FBS.

  • Imatinib Mesylate 10 mM Stock.[2][6][4][7]

Steps:

  • Seeding: Seed K562 cells at a density of

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Incubation: Allow cells to recover for 24 hours at 37°C, 5% CO2.

  • Preparation of Working Solutions:

    • Thaw 10 mM stock.[2][7]

    • Prepare a 100 µM intermediate (1 µL stock + 99 µL media).

    • Perform 1:3 serial dilutions in media to generate a range (e.g., 10 µM, 3.3 µM, 1.1 µM... down to 1 nM).

  • Treatment: Add 100 µL of the working solutions to the respective wells (2x concentrate).

    • Final Volume: 200 µL.

    • Final Concentration Range: 5 µM down to 0.5 nM.

    • Control: Vehicle control (Media + equivalent DMSO % without drug).

  • Duration: Incubate for 48 to 72 hours .

  • Readout: Assess viability using CCK-8, MTT, or CellTiter-Glo assays.

Part 4: Quality Control & Troubleshooting

Expected Results (Validation)

To validate that your Imatinib preparation is active, you should observe the following IC50 values:

Cell LineTargetExpected IC50 (Viability)
K562 BCR-ABL200 - 400 nM
KU812 BCR-ABL150 - 300 nM
HL-60 None (Negative Control)> 10 µM (Resistant)
Troubleshooting Guide

Issue: Precipitation in Media

  • Cause: Adding high-concentration DMSO stock directly to cold media or salt shock.

  • Solution: Warm media to 37°C before addition. Use the "Intermediate Dilution" step described in Figure 2.

Issue: Loss of Potency

  • Cause: Hydrolysis due to moisture in DMSO stock or repeated freeze-thaws.

  • Solution: Use single-use aliquots. Ensure DMSO is anhydrous (fresh bottle).

Issue: High Background Toxicity

  • Cause: DMSO concentration > 0.5%.[8]

  • Solution: Ensure the vehicle control well contains the exact same % of DMSO as the highest drug dose.

References

  • Druker, B. J., et al. (1996).[4] "Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells." Nature Medicine, 2(5), 561-566. Available at: [Link]

Sources

Application Notes & Protocols: Quantifying PTH2R Activation by TIP39 Using In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PTH2R-TIP39 Signaling Axis

The Parathyroid Hormone 2 Receptor (PTH2R) is a Class B G-protein coupled receptor (GPCR) that plays a critical role in a variety of physiological processes. Its endogenous ligand is the Tuberoinfundibular Peptide of 39 residues (TIP39), a neuropeptide with a highly localized expression pattern in the brain.[1][2] The PTH2R-TIP39 system is implicated in neuroendocrine regulation, nociceptive (pain) signaling, stress responses, and wound repair.[2][3][4][5] Given its involvement in these diverse functions, PTH2R represents a promising target for therapeutic intervention.

Robust and reproducible in vitro assays are fundamental to characterizing the pharmacology of PTH2R and screening for novel agonists or antagonists. This guide provides a detailed framework and step-by-step protocols for two validated functional assays designed to measure the activation of PTH2R by its ligand, TIP39. We will explore:

  • Cyclic AMP (cAMP) Accumulation Assay: A direct measure of the canonical Gs signaling pathway.

  • β-Arrestin Recruitment Assay: An essential assay for understanding receptor desensitization, internalization, and non-canonical signaling pathways.

These protocols are designed for researchers, scientists, and drug development professionals seeking to interrogate this important signaling system.

Scientific Principles of PTH2R Activation

Upon binding of TIP39, PTH2R undergoes a conformational change that facilitates its interaction with intracellular signaling partners. The primary and most well-characterized pathway involves coupling to the stimulatory G-protein, Gs .[6]

  • Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA) and initiating a cascade of downstream cellular responses.

  • β-Arrestin Pathway: Like most GPCRs, agonist-bound PTH2R is a substrate for GPCR kinases (GRKs), which phosphorylate the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.

Understanding both pathways is critical, as novel ligands may exhibit "biased agonism," preferentially activating one pathway over the other, which has significant implications for drug design.

PTH2R_Signaling cluster_membrane Plasma Membrane PTH2R PTH2R Gs Gs Protein (αβγ) PTH2R->Gs Activation GRK GRK PTH2R->GRK Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation TIP39 TIP39 Ligand TIP39->PTH2R Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response1 Cellular Response PKA->Response1 Phosphorylation Cascade PTH2R_P Phosphorylated PTH2R GRK->PTH2R_P Phosphorylation B_Arrestin β-Arrestin PTH2R_P->B_Arrestin Recruitment Response2 Internalization & Scaffolding B_Arrestin->Response2

Caption: PTH2R canonical (Gs/cAMP) and β-arrestin signaling pathways.

Protocol 1: cAMP Accumulation Assay via TR-FRET

This protocol describes a robust, high-throughput method to quantify intracellular cAMP levels using a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle of the Assay The assay quantifies cAMP produced by cells in response to PTH2R activation. Cell lysates are incubated with a europium (Eu)-labeled anti-cAMP antibody (donor) and a dye-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the dye-labeled analog for binding to the antibody. When the acceptor is bound to the donor antibody, excitation of the europium results in energy transfer and emission from the acceptor dye. High levels of cellular cAMP disrupt this interaction, leading to a decrease in the TR-FRET signal. The signal is therefore inversely proportional to the amount of cAMP in the sample.

Materials and Reagents

  • Cell Line: HEK293 or CHO-K1 cells stably expressing human PTH2R.

  • Culture Medium: DMEM or Ham's F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Ligand: Synthetic human TIP39 peptide.

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents:

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

    • Forskolin (positive control, direct adenylyl cyclase activator).

    • TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP from PerkinElmer or HTRF® cAMP dynamic 2 from Cisbio).

  • Equipment:

    • Multimode plate reader capable of TR-FRET measurements.

    • Standard cell culture incubator (37°C, 5% CO2).

Step-by-Step Methodology

  • Cell Culture and Seeding:

    • Maintain the PTH2R-expressing cell line according to standard cell culture practices.

    • On the day before the assay, harvest cells using a non-enzymatic dissociation solution.

    • Resuspend cells in culture medium and perform a cell count.

    • Seed 5,000-10,000 cells per well into a 384-well assay plate in a volume of 20 µL.

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Reagent Preparation (Day of Assay):

    • TIP39 Dilution Series: Prepare a 10 mM stock of TIP39 in DMSO and store at -80°C. On the day of the assay, create a serial dilution series (e.g., 11 points, 1:10 dilution) in stimulation buffer (HBSS/HEPES + 500 µM IBMX), starting from a top concentration of 1 µM.

    • Controls: Prepare solutions of vehicle (stimulation buffer with DMSO) and a positive control (e.g., 10 µM Forskolin in stimulation buffer).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate by inverting and flicking it onto absorbent paper.

    • Add 10 µL of the TIP39 serial dilutions or controls to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and FRET Reagent Addition:

    • Following the manufacturer's instructions for the chosen cAMP kit, prepare the detection reagents. This typically involves adding the Eu-labeled antibody and the dye-labeled cAMP analog to a cell lysis buffer.

    • Add 10 µL of the prepared detection mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader using the appropriate settings for the specific kit (e.g., excitation at 320 or 340 nm, and emission reads at ~665 nm and ~620 nm).

Protocol 2: β-Arrestin Recruitment Assay via Enzyme Fragment Complementation (EFC)

This protocol utilizes a commercially available technology (e.g., PathHunter® by DiscoverX) to measure the recruitment of β-arrestin to the activated PTH2R in live cells.[7]

Principle of the Assay The assay relies on Enzyme Fragment Complementation (EFC).[7] The PTH2R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Neither fragment is active on its own. Upon TIP39 binding and subsequent receptor phosphorylation, β-arrestin-EA is recruited to the PTH2R-ProLink. This proximity forces the complementation of the two fragments, forming an active β-galactosidase enzyme. This functional enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[7]

EFC_Workflow cluster_inactive Inactive State (No Ligand) cluster_active Active State (+TIP39) PTH2R_PK PTH2R-ProLink Barr_EA β-Arrestin-EA label_inactive No Signal Complex Recruited Complex (PTH2R-PK + β-Arrestin-EA) Signal Chemiluminescent Signal Complex->Signal Hydrolysis Substrate Substrate Substrate->Complex TIP39 TIP39 TIP39->Complex Activation & Recruitment

Caption: Workflow of the Enzyme Fragment Complementation (EFC) assay.

Materials and Reagents

  • Cell Line: PathHunter® eXpress PTH2R β-Arrestin GPCR Assay cell line.

  • Culture Medium: As specified by the vendor.

  • Ligand: Synthetic human TIP39 peptide.

  • Assay Plates: 384-well, white, solid-bottom, cell culture-treated plates.

  • Reagents:

    • PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer, Cell Assay Buffer).

  • Equipment:

    • Luminometer or multimode plate reader with luminescence detection.

    • Standard cell culture incubator (37°C, 5% CO2).

Step-by-Step Methodology

  • Cell Seeding:

    • Use the cryopreserved, ready-to-use cells as directed by the manufacturer. This typically involves rapidly thawing the vial and diluting the cells in the provided cell plating reagent.

    • Dispense 10 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 384-well plate.

  • Compound Addition:

    • Prepare a serial dilution of TIP39 in the appropriate assay buffer.

    • Add 2.5 µL of the TIP39 dilutions or vehicle control to the wells containing the cells.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C in a cell culture incubator.

  • Signal Detection:

    • Equilibrate the plate and the detection reagents to room temperature.

    • Prepare the working detection solution by mixing the substrate and enhancer solutions according to the vendor's protocol.

    • Add 12.5 µL of the working detection solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate reader.

Data Analysis and Interpretation

For both assays, the goal is to generate a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of TIP39.

Data Processing

  • Normalization:

    • cAMP Assay: The raw TR-FRET ratio (665 nm / 620 nm) is inversely proportional to cAMP levels. Data is often converted to cAMP concentration using a standard curve. Alternatively, normalize the signal where 100% activity is defined by the forskolin control and 0% activity by the vehicle control.

    • β-Arrestin Assay: Normalize the raw luminescence units (RLU) by setting the signal from the vehicle control as 0% and the signal from a maximal concentration of TIP39 as 100%.

  • Curve Fitting:

    • Plot the normalized response (%) against the logarithm of the TIP39 concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation in a suitable software package (e.g., GraphPad Prism).

    • The equation yields the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response).

Example Data Presentation

Assay TypeParameterTIP39 ValuePositive Control
cAMP Accumulation EC50 (nM)0.5 - 5.0N/A
Emax (%)100% (relative to max TIP39)120-150% (Forskolin)
β-Arrestin Recruitment EC50 (nM)10 - 50N/A
Emax (%)100% (relative to max TIP39)N/A

Note: The values presented are illustrative and may vary depending on the specific cell line, assay conditions, and reagent lots.

Trustworthiness and Self-Validation To ensure the integrity of each experiment, the following controls are essential:

  • Vehicle Control (0% Activation): Defines the basal signal of the system.

  • Maximal Ligand Concentration (100% Activation): Defines the top of the assay window for the specific ligand.

  • Positive Control (System Validation): In the cAMP assay, forskolin confirms that the downstream machinery (adenylyl cyclase) is functional.

  • Z'-factor: Calculating the Z'-factor using the maximal and basal controls is a standard method to assess the quality and robustness of a high-throughput assay. A Z' > 0.5 is considered excellent.

Conclusion and Expert Insights

The protocols detailed herein provide robust, quantitative methods for characterizing the activation of the PTH2R by its endogenous ligand, TIP39. The cAMP assay directly measures the canonical Gs pathway, while the β-arrestin assay provides critical information about receptor regulation and alternative signaling.

Field-Proven Insights:

  • Peptide Handling: TIP39 is a peptide and can be susceptible to degradation and adsorption to plasticware. It is crucial to use low-retention plasticware, prepare fresh dilutions from a concentrated stock for each experiment, and include a carrier protein like 0.1% BSA in the assay buffer to prevent loss.

  • Cell Line Stability: The use of a monoclonal stable cell line is paramount for assay reproducibility. Regularly monitor the expression and responsiveness of the receptor to ensure consistent performance over time.

  • Phosphodiesterase Inhibition: The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX in cAMP assays is critical. It prevents the enzymatic degradation of newly synthesized cAMP, thereby amplifying the signal and increasing the assay window.

  • Comprehensive Profiling: For drug discovery programs, running both assays in parallel is highly recommended. This allows for the identification of biased agonists—compounds that may selectively engage either the G-protein or the β-arrestin pathway—which could lead to therapeutics with improved efficacy and reduced side effects.

By implementing these detailed protocols and adhering to best practices, researchers can confidently and accurately probe the complex pharmacology of the PTH2R-TIP39 system, paving the way for new discoveries and therapeutic opportunities.

References

  • Activation of Parathyroid Hormone 2 Receptor Induces Decorin Expression and Promotes Wound Repair. National Institutes of Health (NIH). Available at: [Link]

  • The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. PMC. Available at: [Link]

  • The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. PMC - NIH. Available at: [Link]

  • Molecular mechanism of the TIP(7-39) antagonism at PTH2R. ResearchGate. Available at: [Link]

  • The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. Frontiers in Endocrinology. Available at: [Link]

  • The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation. PubMed. Available at: [Link]

  • PTH2R-Mediated Intracellular Signaling A, PKC activation. ResearchGate. Available at: [Link]

  • Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2. PNAS. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Available at: [Link]

  • Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). PMC. Available at: [Link]

  • TIP39 - Wikipedia. Wikipedia. Available at: [Link]

  • Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. PubMed. Available at: [Link]

Sources

Application Note: Quantification of cAMP Accumulation via PTH2R Activation by TIP 39

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The Tuberoinfundibular peptide of 39 residues (TIP 39) is the potent, endogenous agonist for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B1 G-protein-coupled receptor (GPCR).[1][2] Unlike PTH, which activates PTH1R, TIP 39 exhibits high selectivity for PTH2R, driving neuroendocrine regulation and nociception.[2]

Upon binding TIP 39, PTH2R couples primarily to the G


s  heterotrimeric G-protein. This interaction catalyzes the exchange of GDP for GTP on the G

s subunit, which then activates Adenylyl Cyclase (AC).[3] Activated AC converts ATP into the second messenger cyclic AMP (cAMP).

This Application Note provides a rigorous framework for quantifying this signaling cascade. We focus on Homogeneous Time-Resolved Fluorescence (HTRF) as the primary high-throughput screening (HTS) method, with a secondary Bioluminescent protocol for high-sensitivity validation.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by TIP 39 and the critical intervention point of Phosphodiesterase (PDE) inhibitors (e.g., IBMX) required for assay success.

TIP39_Signaling TIP39 TIP 39 (Agonist) PTH2R PTH2R (GPCR) TIP39->PTH2R Binding (Kd ~1nM) Gs Gαs Protein PTH2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Substrate cAMP cAMP (Accumulation) AC->cAMP Conversion PDE PDE (Phosphodiesterase) cAMP->PDE Degradation IBMX IBMX (Inhibitor) IBMX->PDE Blocks

Figure 1: The TIP 39/PTH2R signaling cascade. Note that IBMX is essential to prevent cAMP degradation during the accumulation phase.

Strategic Experimental Design

Cell Model Selection
  • Primary Recommendation: HEK293 cells stably expressing human PTH2R (HEK293-PTH2R).

    • Rationale: HEK293 cells have low endogenous PTH receptor expression, providing a clean background. Stable transfection reduces inter-assay variability compared to transient transfection.

  • Alternative: CHO-K1 cells stably transfected with PTH2R.

Reagent Criticality
  • TIP 39 Peptide: Must be high purity (>95%).

    • Handling: Dissolve in water or weak acid (0.1% acetic acid) to 1 mM stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor.

    • Causality: Without IBMX, endogenous PDEs will rapidly hydrolyze cAMP to AMP, blunting the signal and shifting the EC50 curve to the right.

  • BSA (Bovine Serum Albumin):

    • Causality: TIP 39 is a peptide and may adhere to plasticware. 0.1% BSA in the stimulation buffer acts as a carrier to ensure accurate dosing.

Protocol A: HTRF cAMP Accumulation (High Throughput)

Best for: Drug screening, EC50 determination, Z-factor calculation.

Principle

This assay uses a competitive immunoassay format.[4][5][6] Native cAMP produced by the cell competes with d2-labeled cAMP (Acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (Donor).[5]

  • High cAMP (Agonist effect): Low FRET signal (Competition displaces labeled cAMP).

  • Low cAMP (Basal): High FRET signal.

Workflow Diagram

HTRF_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Stimulation (30-45 min) cluster_2 Step 3: Detection (1 hr) Seed Seed Cells (2,000 cells/well) white 384-well plate Mix Prepare Stimulation Buffer (HBSS + 0.5mM IBMX + 0.1% BSA) Treat Add TIP 39 (Dose Response) Seed->Treat Mix->Treat Diluent Lysis Add cAMP-d2 (in Lysis Buffer) Treat->Lysis Ab Add Anti-cAMP-Cryptate (in Lysis Buffer) Lysis->Ab Read Read Plate (665nm / 620nm) Ab->Read

Figure 2: Step-by-step workflow for the HTRF cAMP accumulation assay.

Step-by-Step Procedure

Materials:

  • 384-well low-volume white plates.

  • HTRF cAMP kit (e.g., Cisbio/Revvity or LANCE Ultra).

  • Stimulation Buffer: HBSS (with Ca2+/Mg2+), 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.

Execution:

  • Cell Preparation: Harvest HEK293-PTH2R cells. Resuspend in Stimulation Buffer at 400,000 cells/mL.

  • Plating: Dispense 5 µL of cell suspension (2,000 cells) into each well.

  • Compound Addition: Add 5 µL of TIP 39 (2X concentration in Stimulation Buffer).

    • Dose Range: 10-point serial dilution (e.g., 100 nM down to 0.01 nM).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) .

    • Note: RT is preferred over 37°C to slow down receptor internalization/desensitization during the assay window.

  • Detection Step 1: Add 5 µL of cAMP-d2 working solution (prepared in lysis buffer).

  • Detection Step 2: Add 5 µL of Anti-cAMP-Cryptate working solution (prepared in lysis buffer).

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Measurement: Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 320-340 nm.

    • Emission 1: 615-620 nm (Donor reference).

    • Emission 2: 665 nm (FRET signal).[7]

Protocol B: Bioluminescent Assay (High Sensitivity)

Best for: Validation of low-response mutants or limited cell numbers.

Principle: Uses a modified luciferase that consumes cAMP or requires cAMP-dependent PKA activity to generate light. (e.g., Promega cAMP-Glo).

  • Seed Cells: 5,000 cells/well in 96-well white plates in medium. Allow adherence overnight or use suspension protocol.

  • Wash: Remove media, wash with PBS.

  • Induction: Add 20 µL Stimulation Buffer (HBSS + 0.5 mM IBMX + TIP 39).

  • Incubation: 30 minutes at RT.

  • Lysis/Detection: Add 20 µL Lysis/Detection Reagent (contains Luciferin/Kinase substrate).

  • Read: Incubate 20 mins and read Luminescence (integration time 0.5–1.0 sec).

    • Result: Signal is directly proportional to cAMP concentration (unlike HTRF which is inversely proportional).

Data Analysis & Interpretation

HTRF Calculation

Calculate the HTRF Ratio for each well:



Convert Ratios to cAMP concentrations using the Standard Curve (included in every plate).

  • Plot Standard Curve (log[cAMP] vs. Ratio).

  • Interpolate sample cAMP concentrations.

  • Plot TIP 39 dose-response: log[TIP 39] vs. cAMP (nM).

Expected Results (Reference Data)
ParameterExpected ValueNotes
Basal cAMP 1 - 5 nMDepends on cell density. High basal suggests constitutive activity or contamination.
Max Signal (Emax) > 50 nMShould be >10-fold over basal (Signal-to-Background).
TIP 39 EC50 0.5 - 2.0 nM Literature consensus for human PTH2R [1, 2].
Z-Factor > 0.6Indicates a robust assay suitable for screening.
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Flat Signal (No Response) PDE activityCheck IBMX. Ensure it is fresh and at 0.5 mM.
Low Signal Window Receptor ExpressionVerify PTH2R surface expression via flow cytometry.
Right-shifted EC50 (>10 nM) Peptide degradationTIP 39 is sensitive to proteases. Use fresh aliquots; add protease inhibitors if necessary.
High Variability Pipetting/Edge EffectUse automated dispensing; avoid outer wells in 384-well plates.

References

  • Usdin, T. B., et al. (1999). "TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus."[2] Nature Neuroscience, 2, 941–943.

  • Hoare, S. R., et al. (2000). "Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor."[8] Journal of Biological Chemistry, 275(35), 27274–27283.[8]

  • Wang, X., et al. (2023). "Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2." Proceedings of the National Academy of Sciences (PNAS), 120(31).

  • Cisbio/Revvity. "HTRF cAMP HiRange Kit - Assay Principle and Protocol."

Sources

Application Note: Calcium Imaging in Neurons Stimulated with Tuberoinfundibular Neuropeptide (TIP39)

[1]

Executive Summary & Biological Rationale[2][3]

Tuberoinfundibular peptide of 39 residues (TIP39 ) is the potent, endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R ).[1][2][3][4] Unlike its distant relative PTH, which regulates bone mineral density, TIP39 acts primarily as a neuropeptide modulator in the central nervous system, influencing nociception, stress responses, and maternal behaviors.

While PTH2R is canonically classified as a Gs-coupled GPCR (stimulating adenylyl cyclase and cAMP accumulation), drug development and functional characterization assays frequently utilize calcium imaging as a readout. This is based on two physiological realities:

  • Promiscuous Coupling/Crosstalk: In specific neuronal populations, PTH2R activation mobilizes intracellular calcium stores (

    
    ) potentially via 
    
    
    coupling or cAMP-dependent modulation of Voltage-Gated Calcium Channels (VGCCs).
  • Screening Efficiency: Calcium flux assays offer higher temporal resolution and throughput compared to endpoint cAMP assays.

This guide provides a validated protocol for imaging TIP39-evoked calcium transients in neurons. It addresses the challenge of restricted endogenous PTH2R expression by utilizing an AAV-transduction workflow in primary cortical neurons, ensuring a robust and scalable assay for pharmacological screening.

Mechanistic Principles

Understanding the signaling architecture is critical for interpreting calcium traces. TIP39 binds PTH2R, triggering a bifurcation of signaling. The primary arm is cAMP-dependent, but the calcium readout relies on downstream crosstalk or direct

Figure 1: TIP39-PTH2R Signaling Cascade

TIP39_SignalingTIP39TIP39 (Ligand)PTH2RPTH2 Receptor(GPCR)TIP39->PTH2RGsGαs ProteinPTH2R->Gs PrimaryGqGαq Protein(Context Dependent)PTH2R->Gq Secondary/Cell-Type SpecificACAdenylyl CyclaseGs->ACPLCPLCβGq->PLCcAMPcAMP AccumulationAC->cAMPIP3IP3PLC->IP3PKAPKA ActivationcAMP->PKAERER Calcium StoreIP3->ER ReleaseVGCCL-Type VGCCPKA->VGCC PhosphorylationCaCytosolic Ca2+(Imaging Readout)ER->CaVGCC->Ca Influx

Caption: Dual signaling pathways of PTH2R. While Gs-cAMP is dominant, Calcium imaging detects Gq-mediated store release or PKA-potentiated influx.

Experimental Design Strategy

Model Selection: The "Expression" Bottleneck

Endogenous PTH2R is restricted to specific nuclei (e.g., medial geniculate, lateral septum). Standard cortical preps lack sufficient receptor density for robust screening.

  • Recommendation: Use Primary Rat Cortical Neurons (E18) transduced with AAV-hPTH2R . This creates a uniform, physiologically relevant neuronal environment with controlled receptor stoichiometry.

Sensor Selection: GCaMP6s vs. Fura-2
FeatureGCaMP6s (Genetically Encoded)Fura-2 AM (Synthetic Dye)
Type Protein (GFP-based)Small Molecule (Ratiometric)
Delivery AAV / TransfectionBath Loading
Sensitivity High dynamic range (

)
Moderate; excellent for basal quantification
Cell Specificity Can target specific neuron types (e.g., CaMKII)Loads all cells (neurons + glia)
Artifacts pH sensitive; long-term expression neededDye leakage; compartmentalization
Verdict Preferred for high-content screening.Preferred for absolute Ca2+ quantification.

Detailed Protocol: AAV-Transduced Neuronal Assay

Phase 1: Cell Preparation & Transduction

Objective: Establish a neuronal network expressing both the sensor (GCaMP6s) and the receptor (PTH2R).

  • Dissociation: Dissect cortices from E18 Sprague-Dawley rat embryos. Dissociate using Papain (20 U/mL) for 20 min at 37°C.

  • Plating: Plate neurons at 50,000 cells/well in poly-D-lysine coated 96-well glass-bottom plates.

    • Media: Neurobasal Plus + B27 Supplement + GlutaMAX.

  • Viral Transduction (DIV 3):

    • Add AAV1-Syn-GCaMP6s (titer:

      
       GC/mL) at MOI 10,000.
      
    • Add AAV1-Syn-hPTH2R (human PTH2 receptor) at MOI 5,000.

    • Note: Co-transduction ensures that cells recording calcium signals are the ones expressing the receptor.

  • Maturation: Maintain culture until DIV 14-17 . Perform half-media changes every 3-4 days.

Phase 2: Imaging Setup (DIV 14)

Objective: Record baseline and stimulated activity.

  • Buffer Preparation (Tyrode’s Solution):

    • 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4, 300 mOsm).

    • Critical: For "Calcium-Free" controls (to test Gq/store release), replace CaCl₂ with 1 mM EGTA.

  • Acquisition Settings:

    • Microscope: Widefield epifluorescence or Confocal (488 nm excitation).

    • Frame Rate: 5 Hz (sufficient for GPCR kinetics).

    • Exposure: 50-100 ms.

  • Equilibration: Replace culture media with Tyrode’s buffer. Allow neurons to rest for 20 minutes at room temperature to settle spontaneous activity.

Phase 3: Stimulation & Workflow
Figure 2: Experimental Workflow

Workflowcluster_0Preparation (DIV 0-14)cluster_1Imaging SessionCulturePrimary Culture(E18 Cortex)TransductionAAV Transduction(GCaMP6s + PTH2R)Culture->TransductionMaturationMaturation(14 Days)Transduction->MaturationBaselineBaseline Rec(30s)Maturation->BaselineStimTIP39 Injection(100nM)Baseline->StimWashWashoutStim->Wash

Caption: Timeline from viral transduction to acute imaging. Critical window for expression is DIV 14+.

Step-by-Step Stimulation:

  • Baseline (0-30s): Record spontaneous activity.

  • Agonist Application (30s):

    • Pipette 2x concentration of TIP39 (dissolved in Tyrode's) gently into the well to reach final concentration (Standard: 100 nM ; Dose-Response: 1 nM – 1 µM).

    • Note: TIP39 responses are often sustained. Record for at least 120s post-stimulation.

  • Antagonist Control (Optional):

    • Pre-incubate with TIP(7-39) (1 µM) for 10 minutes prior to TIP39 challenge to verify specificity.

Data Analysis & Interpretation

Quantification (dF/F0)

Calculate the relative change in fluorescence:

  • 
     : Average intensity of the 10s window prior to stimulation.
    
  • Response Criteria: A neuron is considered "responsive" if peak

    
    .
    
Expected Results
ParameterExpected OutcomeMechanistic Insight
Onset Latency 2 - 5 secondsSlower than ionotropic (glutamate) receptors; typical for GPCRs.
Duration Sustained (>60s)TIP39 causes prolonged signaling/desensitization compared to PTH.
Ca-Free Media Reduced but presentIndicates partial mobilization from IP3-sensitive ER stores.
TIP(7-39) Pre-treat Blocked responseConfirms specificity to PTH2R.

Troubleshooting & Optimization

  • Low Signal-to-Noise:

    • Cause: Low expression of PTH2R.

    • Solution: Increase AAV-PTH2R titer or wait until DIV 17. Endogenous expression in mixed cortical cultures is too low for reliable detection without transduction.

  • High Background/Spontaneous Activity:

    • Cause: Excitotoxicity or older cultures.

    • Solution: Add TTX (1 µM) to block action potentials if you only want to measure direct GPCR-mediated calcium mobilization, isolating it from network synaptic activity.

  • No Response to TIP39:

    • Cause: Peptide degradation.

    • Solution: TIP39 is a peptide; aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the peptide is fully dissolved in PBS/BSA before adding to Tyrode's.

References

  • Usdin, T. B., et al. (1999). "Identification and functional expression of a receptor selectively recognizing parathyroid hormone, the PTH2 receptor." Journal of Biological Chemistry. Link

  • Dobolyi, A., et al. (2012). "The neuroendocrine functions of the parathyroid hormone 2 receptor."[5] Frontiers in Endocrinology. Link

  • Wang, X., et al. (2021). "Structural basis of ligand recognition and signal transduction by the human PTH2 receptor." Nature Communications. (Provides structural basis for Gs vs Gq coupling). Link

  • Dimitrov, E., et al. (2013). "Tuberoinfundibular peptide of 39 residues (TIP39) signaling via the parathyroid hormone 2 receptor: Implications for nociception." Journal of Neurochemistry. Link

Application Notes and Protocols for Lyophilized TIP39 Peptide: Reconstitution and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Tuberoinfundibular Peptide of 39 Residues (TIP39)

Tuberoinfundibular Peptide of 39 Residues (TIP39) is a neuropeptide belonging to the parathyroid hormone (PTH) family.[1][2] It functions as a highly selective endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G-protein coupled receptor (GPCR).[3][4][5] The TIP39-PTH2R signaling system is distinguished by the highly localized expression of TIP39 in specific brain regions, such as the subparafascicular area of the thalamus and the medial paralemniscal nucleus in the pons, while the PTH2R is more broadly distributed throughout the central nervous system.[3][5] This unique distribution underpins the system's involvement in a diverse array of physiological processes, including the modulation of nociception, fear and anxiety behaviors, maternal and social behaviors, and endocrine regulation.[4][6]

Structurally, TIP39 is a 39-amino-acid peptide that, similar to PTH, features two alpha-helices at its N and C termini, separated by a flexible region.[5] The N-terminal domain of TIP39 is critical for the activation of PTH2R.[5] The interaction between TIP39 and PTH2R has been elucidated at high resolution, revealing a unique loop conformation at the N-terminus of TIP39 that is essential for receptor activation.[7] This specific binding initiates intracellular signaling cascades, primarily through the Gs alpha subunit of the heterotrimeric G-protein, leading to the accumulation of cyclic AMP (cAMP).[8][9] Weaker coupling to increases in intracellular calcium has also been reported.[9]

Given its potent and specific biological activities, the proper handling, reconstitution, and storage of lyophilized TIP39 are paramount to ensure its stability, bioactivity, and the reproducibility of experimental results. This guide provides a comprehensive set of protocols and best practices derived from established peptide handling principles and specific literature on TIP39.

I. Properties of Lyophilized TIP39 Peptide

Lyophilized TIP39 is a white, fluffy powder that is stable for extended periods when stored correctly. The lyophilization process removes water content, which significantly reduces degradation from hydrolysis. However, the peptide remains susceptible to other forms of degradation if not handled properly.

Key Physicochemical Properties:

PropertyDescriptionRationale for Handling
Hygroscopicity Lyophilized peptides can readily absorb moisture from the atmosphere.Moisture can lead to hydrolysis and degradation of the peptide. Always allow the vial to equilibrate to room temperature in a desiccator before opening.
Light Sensitivity Exposure to UV and visible light can degrade certain amino acid residues.Store in a dark environment or use amber vials to protect the peptide from light-induced degradation.
Oxidation Potential Peptides containing residues like Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) are prone to oxidation.Minimize exposure to air. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

II. Reconstitution of Lyophilized TIP39 Peptide

The goal of reconstitution is to dissolve the lyophilized peptide in a suitable solvent to a desired concentration while maintaining its structural integrity and biological activity.

A. Solvent Selection

The choice of solvent is critical and depends on the peptide's amino acid sequence and the requirements of the downstream application. For TIP39, a specific protocol has been successfully used in published research.

  • Recommended Primary Solvent: A solution of 10 mM Tris HCl, pH 7.0, containing 6% DMSO has been documented for dissolving TIP39.[10] This solvent system is suitable for in vivo and in vitro studies where a small amount of DMSO is tolerable.

  • Alternative Solvents: If DMSO is incompatible with your experimental setup, other solvents can be considered based on the peptide's properties. A general approach is to first determine the net charge of the peptide.

    • For Basic Peptides: Start with sterile, distilled water. If solubility is low, a dilute aqueous solution of acetic acid (e.g., 10%) can be used.

    • For Acidic Peptides: A dilute aqueous solution of ammonium bicarbonate (e.g., 10 mM) or a basic buffer is recommended.

    • For Hydrophobic Peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide, followed by slow dilution with the desired aqueous buffer.[11]

Important Note: Always test the solubility of a small, non-critical amount of the peptide before dissolving the entire stock.

B. Step-by-Step Reconstitution Protocol

This protocol is based on best practices for peptide handling and specific information for TIP39.

Materials:

  • Lyophilized TIP39 peptide vial

  • Recommended solvent (e.g., 10 mM Tris HCl, pH 7.0, with 6% DMSO)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized TIP39 to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the desired volume of the recommended solvent to achieve the target concentration. Add the solvent slowly, allowing it to run down the side of the vial.

  • Dissolution: Gently swirl the vial or pipette the solution up and down to facilitate dissolution. Avoid vigorous shaking or vortexing , as this can cause aggregation or denaturation of the peptide.[5] If necessary, gentle vortexing for a few seconds can be applied.

  • Visual Inspection: Ensure the peptide is fully dissolved. The resulting solution should be clear and free of any visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

III. Storage of TIP39 Peptide

Proper storage is crucial for maintaining the long-term stability and bioactivity of TIP39. The storage conditions differ for the lyophilized powder and the reconstituted solution.

A. Storage of Lyophilized Peptide
Storage DurationTemperatureConditionsRationale
Short-term (weeks to months) -20°CDark, dry environmentMinimizes degradation for intermediate storage periods.[3]
Long-term (months to years) -80°CDark, dry, sealed containerMaximizes stability and prevents degradation over extended periods.[6][12]
B. Storage of Reconstituted Peptide Solution

The stability of peptides in solution is significantly lower than in the lyophilized state.

Storage DurationTemperatureConditionsRationale
Short-term (up to 1 week) 4°CSterile, protected from lightSuitable for immediate experimental use. Avoids freeze-thaw cycles for frequently used solutions.
Long-term (weeks to months) -20°C or -80°CSingle-use aliquots, protected from lightPrevents degradation and minimizes damage from repeated freeze-thaw cycles. -80°C is preferred for maximum stability.[6][11]

Critical Considerations for Storage:

  • Avoid Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation. Aliquoting is the most effective way to prevent this.

  • Use Low-Protein-Binding Tubes: Peptides can adhere to certain plastics. Using low-protein-binding polypropylene tubes minimizes loss of the peptide.

  • pH of the Solution: For long-term storage in solution, a slightly acidic pH (around 5-6) is generally preferred for many peptides as it can reduce deamidation and aggregation. However, for TIP39, the documented solvent has a neutral pH. User validation is recommended for long-term storage in this buffer.

IV. TIP39 Signaling Pathway

TIP39 exerts its biological effects by binding to and activating the PTH2 receptor. This initiates a cascade of intracellular events that ultimately lead to a cellular response.

TIP39_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TIP39 TIP39 Peptide PTH2R PTH2 Receptor (GPCR) TIP39->PTH2R Binding & Activation G_Protein Heterotrimeric G-Protein (Gs) PTH2R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., Neuromodulation, Hormone Release) PKA->Cellular_Response Direct Substrate Phosphorylation Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulation Gene_Expression->Cellular_Response

Caption: TIP39 binds to PTH2R, activating Gs, which stimulates adenylate cyclase to produce cAMP, leading to PKA activation and downstream cellular responses.

V. Experimental Protocols

A. Protocol for Calculating Peptide Reconstitution Volume

To reconstitute a lyophilized peptide to a specific concentration, use the following formula:

Volume (mL) = [Amount of Peptide (mg) / (Desired Concentration (mg/mL))]

  • Example: To make a 1 mg/mL stock solution from a 1 mg vial of lyophilized TIP39:

    • Volume (mL) = 1 mg / 1 mg/mL = 1 mL

To work with molar concentrations, you will need the molecular weight of the peptide. The molecular weight of TIP39 is approximately 4504.16 g/mol .[13]

Volume (L) = [Amount of Peptide (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)

  • Example: To make a 1 mM stock solution from a 1 mg vial of TIP39:

    • Amount of Peptide = 0.001 g

    • Molecular Weight = 4504.16 g/mol

    • Desired Concentration = 0.001 mol/L

    • Volume (L) = [0.001 g / 4504.16 g/mol ] / 0.001 mol/L = 0.000222 L = 222 µL

B. Workflow for Peptide Handling and Use

Peptide_Workflow Start Receive Lyophilized TIP39 Peptide Storage_Lyo Store at -20°C (short-term) or -80°C (long-term) Start->Storage_Lyo Equilibrate Equilibrate Vial to Room Temperature Storage_Lyo->Equilibrate Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Storage_Sol Store Aliquots at -80°C Aliquot->Storage_Sol Use Thaw Single Aliquot for Experiment Storage_Sol->Use Discard Discard Unused Portion of Thawed Aliquot Use->Discard

Sources

Application Note: Long-Term Stability and Handling of Tuberoinfundibular Peptide of 39 Residues (TIP39)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Tuberoinfundibular Peptide of 39 residues (TIP39) is a potent, endogenous neuropeptide ligand for the Parathyroid Hormone 2 Receptor (PTH2R), playing critical roles in nociceptive signaling, neuroendocrine regulation, and auditory processing.[1] Despite its high affinity for PTH2R (


 nM), TIP39 is susceptible to rapid physicochemical degradation in solution, leading to experimental variability and loss of bioactivity.

This Application Note provides a rigorous, field-validated protocol for the preparation, storage, and validation of TIP39 solutions. By addressing the specific molecular vulnerabilities of the TIP39 sequence—specifically methionine oxidation and surface adsorption—this guide ensures high-fidelity data for in vivo and in vitro applications.

Physicochemical Profile & Degradation Mechanisms

To design a robust stability protocol, one must first understand the molecular liabilities of the peptide.[2]

Peptide Identity: Tuberoinfundibular Peptide 39 (TIP39) Sequence: SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP Molecular Weight: ~4500 Da (varies slightly by salt form) Isoelectric Point (pI): ~9.5 (Basic)

Critical Degradation Pathways

The stability of TIP39 is compromised by three primary mechanisms, dictated by its specific amino acid composition:

  • Oxidation (Methionine/Tryptophan):

    • Vulnerability: TIP39 contains Methionine (Met) at positions 28 and 31, and Tryptophan (Trp) at position 25.

    • Mechanism: Exposure to atmospheric oxygen or dissolved peroxides converts Methionine to Methionine Sulfoxide (+16 Da mass shift). This structural change significantly reduces PTH2R binding affinity.

    • Prevention: Exclusion of air (argon overlay) and low-temperature storage.

  • Surface Adsorption (The "Sticky Peptide" Problem):

    • Vulnerability: The sequence is rich in basic residues (Arginine, Lysine, Histidine), resulting in a net positive charge at neutral pH.

    • Mechanism: Positively charged domains interact electrostatically with the negatively charged silanol groups on glass surfaces and certain plastics, leading to significant loss of peptide concentration from the solution phase.

    • Prevention: Use of Low-Bind plastics and carrier proteins (BSA) or surfactants.

  • Deamidation:

    • Vulnerability: Asparagine (Asn-26) and Glutamine residues.

    • Mechanism: Hydrolysis of the amide side chain, favored at high pH (>8.0), resulting in a charge alteration that affects receptor docking.

Degradation Pathway Diagram

TIP39_Degradation TIP39 Native TIP39 (Active) Oxidation Oxidation (Met-28, Met-31, Trp-25) TIP39->Oxidation O2 / Peroxides Adsorption Surface Adsorption (Electrostatic) TIP39->Adsorption Glass/Standard PP Deamidation Deamidation (High pH > 8.0) TIP39->Deamidation pH > 8.0 MetSulfoxide Methionine Sulfoxide (Reduced Affinity) Oxidation->MetSulfoxide Loss Concentration Loss (Adherence to Glass/Plastic) Adsorption->Loss IsoAsp Isoaspartate Formation (Structural Isomer) Deamidation->IsoAsp

Figure 1: Primary degradation pathways for TIP39. Red nodes indicate chemical modifications; Yellow nodes indicate physical loss.

Protocol 1: Preparation of Stock Solutions

Objective: Create a high-concentration master stock (1 mM or 1 mg/mL) that minimizes physical loss and chemical modification.

Materials Required:

  • Lyophilized TIP39 (stored at -20°C).

  • Solvent: 10 mM Acetic Acid (pH ~3.0) OR 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA (Bovine Serum Albumin).

    • Note: Acidic conditions (Acetic Acid) are preferred for pure chemical stability. BSA is required if using neutral buffers to prevent adsorption.

  • Container: LoBind® Protein microcentrifuge tubes (Eppendorf or equivalent). Do not use glass.

  • Water: Nuclease-free, deionized water (18.2 MΩ).

Step-by-Step Procedure:

  • Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture, which accelerates hydrolysis and aggregation.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 sec) to ensure the powder is at the bottom.

  • Solvent Addition:

    • Option A (Analytical/Chemical Stock): Add sterile 10 mM Acetic Acid to achieve a concentration of 1 mg/mL. The acidic pH protonates the basic residues, maintaining solubility and discouraging aggregation.

    • Option B (Biological/In Vivo Stock): If acid is contraindicated for downstream assays, dissolve in PBS or Tris (pH 7.4) pre-supplemented with 0.1% BSA.

  • Dissolution: Vortex gently for 10 seconds. If particulates remain, sonicate in a water bath for 15–30 seconds.

    • Caution: Do not probe sonicate, as this generates heat and free radicals.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL) in LoBind tubes.

    • Critical:Never store the bulk stock in one tube. Repeated freeze-thaw cycles will destroy the peptide.

Protocol 2: Long-Term Storage & Handling

Objective: Maintain bioactivity over months to years.

Storage Conditions Table
StateTemperatureStability EstimateContainer Requirement
Lyophilized Powder -20°C or -80°C> 2 YearsDesiccated, dark, original vial
Solubilized Stock -80°C6 MonthsLoBind Polypropylene
Solubilized Stock -20°C1 MonthLoBind Polypropylene
Working Solution 4°C< 24 HoursLoBind Polypropylene
Workflow Diagram: From Powder to Assay

TIP39_Workflow Lyophilized Lyophilized TIP39 (-20°C, Desiccated) Equilibrate Equilibrate to RT (30 mins, unopened) Lyophilized->Equilibrate Reconstitute Reconstitute (10mM Acetic Acid or Buffer + BSA) Equilibrate->Reconstitute Aliquot Aliquot into LoBind Tubes (Single-use volumes) Reconstitute->Aliquot Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze Thaw Thaw on Ice (Use immediately) Freeze->Thaw When needed Thaw->Freeze AVOID RE-FREEZING Assay Experimental Assay (In vivo / In vitro) Thaw->Assay

Figure 2: Optimal handling workflow. Note the critical "Equilibrate" step to prevent moisture ingress.[3]

Protocol 3: Quality Control & Validation

Objective: Verify the integrity of TIP39 stocks before critical experiments.

Mass Spectrometry (MALDI-TOF or ESI-MS)
  • Frequency: Perform on new batches or stocks stored >6 months.

  • Target: Check for Oxidation.

  • Pass Criteria: Major peak at [M+H]+ (approx 4500 Da).

  • Fail Criteria: Presence of significant peaks at M+16 (Mono-oxidation) or M+32 (Di-oxidation). If oxidized species exceed 10% of total intensity, discard the stock.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 60% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr).

  • Interpretation: A single sharp peak indicates purity. Broadening or "shoulders" often indicate aggregation or deamidation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Bioactivity Adsorption to tube wallsEnsure 0.1% BSA or Tween-20 is present in the assay buffer. Switch to LoBind tubes.
Inconsistent Data Freeze-Thaw degradationUse single-use aliquots. Do not re-freeze thawed peptide.[4]
Precipitation Incorrect pH or high saltCheck pI. If solution is neutral/basic without carrier, TIP39 may aggregate. Acidify slightly or add BSA.
Mass Shift (+16 Da) Oxidation of MethionineDegas buffers with Argon/Nitrogen. Store at -80°C. Minimize headspace in vials.

References

  • Usdin, T. B., et al. (1999).[5] "Identification of a new neuropeptide ligand for the parathyroid hormone 2 receptor."[5][6][7][8] Nature Neuroscience. Link

  • Dobolyi, A., et al. (2002).[5][9] "Anatomical and physiological evidence for involvement of tuberoinfundibular peptide of 39 residues in nociception."[7][8][9][10] Proceedings of the National Academy of Sciences. Link[9]

  • Piserchio, A., et al. (2000).[5] "Structure of tuberoinfundibular peptide of 39 residues." Journal of Biological Chemistry. Link

  • Sigma-Aldrich (Merck). "Handling and Storage of Synthetic Peptides." Technical Guide. Link

  • MedChemExpress. "TIP 39 Product Information & Solubility." Datasheet. Link

Sources

Application Notes & Protocols: Investigating the Role of Tuberoinfundibular Peptide of 39 Residues (TIP39) in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

I. Foundational Principles: The TIP39-PTH2R Neuromodulatory System

Tuberoinfundibular Peptide of 39 residues (TIP39), and its cognate G-protein coupled receptor, the Parathyroid Hormone 2 Receptor (PTH2R), constitute a unique neuromodulatory system within the central nervous system (CNS).[1][2][3] Unlike many neuropeptides with widespread neuronal expression, TIP39 is synthesized by a remarkably restricted number of neurons located in the posterior thalamus and the lateral pons.[1][2] However, these neurons project extensively to numerous brain regions, where the PTH2R is expressed.[1][2] This anatomical arrangement—localized synthesis and diffuse projection—positions the TIP39-PTH2R system to be a critical modulator of diverse physiological and behavioral processes.

The PTH2R is a class B G-protein coupled receptor that, upon binding TIP39, primarily couples to Gs proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade underlies the pleiotropic effects of TIP39 on neuronal activity. The distribution of PTH2R in limbic, hypothalamic, auditory, and nociceptive brain regions provides a neuroanatomical basis for its involvement in a wide array of behaviors, including fear, anxiety, pain, and auditory processing.[1][6]

Causality in Experimental Design: Why Target the TIP39-PTH2R System?

Manipulating the TIP39-PTH2R system in rodent models offers a powerful approach to dissect the neural circuits underlying complex behaviors and to identify novel therapeutic targets. The rationale for focusing on this system is threefold:

  • Modulation of Affective States: A substantial body of evidence implicates TIP39 signaling in the regulation of anxiety and fear.[7][8][9] Genetic deletion of TIP39 or its receptor in mice leads to enhanced fear recall and increased anxiety-like behaviors, particularly after a stressful event.[7][10] This suggests that TIP39 may act as an endogenous anxiolytic or a resilience factor against the long-term consequences of trauma.[7]

  • Pain Perception and Processing: The TIP39-PTH2R system is intricately involved in nociception.[3][11] Central administration of a PTH2R antagonist can inhibit nociceptive responses, while knockout mice show altered pain sensitivity.[11] This highlights its potential as a target for novel analgesic drug development.

  • Sensory Gating and Processing: The presence of PTH2R in auditory pathways suggests a role in processing acoustic information.[1][2] This has implications for understanding sensory gating deficits observed in several neuropsychiatric disorders.

Visualizing the Core Mechanism: TIP39-PTH2R Signaling Pathway

TIP39_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TIP39 TIP39 Peptide PTH2R PTH2 Receptor (GPCR) TIP39->PTH2R Binding & Activation G_Protein Gs Protein PTH2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Leads to Gene_Expression Neuronal Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates Gene_Expression->Cellular_Response Influences

Caption: Canonical signaling pathway of the TIP39-PTH2R system.

II. Experimental Design & Methodologies: A Practical Guide

Investigating the TIP39-PTH2R system requires a multi-faceted approach, combining pharmacological, genetic, and behavioral techniques. The choice of model and methodology should be driven by the specific research question.

Experimental Tools

A growing number of tools are available to probe the function of the TIP39-PTH2R system:[1]

  • Agonists: Exogenous administration of TIP39 peptide.

  • Antagonists: Pharmacological blockade using specific PTH2R antagonists (e.g., HYWH-TIP39).[11][12]

  • Genetic Models: TIP39 and PTH2R knockout (KO) mice provide a means to study the effects of global deletion of the signaling system.[1][7]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation & Administration cluster_behavior Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis Animal_Model Select Animal Model (WT, KO, etc.) Surgery Stereotaxic Surgery (ICV Cannulation) Animal_Model->Surgery Recovery Post-Operative Recovery Surgery->Recovery Drug_Admin Drug Administration (TIP39, Antagonist, Vehicle) Recovery->Drug_Admin Behavior_Assay Behavioral Paradigm (e.g., EPM, Fear Conditioning) Drug_Admin->Behavior_Assay Post-injection Time Window Data_Collection Data Collection (Automated Tracking) Behavior_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation & Conclusion Stats->Interpretation

Caption: A generalized workflow for in vivo rodent behavioral studies.

III. Detailed Application Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection of TIP39

Rationale: Direct administration into the cerebral ventricles allows the peptide to bypass the blood-brain barrier and distribute throughout the brain, providing a global assessment of its central effects.[13]

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula (26-gauge)

  • Injection needle (33-gauge)

  • Dental cement

  • Microinfusion pump

  • TIP39 peptide (lyophilized)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

Procedure:

  • Animal Preparation: Anesthetize the mouse/rat with isoflurane (1-3% in oxygen). Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using bregma as a reference, determine the coordinates for the lateral ventricle (e.g., for mice: -0.2 mm posterior, ±1.0 mm lateral, -2.5 mm ventral from the skull surface).

    • Drill a small hole at the target coordinates.

    • Slowly lower the guide cannula to the desired depth.

    • Secure the cannula to the skull using dental cement and small anchor screws.

    • Insert a dummy cannula to keep the guide patent.

    • Suture the scalp around the implant.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines. Allow the animal to recover for at least one week before behavioral testing.

  • Peptide Preparation: Reconstitute lyophilized TIP39 in sterile aCSF to the desired concentration (e.g., 100-500 pmol per injection volume).[14] Aliquot and store at -80°C.

  • ICV Injection:

    • Gently restrain the animal and remove the dummy cannula.

    • Connect the injection needle to the microinfusion pump via tubing.

    • Insert the injection needle into the guide cannula, extending slightly beyond the tip.

    • Infuse the TIP39 solution or vehicle at a slow rate (e.g., 0.5-1.0 µL/min) to prevent tissue damage and backflow.[15]

    • Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.[15]

    • Replace the dummy cannula.

  • Behavioral Testing: Conduct behavioral assays at the appropriate time post-injection (typically 5-30 minutes, depending on the peptide's pharmacokinetics and the specific behavior being assessed).[14]

Protocol 2: Assessing Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds, like TIP39 is hypothesized to be, are expected to increase the proportion of time spent and entries into the open, more "anxiogenic" arms of the maze.[9]

Procedure:

  • Habituation: Handle the animals for several days leading up to the test. On the day of testing, allow animals to acclimate to the testing room for at least 30 minutes.

  • Administration: Administer TIP39, a PTH2R antagonist, or vehicle via ICV injection as described in Protocol 1.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an overhead video camera connected to an automated tracking system.

  • Data Analysis:

    • Key parameters to analyze include:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms without a significant change in total locomotion.

Protocol 3: Pavlovian Fear Conditioning

Rationale: This paradigm assesses associative fear learning and memory. Given that TIP39 and PTH2R knockout mice show enhanced fear recall, this is a critical assay for studying the system's role in fear modulation.[1][7][10]

Procedure:

  • Day 1: Training (Conditioning):

    • Place the animal in the conditioning chamber.

    • After an acclimation period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 30 seconds, 80 dB).

    • The CS co-terminates with a mild footshock, the unconditioned stimulus (US) (e.g., 2 seconds, 0.5-1.0 mA).

    • Repeat the CS-US pairing 1-3 times with an inter-trial interval.

    • Record freezing behavior (the complete absence of movement except for respiration) throughout the session.

  • Day 2: Contextual Fear Test:

    • Place the animal back into the same conditioning chamber (the context).

    • Allow the animal to explore for 5-8 minutes without presenting any CS or US.

    • Measure the percentage of time spent freezing as an index of contextual fear memory.

  • Day 3: Cued Fear Test:

    • Place the animal in a novel context (different shape, color, odor, and floor texture).

    • After an acclimation period, present the auditory CS (the tone) without the US.

    • Measure freezing during the CS presentation as an index of cued fear memory.

Expected Outcomes in TIP39/PTH2R KO Mice:

  • Increased freezing during the conditioning phase.[1]

  • Significantly enhanced freezing during both the contextual and cued fear tests compared to wild-type controls, particularly at later time points (e.g., 14-28 days post-conditioning), which is indicative of fear incubation.[1][16]

IV. Data Presentation & Interpretation

Summarizing quantitative data in a structured format is crucial for comparison and interpretation.

Table 1: Expected Phenotypes in TIP39 System-Deficient Rodent Models

Behavioral DomainAssayExpected Phenotype in TIP39 or PTH2R KO MiceCausality/Interpretation
Anxiety Elevated Plus Maze, Light/Dark BoxIncreased anxiety-like behavior (less time in open/light areas), especially after a stressor.[1][10]The TIP39 system may normally buffer against stress-induced anxiety.
Fear & Trauma Pavlovian Fear ConditioningEnhanced freezing during conditioning, context, and cued recall.[1] Fear incubation (time-dependent increase in fear).[1][16]TIP39 signaling appears to limit the long-term consolidation and recall of aversive memories.[7]
Depression Forced Swim TestIncreased immobility time.[1][9]Suggests an anti-depressive or coping-enhancing role for TIP39.
Nociception Hot Plate, Formalin TestReduced responses in the formalin test and increased latency in the hot plate test.[11]The TIP39 system appears to maintain normal sensitivity to noxious stimuli.[1]
Maternal Behavior Pup Retrieval, NursingDeficits in maternal care.[1]TIP39 is implicated in the neuroendocrine regulation of maternal behaviors.[1]

V. Trustworthiness: Building a Self-Validating System

To ensure the reliability and reproducibility of your findings, each protocol must be a self-validating system.

  • Appropriate Controls:

    • Vehicle Control: For pharmacological studies, a group receiving only the vehicle (e.g., aCSF) via the same route and volume is essential to control for the effects of the injection procedure itself.

    • Wild-Type Littermates: For knockout studies, wild-type littermates should be used as controls to minimize the influence of genetic background.

    • Sham Surgery: A sham surgery group that undergoes the entire surgical procedure except for the implantation of the cannula controls for the effects of surgery and anesthesia.

  • Validation of Manipulations:

    • Locomotor Activity: Always measure general locomotor activity (e.g., total distance traveled in the EPM or open field). This ensures that the observed behavioral changes are not simply due to hyperactivity or sedation.

    • Histology: After the experiment, perfuse the animals and section the brains to histologically verify the correct placement of the ICV cannula. Data from animals with misplaced cannulas should be excluded.

  • Blinding and Randomization: All behavioral scoring should be performed by an experimenter who is blind to the experimental conditions. Animals should be randomly assigned to treatment groups.

By rigorously implementing these controls, researchers can confidently attribute observed behavioral changes to the specific manipulation of the TIP39-PTH2R system, thereby ensuring the trustworthiness and scientific integrity of the results.

VI. References

  • Coutellier, L., & Usdin, T. B. (2022). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology, 34(5), e13130. [Link]

  • Dimitrov, E. L., Petrus, E., & Usdin, T. B. (2010). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. Experimental Neurology, 226(1), 68–83. [Link]

  • Coutellier, L., & Usdin, T. B. (2011). Enhanced long-term fear memory and increased anxiety and depression-like behavior after exposure to an aversive event in mice lacking TIP39 signaling. Neuropsychopharmacology, 36(8), 1599–1608. [Link]

  • Dobolyi, A., Dimitrov, E., Palkovits, M., & Usdin, T. B. (2012). The neuroendocrine functions of the parathyroid hormone 2 receptor. Frontiers in Endocrinology, 3, 121. [Link]

  • Kuo, J., & Usdin, T. B. (2007). Development of a rat parathyroid hormone 2 receptor antagonist. Peptides, 28(4), 887–892. [Link]

  • Fegley, D. B., Holmes, A., Riordan, T., & Usdin, T. B. (2015). Incubation of Fear Is Regulated by TIP39 Peptide Signaling in the Medial Nucleus of the Amygdala. The Journal of Neuroscience, 35(35), 12274–12282. [Link]

  • Di Certo, M. G., Corcetto, F., Iannitelli, A., & Di Segni, M. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. International Journal of Molecular Sciences, 24(9), 7799. [Link]

  • Dobolyi, A., Palkovits, M., & Usdin, T. B. (2010). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Progress in Neurobiology, 90(1), 29–59. [Link]

  • Faber, E. S., & Usdin, T. B. (2004). Distribution of Tuberoinfundibular Peptide of 39 Residues and Its Receptor, Parathyroid Hormone 2 Receptor, in the Mouse Brain. Journal of Comparative Neurology, 478(3), 253–271. [Link]

  • Fegley, D., Holmes, A., & Usdin, T. B. (2008). Increased fear- and stress-related anxiety-like behavior in mice lacking tuberoinfundibular peptide of 39 residues. Genes, Brain and Behavior, 7(8), 901–909. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Parathyroid hormone receptors. Retrieved February 7, 2026, from [Link]

  • Sugimura, Y., et al. (2003). Centrally Administered Tuberoinfundibular Peptide of 39 Residues Inhibits Arginine Vasopressin Release in Conscious Rats. Endocrinology, 144(5), 1933-1939. [Link]

  • Dobolyi, A., et al. (2022). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology, 34(5), e13130. [Link]

  • Wikipedia. (2023, December 12). Parathyroid hormone 2 receptor. [Link]

  • Mdzomba, J. B., et al. (2022). An optimized intracerebroventricular injection of CD4+ T cells into mice. STAR Protocols, 3(3), 101570. [Link]

  • Taylor & Francis. (n.d.). Intracerebroventricular injection – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Usdin, T. B. (2002). The Parathyroid Hormone 2 (PTH2) Receptor. In: The G-protein-coupled receptor factsbook. Academic Press. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: TIP 39 Peptide Stability & Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: TIP 39 (Tuberoinfundibular peptide of 39 residues) is a potent agonist of the PTH2 receptor.[1][2][3][4][5] While highly basic, its sequence (residues 1–39) forms an amphipathic


-helix upon receptor binding or in specific solvent conditions.

Why Aggregation Occurs: The aggregation of TIP 39 is rarely random; it is a deterministic process driven by two factors:

  • Hydrophobic Collapse: The sequence contains a "hydrophobic face" (rich in Leucine, Alanine, and Tryptophan) that seeks to bury itself away from aqueous solvents.

  • Isoelectric Point (pI) Proximity: TIP 39 is cationic (net positive charge). However, at neutral pH (7.0–7.4), the deprotonation of its acidic residues (Asp, Glu) can partially mask the positive charges of Arginine/Lysine, reducing the electrostatic repulsion that keeps monomers apart.

The Solution Strategy: To prevent aggregation, we must artificially maintain a high net positive charge density on the peptide backbone during reconstitution. This is achieved by lowering the pH below 4.0, forcing protonation and maximizing electrostatic repulsion between peptide molecules.

Standard Operating Procedure (SOP): Reconstitution

WARNING: Do not use water or PBS directly on the lyophilized powder. This is the #1 cause of irreversible aggregation.

Reconstitution Workflow

TIP39_Reconstitution Start Lyophilized TIP 39 (Vial) Step1 1. Centrifuge Vial (3000 x g, 1 min) Start->Step1 Step2 2. Add Organic Solvent (Optional) Only if hydrophobic crash expected (Dropwise DMSO) Step1->Step2 Hydrophobic Path Step3 3. Acidification Add 0.1M Acetic Acid or 10mM HCl (sterile) Step1->Step3 Standard Path Step2->Step3 Step4 4. Dissolution GENTLE swirling. NO Vortexing. Step3->Step4 Step5 5. Dilution Add sterile water to target stock conc. Step4->Step5 Step6 6. Aliquot & Freeze (-80°C) Step5->Step6

Figure 1: Critical path for solubilizing TIP 39. Note that acidification (Step 3) precedes the addition of bulk water.

Detailed Protocol Steps
  • Vial Preparation: Centrifuge the vial at 3,000 x g for 1 minute to pellet the lyophilized powder. This prevents loss of peptide in the cap.

  • Acidic Solubilization (The Critical Step):

    • Dissolve the peptide initially in a small volume of 0.1 M Acetic Acid or 10 mM HCl .

    • Target Concentration: Keep the initial concentration high (e.g., 1–2 mg/mL) in this acidic buffer to ensure complete protonation.

    • Why? This pH (< 4.0) ensures all basic residues (Arg, Lys, His) are protonated, creating strong repulsion between monomers [1, 3].

  • Dilution: Once fully dissolved (solution is clear), dilute with sterile distilled water to your desired stock concentration.

  • Aliquot: Immediately aliquot into LoBind (low protein binding) polypropylene tubes.

    • Note: TIP 39 is sticky. Standard tubes can result in 10–30% loss due to adsorption [1].

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

Data & Specifications

Physicochemical Profile
ParameterValueImplications for Handling
Sequence Length 39 AASignificant secondary structure potential.
Hydrophobicity Moderate-HighContains Trp (W), Phe (F), Leu (L). Prone to hydrophobic aggregation.[6]
Oxidation Risk HighContains Methionine (Met30) and Tryptophan (Trp25). Avoid air exposure.
Net Charge (pH 7) Positive (Cationic)Soluble in water, but stable in acid.
Recommended Solvent 0.1 M Acetic AcidEnsures repulsion.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned cloudy immediately after adding PBS."

Diagnosis: Isoelectric precipitation / Salt-induced aggregation. Mechanism: PBS (pH 7.4) neutralizes the stabilizing positive charges on the peptide. The high salt content shields the remaining charges, allowing hydrophobic forces to snap the molecules together. Corrective Action:

  • Do not filter (you will lose the peptide).

  • Add glacial acetic acid dropwise until the solution clears.

  • For future experiments, dissolve in acid first, then dilute into the assay buffer only at the moment of use.

Issue 2: "I lost signal in my assay after storing the peptide at 4°C."

Diagnosis: Adsorption or Oxidation. Mechanism: TIP 39 adsorbs rapidly to glass and standard plastic. Furthermore, Met30 can oxidize to sulfoxide, reducing receptor affinity. Corrective Action:

  • Use LoBind tubes exclusively.

  • Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer (not the stock) to block non-specific binding sites.

  • Never store at 4°C for >24 hours. Always store at -80°C.

Issue 3: "The peptide formed a gel at high concentration."

Diagnosis: Fibril formation.[7][6][8][9] Mechanism: At concentrations >5 mg/mL, TIP 39 can form amyloid-like fibrils due to stacking of the helical regions. Corrective Action:

  • Add DMSO (Dimethyl Sulfoxide) to a final concentration of 5–10% to disrupt hydrogen bonding.

  • Sonicate briefly (5 seconds) in a water bath sonicator to break up non-covalent aggregates.

Troubleshooting Logic Tree

TIP39_Troubleshooting Start Problem Detected Cloudy Is solution cloudy? Start->Cloudy Activity Is biological activity low? Cloudy->Activity No CheckPH Is pH > 6.0? Cloudy->CheckPH Yes Gel Is it a gel? Activity->Gel No CheckTube Standard Tubes used? Activity->CheckTube Yes AddDMSO Add 10% DMSO (Rescue) Gel->AddDMSO Yes AddAcid Add Acetic Acid (Dropwise) CheckPH->AddAcid Yes CheckPH->AddDMSO No SwitchLoBind Restart with LoBind Tubes CheckTube->SwitchLoBind Yes (Adsorption) CheckOxidation Check Met30 Oxidation (MS) CheckTube->CheckOxidation No

Figure 2: Decision matrix for rescuing compromised TIP 39 samples.

References

  • NovoPro Bioscience. (n.d.). TIP 39 peptide properties and handling. Retrieved from [Link]

  • Usdin, T. B., et al. (1999). TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus.[2] Nature Neuroscience, 2, 941–943.

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides: Guidelines for Solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tuberoinfundibular peptide of 39 residues (TIP39) and PTH2 receptor system.[10][1][2][3][11] Retrieved from [Link]

  • PepDraw. (n.d.). Isoelectric Point (pI) Calculator and Peptide Stability. Retrieved from [Link]

Sources

Technical Support Center: Tuberoinfundibular Neuropeptide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tuberoinfundibular neuropeptides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to conduct robust and reproducible experiments.

The tuberoinfundibular dopamine (TIDA) system is a critical neuroendocrine pathway, with cell bodies in the arcuate nucleus of the hypothalamus that project to the median eminence.[1][2] Here, dopamine is released into the hypophysial portal vasculature, where it travels to the anterior pituitary to inhibit prolactin secretion.[1][2][3] A host of neuropeptides modulate the activity of TIDA neurons, making this a complex and fascinating area of research.[1][2] However, this complexity also presents unique experimental challenges.

This guide is structured to address common issues encountered during various stages of experimentation, from initial peptide handling to in vivo studies and data analysis.

I. Neuropeptide Handling and Stability

A common and often overlooked source of experimental variability lies in the handling and stability of neuropeptides. Due to their susceptibility to enzymatic degradation and complex synthesis and release mechanisms, proper handling is paramount.[4]

FAQ 1: My neuropeptide appears to have lost activity. What are the likely causes and how can I prevent this?

Answer:

Loss of neuropeptide activity is a frequent issue stemming from improper storage, handling, or degradation. Neuropeptides are notoriously unstable and susceptible to degradation by peptidases.[4][5]

Causality and Troubleshooting:

  • Oxidation: Peptides containing cysteine, methionine, or tryptophan are prone to oxidation.

    • Solution: Store peptides as a lyophilized powder at -20°C or -80°C. For solutions, use deoxygenated buffers and consider adding antioxidants like dithiothreitol (DTT), although be mindful of potential interactions with your experimental system.

  • Proteolytic Degradation: Proteases are ubiquitous in biological preparations.

    • Solution: When working with cell cultures or tissue preparations, always include a protease inhibitor cocktail.[6] For in vivo studies, minimizing tissue trauma during procedures can reduce the release of endogenous proteases.

  • Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Siliconized tubes are a good option.

  • Improper Solubilization: Some peptides have poor solubility in aqueous solutions.

    • Solution: Refer to the manufacturer's instructions for the recommended solvent. A small amount of a gentle organic solvent like DMSO or DMF may be necessary, but ensure the final concentration is compatible with your cells or animal model.

Protocol for Assessing Neuropeptide Stability:

This protocol helps determine the stability of your neuropeptide in your specific experimental conditions.[7]

  • Preparation: Prepare solutions of your neuropeptide in the same buffer or media you will use for your experiment.

  • Incubation: Incubate the solutions at the relevant temperature (e.g., 37°C for cell culture) for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: At each time point, analyze the peptide integrity using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[6][7]

  • Interpretation: A decrease in the peak corresponding to the intact peptide over time indicates degradation.

II. In Vitro Models: Cell Culture Experiments

In vitro models are invaluable for dissecting the cellular and molecular mechanisms of neuropeptide action on TIDA neurons.[8][9] However, maintaining healthy and responsive cell cultures is crucial for obtaining meaningful data.

FAQ 2: I am not observing the expected effect of my neuropeptide on my TIDA neuron cell line (e.g., GT1-7). What could be wrong?

Answer:

Several factors can contribute to a lack of response in cell culture models. These range from issues with the peptide itself to problems with the cells or the assay conditions.

Troubleshooting Workflow:

start No/Weak Response in Cell Culture peptide Check Neuropeptide Integrity & Concentration start->peptide peptide->start Degraded/Incorrect Conc. cell_health Assess Cell Health & Viability peptide->cell_health Peptide OK cell_health->start Poor Viability receptor Verify Receptor Expression cell_health->receptor Cells Healthy receptor->start Low/No Expression assay Optimize Assay Conditions receptor->assay Receptors Expressed assay->start Suboptimal Conditions end_node Meaningful Results assay->end_node Assay Optimized

Troubleshooting In Vitro Experiments

Detailed Troubleshooting Steps:

  • Confirm Neuropeptide Activity: Before treating your cells, confirm the peptide's bioactivity using a positive control system if available. Also, re-verify your concentration calculations.

  • Assess Cell Viability: Use a viability stain like Trypan Blue or a fluorescence-based assay (e.g., Calcein-AM/Ethidium Homodimer) to ensure your cells are healthy. Stressed or dying cells will not respond appropriately.

  • Verify Receptor Expression: Confirm that your cell line expresses the receptor for the neuropeptide of interest. This can be done using RT-qPCR for mRNA expression or Western blotting/immunocytochemistry for protein expression.

  • Optimize Assay Conditions:

    • Incubation Time: The effect of a neuropeptide can be transient. Perform a time-course experiment to determine the optimal incubation time.

    • Serum Starvation: If using a serum-containing medium, growth factors in the serum may interfere with your neuropeptide's signaling. Consider serum-starving the cells for a few hours before the experiment.

    • Media and Buffers: Ensure that the pH and composition of your media or buffer do not inactivate the neuropeptide.[10]

III. In Vivo Models: Animal Experiments

In vivo experiments are essential for understanding the physiological role of neuropeptides in the complex TIDA system.[8] However, they introduce additional layers of complexity and potential for error.

FAQ 3: My in vivo administration of a neuropeptide did not produce the expected change in prolactin levels. What are the common pitfalls?

Answer:

In vivo experiments are subject to numerous variables that can influence the outcome. A lack of effect on prolactin levels could be due to issues with administration, peptide stability in the bloodstream, or the physiological state of the animal.

Key Considerations for In Vivo Studies:

Factor Potential Issue Troubleshooting/Validation
Route of Administration Intravenous (i.v.) vs. Intracerebroventricular (i.c.v.) administration can yield different or even opposite effects.[1]Carefully select the route based on your hypothesis. For central effects, i.c.v. is often necessary. Validate cannula placement with histology.
Peptide Half-Life Neuropeptides often have short half-lives in circulation due to rapid degradation by proteases.[11]Perform a pharmacokinetic study to determine the peptide's half-life in your animal model. Consider using a more stable analog or a continuous infusion protocol.
Anesthesia Anesthetics can interfere with neuronal activity and hormone secretion.Choose an anesthetic with minimal impact on the hypothalamic-pituitary axis. If possible, perform experiments in conscious, freely moving animals.
Animal's Physiological State The response of the TIDA system can be influenced by factors like the estrous cycle, stress, and lactation.[2][12]Monitor the estrous cycle in female animals. Acclimatize animals to the experimental procedures to minimize stress.
Blood Sampling The stress of blood sampling can itself alter prolactin levels.Use indwelling catheters for repeated blood sampling to minimize stress.

Protocol for Cannula Placement Verification:

  • Post-Experiment Euthanasia: Following the final experimental time point, deeply anesthetize the animal.

  • Dye Injection: Inject a small volume (e.g., 1 µL) of India ink or a fluorescent dye through the cannula.

  • Perfusion and Brain Extraction: Perfuse the animal transcardially with saline followed by 4% paraformaldehyde. Carefully extract the brain.

  • Histology: Post-fix the brain, cryoprotect in sucrose, and then section on a cryostat.

  • Visualization: Mount the sections and visualize the dye placement under a microscope to confirm it was in the intended brain region (e.g., the lateral ventricle for i.c.v. administration).

IV. Measurement and Analysis Techniques

Accurate measurement of neuropeptides, dopamine, and prolactin is fundamental to these experiments. Each technique has its own set of challenges.

FAQ 4: I am getting high background and non-specific staining in my neuropeptide immunohistochemistry (IHC). How can I improve my results?

Answer:

High background and non-specific staining in IHC are common problems that can obscure true results. The key is a systematic approach to optimization and rigorous validation of your antibodies.[13][14]

Antibody Validation is Crucial:

Before beginning your experiments, you must validate that your primary antibody is specific to the neuropeptide of interest.[13][14][15]

  • Western Blotting: Run a Western blot on tissue extracts from a region known to express the neuropeptide. A single band at the correct molecular weight is a good indication of specificity.[14]

  • Peptide Pre-adsorption (Blocking): Incubate the primary antibody with an excess of the immunizing peptide before applying it to the tissue. This should abolish all specific staining.

  • Knockout/Knockdown Models: The gold standard for antibody validation is to use tissue from a knockout or knockdown animal, which should show no staining.

IHC Optimization Strategy:

start High Background in IHC antibody_conc Optimize Primary Antibody Concentration start->antibody_conc blocking Improve Blocking Step antibody_conc->blocking Titration Done retrieval Adjust Antigen Retrieval blocking->retrieval Blocking Optimized washing Increase Washing Stringency retrieval->washing Retrieval Tested end_node Clean, Specific Staining washing->end_node Washing Optimized

Optimizing Immunohistochemistry

Detailed Optimization Steps:

  • Primary Antibody Titration: Perform a dilution series of your primary antibody to find the optimal concentration that gives a strong specific signal with low background.

  • Blocking: Use a blocking solution containing normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Blocking for at least one hour at room temperature is recommended.

  • Antigen Retrieval: For formalin-fixed, paraffin-embedded tissue, antigen retrieval is often necessary. The optimal method (heat-induced or enzymatic) and duration will depend on the antibody and antigen.

  • Washing: Increase the number and duration of washes between antibody incubation steps to remove unbound antibodies. Adding a small amount of detergent like Tween-20 to your wash buffer can help.

FAQ 5: My dopamine measurements using Fast-Scan Cyclic Voltammetry (FSCV) are noisy and inconsistent. What are the key factors for successful FSCV?

Answer:

FSCV is a powerful technique for measuring real-time dopamine release, but it is technically demanding.[16] Success hinges on proper electrode fabrication, careful placement, and stable recording conditions.

Key Factors for Reliable FSCV Recordings:

  • Carbon-Fiber Electrode Quality: The quality of your carbon-fiber microelectrode is paramount. Ensure the carbon fiber is properly sealed in the glass capillary and that the exposed tip is of the appropriate length.

  • Electrode Placement: Precise placement of the electrode in the median eminence is critical. Use stereotaxic coordinates and confirm placement histologically after the experiment.

  • Stable Baseline: A stable baseline is essential for detecting small changes in dopamine concentration. Allow the electrode to equilibrate in the tissue for at least 30 minutes before recording.

  • Electrical Noise: The FSCV signal is very small, making it susceptible to electrical noise. Use a Faraday cage and ensure all equipment is properly grounded.

  • Calibration: Calibrate your electrodes with known concentrations of dopamine before and after each experiment to accurately quantify your results.

V. Data Interpretation

The final and most critical step is the correct interpretation of your data. The complexity of the TIDA system means that results are not always straightforward.

FAQ 6: I observed a change in TIDA neuron activity but no corresponding change in peripheral prolactin levels. How is this possible?

Answer:

This apparent discrepancy highlights the complex regulation of the TIDA system and prolactin secretion. Several factors can lead to a decoupling of TIDA neuronal activity and prolactin release.

Potential Explanations:

  • Plasticity of TIDA Neurons: During certain physiological states, like lactation, there can be a decoupling of electrical activity and dopamine secretion.[1] This may be due to changes in the phosphorylation state of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[1]

  • Other Prolactin-Regulating Factors: While dopamine is the primary inhibitor, numerous other factors can stimulate or inhibit prolactin secretion directly at the level of the anterior pituitary.[1][17] For example, thyrotropin-releasing hormone (TRH) and prolactin-releasing peptide (PrRP) can stimulate prolactin release.[1][18]

  • Temporal Dynamics: There may be a time lag between changes in TIDA neuron activity and detectable changes in peripheral prolactin levels. The pulsatile nature of hormone release also needs to be considered.[19]

  • Feedback Mechanisms: Prolactin itself exerts feedback control on TIDA neurons, which can complicate the interpretation of experimental manipulations.[20][21]

Investigative Approach:

If you encounter this situation, consider the following:

  • Measure Dopamine Metabolites: Measure levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the median eminence as an index of dopamine release and turnover.[18]

  • Consider Other Regulators: Investigate whether your experimental manipulation could be affecting other prolactin-releasing or -inhibiting factors.

  • Detailed Time-Course Analysis: Perform a more detailed time-course experiment to capture the full temporal dynamics of the response.

References

  • Lyons, D. J., & Broberger, C. (2024). Current Review of the Function and Regulation of Tuberoinfundibular Dopamine Neurons. International Journal of Molecular Sciences, 25(1), 110. [Link]

  • Wikipedia. (2023). Tuberoinfundibular pathway. [Link]

  • National Center for Biotechnology Information. Troubleshooting guide. [Link]

  • MCAT Biology and Psychology. (2024). Tuberoinfundibular Pathway Practice Question. YouTube. [Link]

  • Wang, Y., et al. (2023). A comprehensive review on neuropeptides: databases and computational tools. Journal of Cheminformatics. [Link]

  • Christie, A. E., et al. (2018). New techniques, applications and perspectives in neuropeptide research. Journal of Experimental Biology. [Link]

  • Undheim, E., et al. (2020). Neuropeptide signalling systems – an underexplored target for venom drug discovery. Biochemical Pharmacology. [Link]

  • Zhang, X., et al. (2020). Adaptive Resetting of Tuberoinfundibular Dopamine (TIDA) Network Activity during Lactation in Mice. eNeuro. [Link]

  • ResearchGate. (2023). Current Review of the Function and Regulation of Tuberoinfundibular Dopamine Neurons. [Link]

  • Dominguez, J. M., et al. (2018). Dopamine Release Dynamics in the Tuberoinfundibular Dopamine System. The Journal of Neuroscience. [Link]

  • Chen, J. C., et al. (2002). Effects of prolactin-releasing peptide on tuberoinfundibular dopaminergic neuronal activity and prolactin secretion in estrogen-treated female rats. Journal of Biomedical Science. [Link]

  • Casanueva, F. F., et al. (1988). Lack of evidence for an impairment of tuberoinfundibolar dopaminergic neurons in aged male rats of the Sprague-Dawley strain. Endocrinology. [Link]

  • Anderson, J. M. (2019). In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. Tissue Engineering Part C: Methods. [Link]

  • Mentlein, R. (1999). Methods for the investigation of neuropeptide catabolism and stability in vitro. Methods in Molecular Biology. [Link]

  • Le Tissier, S., et al. (2024). Prolactin blood concentration relies on the scalability of the TIDA neurons' network efficiency in vivo. Cell Reports. [Link]

  • Lyons, D. J., & Broberger, C. (2014). Prolactin Regulates Tuberoinfundibular Dopamine Neuron Discharge Pattern: Novel Feedback Control Mechanisms in the Lactotrophic Axis. The Journal of Neuroscience. [Link]

  • Sompuram, S. R., et al. (2017). Experimental Validation Of Peptide Immunohistochemistry Controls. Journal of Histochemistry & Cytochemistry. [Link]

  • bioRxiv. (2019). Adaptive resetting of tuberoinfundibular dopamine (TIDA) network activity during lactation in mice. [Link]

  • A. M. Taylor, et al. (2025). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Analytical Methods. [Link]

  • Maletinska, L., et al. (2021). Prolactin-Releasing Peptide: Physiological and Pharmacological Properties. Molecules. [Link]

  • Centeno, E. G., et al. (2023). Unlocking Neural Function with 3D In Vitro Models: A Technical Review of Self-Assembled, Guided, and Bioprinted Brain Organoids and Their Applications in the Study of Neurodevelopmental and Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]

  • Torner, L. (2016). Actions of Prolactin in the Brain: From Physiological Adaptations to Stress and Neurogenesis to Psychopathology. Frontiers in Endocrinology. [Link]

  • Olmsted, Z., & Paluh, J. L. (2024). Exploring the prospects, advancements, and challenges of in vitro modeling of the heart-brain axis. Frontiers in Cell and Developmental Biology. [Link]

  • ResearchGate. (2019). Adaptive resetting of tuberoinfundibular dopamine (TIDA) network activity during lactation in mice. [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. Biotechniques. [Link]

  • Yi, J., et al. (2016). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE. [Link]

  • Russo, A. F. (2017). Overview of neuropeptides: awakening the senses?. Cephalalgia. [Link]

  • ResearchGate. (2018). Hypothalamic Control of Prolactin Secretion, and the Multiple Reproductive Functions of Prolactin. [Link]

  • O'Reilly, M. A., et al. (2017). Development of an in vitro model to study mechanisms of ultrasound-targeted microbubble cavitation-mediated blood-brain barrier opening. Journal of Controlled Release. [Link]

  • M. A. Mahdavi, et al. (2022). The Validation of Antibodies Suitable for Flow Cytometric Analysis and Immunopeptidomics of Peptide–MHC Complexes in the Outbred Swiss Albino Mouse Strain. International Journal of Molecular Sciences. [Link]

  • ProcedureReady. (2014). prolactin: physiology, regulation, clinical relevance. YouTube. [Link]

  • Cservenak, M., et al. (2023). Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats. The Journal of Neuroscience. [Link]

Sources

Technical Support Center: Optimizing 277302-47-3 (Imatinib Mesylate) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: CAS 277302-47-3 | Imatinib Mesylate | Signal Transduction Inhibitor Assigned Specialist: Senior Application Scientist[1]

Introduction: Compound Profile

CAS this compound corresponds to Imatinib Mesylate (also known as STI-571), the methanesulfonate salt of Imatinib.[1] Unlike its free base form, the mesylate salt is engineered for improved solubility and bioavailability. It acts as a potent, specific inhibitor of several tyrosine kinases: BCR-ABL , c-KIT , and PDGFR .[1][2]

This guide addresses the critical variables required to optimize its concentration in cell-based assays, specifically overcoming solubility artifacts and protein-binding interference.

Module 1: Reconstitution & Storage (Ticket #1)

User Issue: "My compound precipitates in media" or "Potency decreases over time."

Root Cause Analysis

While Imatinib Mesylate is water-soluble (unlike the free base), aqueous stock solutions are prone to hydrolysis and microbial contamination if stored long-term.[1] Furthermore, direct addition of high-concentration aqueous stocks to cold media can cause "shock precipitation."[1]

Optimized Protocol: Stock Preparation

To ensure reproducibility, we recommend a DMSO-based stock for storage, with aqueous dilutions prepared immediately prior to use.[1]

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) Prevents hydrolysis; antimicrobial; maintains stability at -20°C.
Stock Concentration 10 mM - 100 mM High enough to keep DMSO <0.1% in final assay; low enough to prevent crashing.[1]
Solubility Limit ~100 mg/mL (Water) ~14 mg/mL (DMSO)Note:[1] While more soluble in water, DMSO is preferred for stock stability .[1]
Storage -20°C (Aliquot)Avoid freeze-thaw cycles which degrade the mesylate salt structure.[1]
Workflow Visualization: Reconstitution

ReconstitutionWorkflow Powder CAS this compound (Powder) Weigh Weigh & Calculate (Target: 10mM) Powder->Weigh Dissolve Dissolve in DMSO (Vortex 1 min) Weigh->Dissolve Aliquot Aliquot (20-50µL) Store -20°C Dissolve->Aliquot Long-term Dilute Dilute in Media (Immediate Use) Dissolve->Dilute Direct Use Aliquot->Dilute Experiment Day

Caption: Figure 1. Standard Operating Procedure for stable stock generation. DMSO is prioritized for storage stability despite the compound's water solubility.

Module 2: Dose-Response Optimization (Ticket #2)

User Issue: "I am not seeing the expected IC50 values" or "The curve is too steep."

The "Serum Effect" Trap

Imatinib binds heavily to plasma proteins, specifically alpha-1-acid glycoprotein (AGP) and albumin.[1] In standard culture media containing 10% FBS, the free (active) concentration of Imatinib is significantly lower than the nominal (added) concentration.

  • Correction Factor: If moving from low-serum (0.5% FBS) to high-serum (10% FBS) conditions, you may need to increase the Imatinib concentration by 2-5 fold to achieve the same intracellular inhibition.[1]

Step-by-Step IC50 Determination Protocol
  • Cell Seeding: Seed cells (e.g., K562 for BCR-ABL) at 5,000–10,000 cells/well in 96-well plates.[1] Allow 24h attachment.

  • Serial Dilution (The 9-Point Curve):

    • Prepare a 10 mM stock.

    • Dilute to 10 µM in media (Top concentration).

    • Perform 1:3 serial dilutions down to 0.001 µM .

    • Include a DMSO-only control (0.1% final).

  • Incubation: Treat cells for 48–72 hours . (Shorter times like 24h may only show phosphorylation inhibition, not apoptosis).[1]

  • Readout: Use ATP-based viability assays (e.g., CellTiter-Glo) or MTT.[1]

Reference Data: Target Concentrations
Target / Cell LineTypical IC50 (In Vitro)MechanismReference
K562 (CML) 0.1 – 0.5 µM BCR-ABL Inhibition[1]
KU812 (CML) ~0.1 µM BCR-ABL Inhibition[2]
GIST-T1 (GIST) 0.01 – 0.05 µM c-KIT Inhibition[3]
Resistant Lines > 5.0 µM T315I Mutation / Efflux[4]

Module 3: Troubleshooting & FAQs

Q: My cells are dying in the control wells. Is it the DMSO? A: Likely. Ensure your final DMSO concentration never exceeds 0.1% .[1] Imatinib Mesylate is potent; you do not need high solvent volumes.[1] If 0.1% is toxic to your sensitive primary cells, dissolve the Mesylate salt directly in PBS or water for immediate use (discard unused aqueous portion).

Q: I see inhibition of phosphorylation but no cell death. A: Check your timeline.

  • 0–6 Hours: Phosphorylation of BCR-ABL/CRKL is inhibited.[1]

  • 24–48 Hours: Caspase activation and apoptosis occur.[1]

  • Solution: If measuring Western Blot (p-CRKL), harvest at 4–6 hours.[1] If measuring viability (MTT), harvest at 72 hours.[1]

Q: The compound works in K562 but not in my patient-derived sample. A: Check for the T315I mutation . This specific point mutation in the BCR-ABL kinase domain prevents Imatinib binding.[1] You may need a second-generation TKI (e.g., Dasatinib) or third-generation (Ponatinib) as a positive control for resistance.[1]

Module 4: Mechanistic Validation

To confirm that this compound is working on-target (and not just causing general toxicity), you must validate the signaling pathway.[1]

Pathway Visualization: BCR-ABL Inhibition

PathwayMap Imatinib Imatinib Mesylate (this compound) BCR_ABL BCR-ABL (Tyrosine Kinase) Imatinib->BCR_ABL Competitive Inhibition (ATP Binding Pocket) Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Induces ATP ATP ATP->BCR_ABL Phosphorylation Source STAT5 STAT5 (p-STAT5) BCR_ABL->STAT5 Activation AKT PI3K / AKT (Survival) BCR_ABL->AKT ERK RAS / ERK (Proliferation) BCR_ABL->ERK Proliferation Uncontrolled Proliferation STAT5->Proliferation AKT->Proliferation

Caption: Figure 2.[1] Mechanism of Action. Imatinib competes with ATP for the binding pocket of BCR-ABL, preventing downstream phosphorylation of STAT5, AKT, and ERK.

References

  • Druker, B. J., et al. (1996).[1] Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells.[1] Nature Medicine, 2(5), 561–566.[1]

  • le Coutre, P., et al. (1999).[1] In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor.[1][3] Journal of the National Cancer Institute, 91(2), 163–168.

  • Heinrich, M. C., et al. (2000).[1] Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor.[1] Blood, 96(3), 925–932.[1]

  • Gambacorti-Passerini, C., et al. (2000).[1] Role of alpha1 acid glycoprotein in the in vivo resistance of human BCR-ABL(+) leukemic cells to the abl inhibitor STI571.[1] Journal of the National Cancer Institute, 92(20), 1641–1650.

Sources

Technical Support Center: TIP 39 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Loss of TIP 39 Activity in Storage Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Introduction: The "Hidden" Instability of TIP 39

You are likely reading this because your TIP 39 (Tuberoinfundibular Peptide of 39 residues) stock has lost potency in your PTH2 receptor (PTH2R) assays. Despite being a robust agonist for PTH2R, TIP 39 possesses specific structural vulnerabilities—specifically its amphipathic helical nature and a critical Methionine residue—that make it susceptible to "silent" degradation.

This guide moves beyond generic peptide handling. It dissects the specific physicochemical failure modes of TIP 39 and provides self-validating protocols to restore your experimental integrity.

Phase 1: Physical Integrity (Solubility & Adsorption)

The Issue: The peptide is present but unavailable due to aggregation or plastic adsorption.

Q: My lyophilized TIP 39 dissolved in water, but the concentration is lower than calculated. Where did it go?

A: It has likely adsorbed to your tube walls or aggregated due to incorrect pH.

TIP 39 is an amphipathic peptide (containing both hydrophobic and hydrophilic faces). In neutral aqueous solutions (pH 7), amphipathic helices can drive the peptide to the air-water interface or cause it to adhere aggressively to hydrophobic plastics (polystyrene/polypropylene).

The Protocol: "Hard" Reconstitution Do not trust simple vortexing. Follow this specific reconstitution logic:

  • Vessel Selection: Use Low-Protein Binding polypropylene tubes (e.g., LoBind). Never use polystyrene.

  • Solvent Choice:

    • Initial Dissolution: Use sterile distilled water .

    • If cloudy/precipitated: Add 10% Acetic Acid dropwise. TIP 39 has a net positive charge (Basic residues: Arg x5, Lys x1, His x2 vs. Acidic: Asp x3, Glu x2). Acidifying protonates the side chains, increasing repulsion and solubility.

  • Carrier Protein: For concentrations

    
    , you must  add 0.1% BSA (Bovine Serum Albumin) to block non-specific binding sites on the plastic.
    

Data Visualization: Solvent Compatibility Matrix

Solvent SystemSolubility RatingRisk FactorRecommended Use
PBS (pH 7.4) Low / RiskyAggregation / PrecipitationOnly for immediate assay use
Sterile Water ModeratepH driftInitial reconstitution
10% Acetic Acid High None (if diluted later)Stock preparation
DMSO HighOxidation of Met/TrpAvoid if possible
Phase 2: Chemical Integrity (The Methionine Trap)

The Issue: The peptide is in solution, but it is biologically dead.

Q: Mass Spectrometry shows a shift of +16 Da or +32 Da. Is my peptide ruined?

A: Yes. Your Methionine at position 30 (Met30) has oxidized.

The sequence of TIP 39 is: SLALADDAAFRERARLLAALERRHWLNSYM HKLLVLDAP[1]

The Mechanism: Met30 is highly susceptible to oxidation into Methionine Sulfoxide (+16 Da) . If unchecked, it can further oxidize to Methionine Sulfone (+32 Da).

  • Impact: Oxidation disrupts the hydrophobic face of the amphipathic helix required for binding to the PTH2 receptor [1].

  • Source: Dissolved oxygen in buffers, freeze-thaw cycles, or presence of DMSO (which acts as an oxidizing agent).

The Fix: The "Argon Shield" Protocol

  • Degas Buffers: Sonicate all reconstitution buffers for 10 minutes to remove dissolved oxygen.

  • Aliquot Immediately: Never store the bulk stock at 4°C. Flash-freeze aliquots in liquid nitrogen.

  • Argon Overlay: If opening a stock vial repeatedly, gently blow inert Argon gas into the headspace before closing.

Phase 3: Biological Verification (PTH2R Assay Diagnostics)

The Issue: The peptide is chemically pure, but the cAMP signal is weak.

Q: My cAMP assay shows no response, but the positive control (PTH) works. Why?

A: Check your Phosphodiesterase (PDE) inhibition and receptor density.

TIP 39 signals via the Gs-protein coupled pathway , leading to Adenylyl Cyclase (AC) activation and cAMP accumulation [2].

Troubleshooting Checklist:

  • IBMX Concentration: Ensure 0.5 mM IBMX (isobutylmethylxanthine) is present in the assay buffer.[2] Without it, endogenous PDEs will degrade the cAMP faster than TIP 39 can induce it.

  • Receptor Desensitization: PTH2R internalizes rapidly upon agonist binding. If you are using stable cell lines, ensure they have not been over-passaged (keep passage number < 20).

Visualizing the Failure Modes

The following diagram illustrates the troubleshooting logic tree to diagnose the root cause of activity loss.

TIP39_Troubleshooting Start Loss of TIP 39 Activity CheckSolubility Step 1: Visual Inspection (Cloudy/Precipitate?) Start->CheckSolubility CheckMS Step 2: Mass Spectrometry (MALDI/ESI) CheckSolubility->CheckMS No (Clear) SolubilityFail Aggregation/Adsorption Action: Add Acetic Acid Use LoBind Tubes CheckSolubility->SolubilityFail Yes CheckAssay Step 3: Assay Conditions CheckMS->CheckAssay Mass Correct OxidationFail Mass Shift +16/+32 Da (Met30 Oxidation) Action: Re-order, Argon Store CheckMS->OxidationFail +16 Da Shift AssayFail Low cAMP Signal Action: Check IBMX Verify Receptor Expression CheckAssay->AssayFail No Signal OK System Functional CheckAssay->OK Signal Restored

Figure 1: Diagnostic logic tree for isolating the cause of TIP 39 potency loss.

Mechanism of Action: PTH2R Signaling[1][3][4]

Understanding the pathway is critical for designing control experiments. TIP 39 binds PTH2R, activating Gs, which stimulates Adenylyl Cyclase.

PTH2R_Pathway TIP39 TIP 39 (Ligand) PTH2R PTH2 Receptor (GPCR) TIP39->PTH2R High Affinity Binding Gs G-protein (Gs) PTH2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Signaling Cascade

Figure 2: The TIP 39 / PTH2R signaling cascade leading to cAMP accumulation.

Summary of Best Practices
  • Storage: Lyophilized powder at -20°C. Reconstituted aliquots at -80°C. Do not refreeze.

  • Reconstitution: Sterile water + mild acetic acid if needed.[3] Avoid PBS for high-concentration stocks.

  • Handling: Use low-binding plastics. Keep on ice.

  • Validation: Always run a Mass Spec check if the stock is

    
     months old to check for Met-Oxidation (+16 Da).
    
References
  • Usdin, T. B., et al. (1999). TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus.[4] Nature Neuroscience, 2, 941–943.

  • Hoare, S. R., et al. (2000). Mechanisms of peptide and nonpeptide ligand binding to the human parathyroid hormone-2 receptor. Journal of Biological Chemistry, 275(35), 27274–27283.

  • Della Penna, K., et al. (2003).[4][5] Tuberoinfundibular peptide of 39 residues (TIP39): molecular structure and activity for parathyroid hormone 2 receptor.[1][4][6] Neuropharmacology, 44(1), 141-153.[4]

Sources

Technical Support Center: Solubility & Formulation Guide for CAS 277302-47-3

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Imatinib Mesylate (Alpha/Beta Crystal Forms)[1]

The Core Challenge: The "Solubility Cliff"

Researchers often encounter immediate precipitation when attempting to dissolve Imatinib Mesylate (CAS 277302-47-3) directly in physiological buffers like PBS. This is not a defect in the product but a fundamental physicochemical property of the compound.

The Mechanism

Imatinib Mesylate is a salt of a weak base.

  • Acidic pH (pH < 5.5): The piperazine ring is protonated. The salt is highly soluble in water (>100 mg/mL).[1]

  • Neutral/Physiological pH (pH 7.4): As the pH rises, the compound deprotonates, reverting to its lipophilic free-base form.

  • The Result: If you add the powder directly to PBS (pH 7.4), the buffer forces the pH into the "danger zone," causing the free base to crash out as a white precipitate.

Vehicle Selection & Decision Matrix

Do not use a "one-size-fits-all" approach. Select your vehicle based on the required concentration and route of administration.

VehicleSelection Start Start: Define Requirement Route_IP Route: IP Injection (Mice/Rats) Start->Route_IP Route_IV Route: IV Injection (Tail Vein) Start->Route_IV Conc_Low Conc: < 5 mg/mL Route_IP->Conc_Low Conc_High Conc: > 10 mg/mL Route_IP->Conc_High Method_B Method B: DMSO Pre-dissolution + Saline Route_IV->Method_B Slow Infusion Only Method_C Method C: Complexation (Cyclodextrin/Captisol) Route_IV->Method_C Prevents Phlebitis Isotonic Method_A Method A: Sterile Water (pH ~5.5) Conc_Low->Method_A Simplest Stable Conc_High->Method_B Standard Research

Figure 1: Vehicle Decision Matrix.[1] Select Method A for low-dose IP studies to minimize excipient toxicity.[1] Use Method B for high-dose efficacy studies.

Validated Protocols

Method A: The "Acidic Water" Method (Low Dose IP)

Best for: Routine IP injections in mice where mild acidity is tolerated.

Why this works: Dissolving the mesylate salt in pure water results in a solution with pH ~5.5, which maintains solubility without precipitation.

  • Weigh: Measure the required amount of CAS this compound.

  • Dissolve: Add Sterile Water for Injection (NOT PBS).

  • Vortex: Vortex for 30-60 seconds. The solution should be clear and colorless.

  • Adjust Tonicity (Optional): If osmolarity is a concern, add Dextrose (5%) rather than saline/PBS to avoid the common ion effect or buffering issues.

  • Filter: Pass through a 0.22 µm PES filter.

Method B: The DMSO/Saline Co-Solvent System (High Dose)

Best for: High concentration stocks (>10 mg/mL) or when rapid dissolution is required.[1]

Why this works: DMSO solubilizes the compound instantly. Diluting into saline slowly prevents immediate crashing, although this solution is metastable and should be used immediately.

Protocol:

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 100 mg/mL . (This stock is stable at -20°C).[1][2]

  • Dilution (Just before injection):

    • Target: 5 mg/mL final concentration.

    • Take 50 µL of DMSO Stock.

    • Slowly add 950 µL of sterile 0.9% Saline (or PBS if added dropwise with vortexing).

    • Final Vehicle: 5% DMSO / 95% Saline.[1]

  • Troubleshooting: If precipitation occurs upon adding saline, warm the solution to 37°C or increase the DMSO content to 10%.

Troubleshooting & FAQs

Q1: I added the powder to PBS and it turned into a white cloudy mess. Can I fix it?

A: Do not heat it. Heating often degrades the salt before redissolving it in this pH environment.

  • The Fix: Acidify the solution. Add 1N HCl dropwise while stirring until the pH drops below 6.0. The solution should clear up.

  • Prevention: Always dissolve in water or DMSO first, then dilute into the buffer.

Q2: Is the solution stable at 4°C?

A: Aqueous solutions of Imatinib Mesylate are prone to hydrolysis over time.

  • Recommendation: Prepare fresh for each injection.

  • Storage: If you must store it, freeze the DMSO stock (-20°C). Do not freeze diluted aqueous formulations as freeze-thaw cycles induce crystal growth (Ostwald ripening).[1]

Q3: Can I use Tween 80?

A: Yes. For very high doses (e.g., 100 mg/kg IP), a vehicle of 2% DMSO + 1% Tween 80 + 97% Saline improves stability and prevents precipitation in the peritoneal cavity.

Q4: My "Imatinib" isn't dissolving even in water.

A: Check your CoA. Do you have the Free Base (CAS 152459-95-5) or the Mesylate Salt (CAS this compound)?

  • The Free Base is practically insoluble in water. If you have the Free Base, you must use Method B (DMSO) or convert it to a salt in situ using molar equivalents of methanesulfonic acid.

Mechanistic Workflow: From Powder to Syringe[1]

Workflow Step1 1. Weigh CAS this compound (Mesylate Salt) Step2 2. Solvent Addition CHOICE IS CRITICAL Step1->Step2 Path_Wrong Add PBS (pH 7.4) Step2->Path_Wrong Incorrect Path_Right Add Sterile Water or DMSO Step2->Path_Right Correct Result_Fail Precipitation (Free Base forms) DO NOT INJECT Path_Wrong->Result_Fail Result_Success Clear Solution (pH < 6.0) Path_Right->Result_Success Step3 3. Dilution/Adjustment Add Saline/Dextrose Result_Success->Step3 Step4 4. Filtration (0.22 µm) & Immediate Injection Step3->Step4

Figure 2: Preparation Workflow. Note the critical divergence at Step 2; avoiding direct contact with neutral buffers initially is key to success.

References

  • Solubility & pH Profile

    • Title: Physicochemical properties of Imatinib Mesylate and its behavior in aqueous buffers.[3][4]

    • Source:PubChem Compound Summary for CID 5291 (Imatinib Mesyl
    • URL:[Link]

  • In Vivo Formulation (IP Injection)

    • Title: Imatinib Mesylate Reduces Endoplasmic Reticulum Stress and Induces Remission of Diabetes in db/db Mice.[1] (Methodology Section: 25 mg/kg IP formulation).[1][5]

    • Source:Diabetes (American Diabetes Associ
    • URL:[Link]

  • High Dose/Cancer Models

    • Title: Imatinib mesylate allows disease progress in mice inoculated with REN/luc cells (Formulation: 100-200 mg/kg).[1][6]

    • Source:Clinical Cancer Research, 2005.
    • URL:[Link][6]

  • General Chemical Data: Title: CAS this compound Entry (Imatinib Mesyl

Sources

Navigating the Nuances of TIP39: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive support resource for Tuberoinfundibular Peptide of 39 residues (TIP39). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this potent neuropeptide in their experimental workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the best practices for handling, aliquoting, and utilizing TIP39, ensuring the integrity and reproducibility of your results.

Introduction to TIP39

Tuberoinfundibular peptide of 39 residues (TIP39) is a critical neuropeptide that functions as the endogenous agonist for the parathyroid hormone 2 receptor (PTH2R), a class B G-protein coupled receptor (GPCR).[1][2][3] Its highly specific interaction with PTH2R triggers downstream signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent elevation of intracellular calcium levels.[4] This signaling system is implicated in a diverse array of physiological processes, including nociception, fear and anxiety responses, and the regulation of pituitary hormone release, making it a key target for therapeutic investigation.[2][3][5][6][7]

Understanding the delicate nature of this peptide is paramount to achieving reliable and meaningful experimental outcomes. This guide will address common challenges and questions, providing a foundation of expertise to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TIP39?

A1: TIP39 exerts its biological effects by binding to and activating the parathyroid hormone 2 receptor (PTH2R).[1][8] This receptor is a G-protein coupled receptor that, upon agonist binding, primarily couples to Gαs proteins. This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Subsequently, this can lead to the elevation of intracellular calcium.[4] The specificity of TIP39 for PTH2R, with low affinity for the PTH1 receptor, makes it a valuable tool for dissecting PTH2R-specific pathways.[1]

Q2: How should I properly store lyophilized TIP39 upon receipt?

A2: For optimal stability, lyophilized TIP39 should be stored in a tightly sealed container at -20°C for short to medium-term storage (up to one year) or at -80°C for long-term storage (up to two years).[4][9][10] It is crucial to protect the peptide from moisture and light.[11][12] Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly compromise the peptide's stability.[9][13]

Q3: My TIP39 won't dissolve. What solvent should I use and what can I do?

A3: Predicting peptide solubility can be challenging.[13] For TIP39, the recommended starting solvent is sterile, high-purity water.[4] If you encounter solubility issues, gentle warming or brief sonication can aid in dissolution. It is advisable to start with a small amount of solvent and gradually add more until the peptide is fully dissolved. Avoid vigorous vortexing, which can cause aggregation. If water proves ineffective, for some peptides, the addition of a small amount of a polar organic solvent like acetonitrile or DMSO, or a dilute acidic solution (e.g., 0.1% acetic acid), may be necessary. However, always verify the compatibility of any solvent with your specific experimental system.

Q4: Can I reuse a TIP39 solution that has been stored in the refrigerator for a few days?

A4: While peptide solutions can be stable for up to a week at 4°C, this is highly sequence-dependent.[9] For maximum stability and to ensure experimental reproducibility, it is strongly recommended to prepare fresh solutions for each experiment or to use properly stored single-use aliquots. If you must store a solution for a short period, ensure it is kept in a sterile, tightly capped vial to prevent contamination and degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect peptide concentration due to inaccurate measurement or adsorption to plasticware.1. Review storage conditions. Lyophilized peptide should be at -20°C or -80°C. 2. Always aliquot the stock solution into single-use volumes after initial reconstitution to avoid repeated freeze-thaw cycles.[9][13] 3. Use low-adsorption polypropylene or glass vials.[13] Re-quantify the peptide concentration if possible.
Precipitation observed in the stock solution upon thawing 1. The peptide has come out of solution at low temperatures. 2. The concentration of the stock solution is too high.1. Gently warm the vial to room temperature and sonicate briefly to redissolve the peptide. 2. Consider preparing a more dilute stock solution. Ensure the solvent is appropriate for the peptide concentration.
Variability between experiments 1. Inconsistent aliquoting leading to different peptide concentrations. 2. Degradation of the stock solution over time.1. Ensure precise and consistent pipetting when preparing aliquots. 2. Prepare a new stock solution from lyophilized powder for critical experiments to rule out degradation of the old stock.

Experimental Protocols & Workflows

Protocol 1: Reconstitution and Aliquoting of Lyophilized TIP39

This protocol ensures the accurate and stable preparation of TIP39 stock solutions.

Materials:

  • Lyophilized TIP39 peptide

  • Sterile, nuclease-free water (or other appropriate solvent)

  • Low-adsorption polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Desiccator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized TIP39 to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents moisture from condensing on the peptide, which can lead to degradation.[9][13]

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the calculated volume of sterile water to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. If necessary, sonicate for a short period. Avoid vigorous vortexing.

  • Aliquoting: Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use volumes in low-adsorption polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to prevent the need for multiple freeze-thaw cycles.[9]

  • Storage: Store the aliquots at -80°C for long-term stability.[4][9] For short-term use (within a month), -20°C is acceptable.[4]

Workflow: TIP39-Induced PTH2R Activation Assay

This workflow outlines the key steps for assessing the bioactivity of your prepared TIP39 solution.

TIP39_Activation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Reconstitute Reconstitute & Aliquot TIP39 Stimulate Stimulate cells with TIP39 dilutions Reconstitute->Stimulate Working Dilutions Culture Culture PTH2R-expressing cells Culture->Stimulate Incubate Incubate for defined period Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Assay Perform cAMP or Ca2+ Assay Lyse->Assay Analyze Analyze Data (EC50 curve) Assay->Analyze TIP39_Signaling_Pathway TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binds Gs Gαs Protein PTH2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Ca2+ mobilization, Gene expression) PKA->CellularResponse Phosphorylates Targets

Caption: TIP39 activates PTH2R, leading to cAMP production.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Parathyroid hormone receptors. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • Advised Labs. (2025, December 25). Peptide Storage Best Practices for Stability and Safety. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Fegley, D. B., et al. (2022). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology, 34(5), e13130. Retrieved from [Link]

  • Dobolyi, A., et al. (2006). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Neuroscience, 143(3), 685-696. Retrieved from [Link]

  • Wikipedia. (n.d.). TIP39. Retrieved from [Link]

  • Dimitrov, E., et al. (2010). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. Experimental Neurology, 225(2), 353-360. Retrieved from [Link]

  • GeneCards. (n.d.). PTH2 Gene. Retrieved from [Link]

  • Coulombe, N., et al. (2002). Transcript expression of the tuberoinfundibular peptide (TIP)39/PTH2 receptor system and non-PTH1 receptor-mediated tonic effects of TIP39 and other PTH2 receptor ligands in renal vessels. Endocrinology, 143(8), 3046-3054. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PTH2R parathyroid hormone 2 receptor [ (human)]. Retrieved from [Link]

  • Wikipedia. (n.d.). Parathyroid hormone 2 receptor. Retrieved from [Link]

  • Hoofnagle, A. N., et al. (2016). Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Clinical Chemistry, 62(1), 48-69. Retrieved from [Link]

  • Fegley, D. B., et al. (2022). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology, 34(5), e13130. Retrieved from [Link]

  • Zhang, X., et al. (2022). Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2. Proceedings of the National Academy of Sciences, 119(11), e2119750119. Retrieved from [Link]

  • Dobolyi, A. (2012). The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. Frontiers in Endocrinology, 3, 121. Retrieved from [Link]

Sources

Technical Support Center: Vehicle Control Optimization for Imatinib Mesylate (CAS 277302-47-3)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Research involving Imatinib Mesylate (CAS 277302-47-3) often fails not due to the drug's lack of efficacy, but due to uncharacterized vehicle effects. Unlike the free base, the mesylate salt is highly water-soluble but yields an acidic solution. This guide addresses the specific physicochemical challenges of this salt form to ensure your "no-treatment" controls are scientifically valid.

Part 1: The Solubility Decision Matrix

Core Directive: The choice of vehicle dictates your control group strategy. You cannot use a "universal" vehicle for both in vitro and in vivo applications without introducing confounding variables.

Visual Guide: Vehicle Selection Workflow

VehicleSelection Start Start: CAS this compound (Imatinib Mesylate) App Application Type? Start->App InVitro In Vitro (Cell Culture/Kinase Assay) App->InVitro InVivo In Vivo (Animal Models) App->InVivo DMSO Primary Solvent: DMSO (Stock 10-100 mM) InVitro->DMSO Standard Water Primary Solvent: Water/PBS (Solubility ~100 mg/mL) InVivo->Water Preferred Risk1 Critical Risk: Cytotoxicity > 0.1% DMSO DMSO->Risk1 Risk2 Critical Risk: Acidic pH (Mesylate Salt) Water->Risk2 Action1 Protocol: Serial Dilution Maintain constant DMSO % Risk1->Action1 Action2 Protocol: pH Buffering (Target pH 7.0 - 7.4) Risk2->Action2

Figure 1: Decision matrix for vehicle selection based on experimental application. Note the divergence in risks: DMSO toxicity for cell culture vs. pH acidity for animal models.

Part 2: In Vitro Experiments (Cell Culture & Kinase Assays)

The Issue: DMSO is the standard solvent for High-Throughput Screening (HTS), but it acts as a membrane permeabilizer and can induce apoptosis or differentiation in sensitive cell lines (e.g., HL-60, erythroleukemic cells) at concentrations as low as 0.1%.

The Solution: You must normalize the DMSO concentration across all wells, including the "0 µM" control.

Protocol: The "Constant-Volume" Dilution Method

Do not dilute the drug in media and then add to cells. This results in varying DMSO concentrations.[1][2][3][4]

  • Stock Preparation: Dissolve this compound in anhydrous DMSO to 10 mM.

    • Validation: Solution should be clear and colorless to slightly yellow.

  • Intermediate Plate (100x): Prepare a serial dilution of the drug in 100% DMSO .

    • Well A: 10 mM Drug (100% DMSO)

    • Well B: 1 mM Drug (100% DMSO)

    • ...

    • Control Well: 100% DMSO (No Drug)

  • Final Dosing: Transfer 1 µL from the Intermediate Plate into 999 µL of culture media.

    • Result: Every well, including the control, contains exactly 0.1% DMSO.

Data Table: DMSO Tolerance Thresholds
Cell Type / AssayMax Recommended DMSO %Mechanism of Interference
Primary Neurons < 0.05%Membrane excitability changes; neurotoxicity.
Stem Cells (iPSCs) < 0.1%Spontaneous differentiation induction.
Kinase Assays (Cell-free) < 1.0%Denaturation of enzyme tertiary structure.
General Cancer Lines (HeLa) < 0.5%Apoptosis induction (confounds drug efficacy).
Part 3: In Vivo Experiments (Oral Gavage & IP)

The Issue: Imatinib Mesylate is a salt. When dissolved in water, it dissociates, and the methanesulfonic acid moiety lowers the pH significantly (often pH < 4.0 at high concentrations).

  • Consequence: Administering an unbuffered acidic solution via oral gavage causes esophageal irritation, stress, and weight loss in mice—effects often mistaken for drug toxicity.

The Solution: pH-Buffered Vehicle Controls.[5]

Protocol: Preparation for Oral Gavage (PO)
  • Vehicle Choice: Sterile Water or PBS (Phosphate Buffered Saline).

  • Dissolution: Dissolve this compound in the vehicle.

    • Note: It is highly soluble (~100 mg/mL). You likely do not need co-solvents like PEG400 or Tween unless dosing >200 mg/kg.

  • Critical Step (pH Adjustment):

    • Measure the pH of the drug solution.

    • If pH < 5.5, adjust carefully with 1N NaOH to reach pH ~6.5–7.0.

    • Warning: Approaching pH 8.0 may cause the free base to precipitate out of solution.

  • Control Group Prep:

    • The "Vehicle Control" group must receive the exact same buffer (e.g., PBS adjusted to the same pH) without the drug.

Visual Guide: In Vivo Troubleshooting Logic

InVivoTroubleshoot Symptom Observation: Control Group Weight Loss > 10% Check1 Check Vehicle pH Symptom->Check1 Check2 Check Gavage Volume Symptom->Check2 Result1 pH < 4.0? Acidosis/Irritation Check1->Result1 Result2 Volume > 10 mL/kg? Gastric Distension Check2->Result2 Fix1 Solution: Buffer to pH 7.0 (Use PBS instead of Water) Result1->Fix1 Fix2 Solution: Concentrate Drug Reduce Volume to 5 mL/kg Result2->Fix2

Figure 2: Diagnostic workflow for adverse events in vehicle control groups.

Part 4: Frequently Asked Questions (Technical Support)

Q1: Can I use the same DMSO stock for both in vitro and in vivo studies? A: No. While physically possible, it is scientifically unsound.

  • Reason: Injecting DMSO (even diluted) into animals can cause local tissue necrosis, hemolysis, and neurotoxicity [1]. For in vivo work with Imatinib Mesylate, take advantage of its water solubility. Use aqueous buffers (PBS/Saline) to avoid the confounding toxicity of organic solvents.

Q2: My drug precipitates when I add the DMSO stock to the cell culture media. Why? A: This is "Crash-out" precipitation.

  • Cause: Adding a high-concentration hydrophobic stock rapidly to an aqueous buffer causes local supersaturation.

  • Fix:

    • Warm the media to 37°C before addition.

    • Vortex the media while slowly adding the drug stock.

    • Ensure your final concentration does not exceed the solubility limit of the free base form in pH 7.4 media (approx 50-100 µM for Imatinib).

Q3: What is the difference between a "Sham" and a "Vehicle" control? A:

  • Vehicle Control: The animal receives the injection/gavage with the solvent (PBS/DMSO) but no drug. This controls for the chemical stress of the solvent.

  • Sham Control: The animal undergoes the procedure (e.g., needle insertion) but receives nothing.

  • Best Practice: For Imatinib studies, a Vehicle Control is mandatory to rule out pH-induced gastric irritation.

Q4: How stable is this compound in water? A: High stability for 24-48 hours at 4°C, but prone to hydrolysis over long periods.

  • Protocol: Prepare aqueous dosing solutions fresh daily . Do not store aqueous solutions for >1 week, even at -20°C, as freeze-thaw cycles can alter the salt structure or cause precipitation.

Part 5: References
  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Cryobiology, 68(1), 24-31.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5291, Imatinib Mesylate." PubChem.

  • Turner, P.V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

  • Castro, C.A., et al. (1995). "The effects of oral gavage on the stress response in rats." Journal of Applied Toxicology.

Sources

Validation & Comparative

Validating the Specificity of TIP39 for the Parathyroid Hormone 2 Receptor (PTH2R): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating the tuberoinfundibular peptide of 39 residues (TIP39) and its cognate receptor, the parathyroid hormone 2 receptor (PTH2R), establishing the specificity of their interaction is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to rigorously validate this ligand-receptor pairing, moving beyond simple binding to functional and systemic confirmation. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity.

The TIP39/PTH2R System: A Unique Signaling Axis

TIP39, a member of the parathyroid hormone (PTH) family, and its receptor, PTH2R, a class B G-protein coupled receptor (GPCR), form a distinct signaling system primarily active in the central nervous system (CNS).[1][2] Unlike the closely related PTH1 receptor (PTH1R), which is activated by both PTH and PTH-related peptide (PTHrP), PTH2R displays a more selective ligand preference.[3][4] While human PTH can activate PTH2R, TIP39 is considered its primary endogenous ligand, a crucial fact when designing specificity experiments.[1][5][6]

Activation of PTH2R by TIP39 initiates downstream signaling cascades, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP).[1][7] Additionally, signaling can occur through Gq, resulting in increased intracellular calcium ([Ca2+]i).[1][7] The response to TIP39 is noted to be more sustained compared to the transient signaling induced by PTH at the same receptor.[1]

PTH2R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binding G_protein Gs/Gq PTH2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) PLC Phospholipase C G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Ca_ER ER Ca2+ Store IP3->Ca_ER Releases Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->Cell_Response

Caption: PTH2R Signaling Pathways.

A Multi-Tiered Approach to Specificity Validation

A robust validation strategy for the TIP39-PTH2R interaction requires a combination of in vitro and in vivo techniques. This ensures that the observed binding is not only direct and high-affinity but also translates into a specific functional response in a cellular and, ultimately, a physiological context.

Tier 1: In Vitro Binding Assays - Quantifying the Interaction

The initial step is to demonstrate and quantify the direct binding of TIP39 to PTH2R. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[8]

Key Experiment: Competitive Radioligand Binding Assay

This assay determines the affinity of unlabeled TIP39 for PTH2R by measuring its ability to compete with a radiolabeled ligand.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 or COS-7 cells stably expressing human PTH2R.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.[9]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-TIP39), and a range of concentrations of unlabeled "cold" TIP39.

    • Rationale for Controls:

      • Total Binding: Membranes + radioligand only.

      • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of unlabeled TIP39 (e.g., 1 µM) to saturate all specific binding sites.

  • Incubation & Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding as a function of the log concentration of unlabeled TIP39. Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis: Establishing Selectivity

To validate specificity, this assay must be expanded to include other relevant receptors and ligands.

LigandTarget ReceptorExpected Affinity (Ki)Rationale
TIP39 PTH2R High (low nM) Primary interaction to be validated.
TIP39PTH1RModerate (~60 nM)[1]Assess off-target binding to the most closely related receptor.
PTH(1-34)PTH2RModerate to HighPositive control; PTH is a known, albeit less potent, agonist at human PTH2R.[7]
PTHrP(1-34)PTH2RVery Low/NegligibleNegative control; PTHrP interacts very weakly with PTH2R.[7]
TIP(7-39)PTH1RHigh (~17 nM)[1]Demonstrates how truncations can shift specificity, highlighting the importance of the N-terminus of TIP39 for PTH2R selectivity.[1][4]

Table 1: Comparative Binding Affinity Profile.

Tier 2: In Vitro Functional Assays - Linking Binding to a Cellular Response

Demonstrating high-affinity binding is necessary but not sufficient. The next critical step is to show that this binding event elicits a specific, dose-dependent functional response within the cell.

Key Experiment 1: cAMP Accumulation Assay

Since PTH2R primarily couples to Gs, measuring cAMP production is the most direct functional readout.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells expressing PTH2R (e.g., HEK293-PTH2R) in a 96- or 384-well plate.

    • Allow cells to adhere overnight.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of newly synthesized cAMP, amplifying the signal.

    • Stimulate the cells with a range of concentrations of TIP39 for a defined period (e.g., 30 minutes).

    • Rationale for Controls:

      • Basal: Vehicle-treated cells (no agonist).

      • Positive Control: Forskolin, a direct activator of adenylyl cyclase, to confirm cell viability and assay performance.

      • Negative Control Ligand: A peptide known not to activate PTH2R (e.g., PTHrP).

  • Detection and Analysis:

    • Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10][11]

    • Plot the cAMP response against the log concentration of TIP39.

    • Use non-linear regression to calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

Key Experiment 2: Calcium Mobilization Assay

To assess Gq coupling, changes in intracellular calcium are measured.

Detailed Protocol:

  • Cell Preparation:

    • Plate PTH2R-expressing cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid, which prevents the dye from being pumped out of the cells.[12]

  • Assay Procedure:

    • Use a fluorescence plate reader with an integrated fluidics module (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Inject a range of concentrations of TIP39 and immediately begin measuring the change in fluorescence intensity over time (typically 60-120 seconds).[13]

  • Data Analysis:

    • The peak fluorescence intensity is plotted against the log concentration of TIP39 to determine the EC₅₀.

LigandFunctional AssayExpected Potency (EC₅₀)Rationale for Comparison
TIP39 cAMP & Ca2+ Potent (low nM) Confirm functional activation of both primary and secondary signaling pathways.
PTH(1-34)cAMP & Ca2+Less potent than TIP39Establish a potency hierarchy among known agonists.
TIP39cAMP (PTH1R cells)No activationCrucial negative control to show TIP39 does not functionally activate the related PTH1R, despite moderate binding affinity.[1]
PTHrP(1-34)cAMP & Ca2+ (PTH2R cells)No activationNegative control ligand.

Table 2: Comparative Functional Potency Profile.

Tier 3: In Vivo Studies - Validating Physiological Relevance

The final and most definitive tier of validation involves demonstrating the specificity of the TIP39-PTH2R interaction in a complex biological system. This is often achieved using animal models.

Key Approaches:

  • Knockout (KO) Models: The most powerful tool for validation. The physiological or behavioral effects of administering TIP39 should be present in wild-type (WT) animals but completely absent in PTH2R-KO mice.[14] This definitively proves that the observed effects are mediated through PTH2R. For instance, nociceptive responses observed after TIP39 administration in WT mice are not seen in PTH2R-KO animals.[15][16]

  • Pharmacological Blockade: In WT animals, pre-treatment with a specific PTH2R antagonist (e.g., HYWH-TIP39) should block the effects of a subsequent TIP39 administration.[1][15] This demonstrates that the effect is receptor-mediated.

  • Behavioral and Physiological Readouts: The choice of readout depends on the known biology of the system. The TIP39/PTH2R system is implicated in anxiety, pain modulation, and maternal behavior.[1][14] Therefore, experiments like the elevated plus maze, hot-plate test, or pup retrieval tests can be used to quantify the specific effects of TIP39 acting via PTH2R.[1][15]

Workflow and Conclusion

Validating the specificity of TIP39 for PTH2R is a systematic process that builds a case from molecular binding to functional cellular responses and, finally, to physiological outcomes.

Validation_Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation Binding Tier 1: Binding Assays (Radioligand Competition) Function Tier 2: Functional Assays (cAMP & Calcium) Binding->Function Does binding cause a response? Vivo Tier 3: In Vivo Models (KO mice, Antagonists) Function->Vivo Is the response physiologically relevant? Conclusion Conclusion: TIP39 is a Specific Ligand for PTH2R Vivo->Conclusion

Caption: Multi-tiered validation workflow.

References

  • Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. (2023). MDPI.
  • The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. (2012). Frontiers in Endocrinology.
  • The Parathyroid Hormone 2 (PTH2) Receptor. (2003).
  • The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regul
  • Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. (n.d.). PubMed.
  • Behavioural actions of tuberoinfundibular peptide 39 (par
  • Parathyroid hormone 2 receptor. (n.d.). Wikipedia.
  • PTH2R Gene - Parathyroid Hormone 2 Receptor. (n.d.). GeneCards.
  • Neuropeptide TIP39 as a pluripotent brain molecule and its potential functions in postpartum depression. (2024). PMC.
  • Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. (n.d.). PMC.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.
  • Ca2+ Mobilization Assay. (n.d.).
  • Parathyroid hormone receptors | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR7ZzKmiR8a4wPa4bVI2S9Vd-VavWQEj6umXyhxfTWzjlrMVJuVqoqeJqKj3EYGhpt9106_rXGYyuLbybo618UH40UexG4qO9JPHz1xVohJhcq_l9t4yIC4R1DTnr-GavYIYW9Gn96kGrVJclNxaxuZ2NZeQy4Pp8PW3qoY08awLMBsptzANI0HQ==]([Link]

Sources

using a PTH2R antagonist to block Tuberoinfundibular Neuropeptide effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Tuberoinfundibular Peptide of 39 residues (TIP39) is the exclusive high-affinity endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R).[1] Unlike the well-characterized PTH/PTH1R system involved in calcium homeostasis, the TIP39/PTH2R axis is a neuropeptide system predominantly localized in the brainstem and hypothalamus, modulating nociception, fear learning, and neuroendocrine stress responses.

This guide details the pharmacological blockade of this system.[2][3] Crucial Note: While early literature utilized the truncated peptide TIP(7-39) , this guide prioritizes the optimized antagonist HYWH-TIP39 . Evidence indicates TIP(7-39) is a potent PTH1R antagonist with poor PTH2R selectivity, whereas HYWH-TIP39 offers the high affinity and selectivity required for rigorous investigation.

Part 1: The Pharmacological Tools

The Antagonist: HYWH-TIP39 vs. TIP(7-39)

Selecting the correct peptide is the single most critical decision in your experimental design.

FeatureHYWH-TIP39 (Recommended)TIP(7-39) (Legacy/Caution)
Sequence Modification N-terminal substitution: His⁴, Tyr⁵, Trp⁶, His⁷N-terminal truncation (residues 1-6 removed)
Primary Target PTH2R (High Affinity)PTH1R (High Affinity)
Mechanism Competitive AntagonistCompetitive Antagonist (at PTH1R)
Potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~64 nM (at PTH2R)~200 nM (at PTH2R); 17 nM (at PTH1R)
Selectivity High selectivity for PTH2R over PTH1RPoor. Higher affinity for PTH1R than PTH2R.
Use Case Specific blockade of TIP39 effects.[1][2][4][5]Not recommended for specific PTH2R blockade due to PTH1R interference.

Expert Insight: Do not use TIP(7-39) if your tissue expresses both PTH1R and PTH2R (e.g., certain hypothalamic nuclei or osteoblasts). You risk confounding your data by blocking PTH/PTHrP signaling via PTH1R. Use HYWH-TIP39 .

Part 2: Mechanism of Action

TIP39 activates PTH2R, a Class B GPCR, primarily coupling to


 (stimulating adenylyl cyclase) and, in some cell types, 

(mobilizing calcium).[1] The antagonist binds the extracellular domain and transmembrane pocket but lacks the N-terminal activation domain required to trigger the conformational change in the transmembrane helices.
Diagram 1: Signaling Blockade Architecture

PTH2R_Signaling TIP39 TIP39 Ligand PTH2R PTH2 Receptor (GPCR) TIP39->PTH2R Activates Antagonist HYWH-TIP39 (Antagonist) Antagonist->PTH2R Competitively Blocks Gs Gs Protein PTH2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Response Nociception / Anxiety Modulation cAMP->Response Downstream Effect

Caption: HYWH-TIP39 competitively occupies the PTH2R orthosteric site, preventing TIP39-mediated Gs coupling and cAMP production.

Part 3: Comparative Analysis of Methods

To validate TIP39-mediated effects, you must triangulate data using pharmacological antagonism, genetic controls, and specificity controls.

MethodologyProsCons
Pharmacological Blockade (HYWH-TIP39) Temporal Precision: Acute blockade avoids developmental compensation.Dose-Response: Allows titration of effect.Local Delivery: Can target specific nuclei (e.g., PVN vs. Amygdala).Bioavailability: Peptide requires direct CNS injection (i.c.v. or local).Stability: Susceptible to proteolysis.
Genetic Knockout (PTH2R -/-) Absolute Specificity: No off-target drug effects.Validation: Gold standard for proving necessity.Compensation: Developmental rewiring may mask acute functions.Global Effect: Lacks spatial resolution (unless conditional KO).
Specificity Control (PTH(1-34)) Differentiation: Activates PTH1R but not PTH2R.Negative Control: If PTH(1-34) mimics the effect, the mechanism is likely PTH1R, not PTH2R.Complexity: Requires running parallel arms in the study.

Part 4: Experimental Protocols

Protocol A: In Vitro Functional Validation (cAMP Assay)

Before in vivo use, validate the antagonist potency in your specific cell system (e.g., HEK293-PTH2R).

  • Cell Prep: Seed HEK293 cells stably expressing rat/human PTH2R (20,000 cells/well in 96-well plate).

  • Pre-Incubation: Incubate cells with IBMX (0.5 mM) (phosphodiesterase inhibitor) for 15 min to prevent cAMP degradation.

  • Antagonist Challenge: Add HYWH-TIP39 at graded concentrations (

    
     M to 
    
    
    
    M). Incubate for 15 mins.
  • Agonist Stimulation: Add TIP39 at its

    
     concentration (typically ~1-3 nM).
    
  • Reaction: Incubate for 30 mins at 37°C.

  • Termination: Lyse cells and measure cAMP via TR-FRET or ELISA.

  • Analysis: Plot % Inhibition vs. Log[Antagonist]. Expect

    
     nM.
    
Protocol B: In Vivo Intracerebroventricular (i.c.v.) Administration

Due to the blood-brain barrier (BBB), systemic injection is ineffective.

  • Preparation: Dissolve HYWH-TIP39 in artificial cerebrospinal fluid (aCSF).

    • Vehicle Control: aCSF only.

    • Dose Range: 0.1 – 2.0 nmol (typical effective range for behavioral assays).

  • Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, ML 1.4 mm, DV -3.5 mm for mouse).

  • Recovery: Allow 5-7 days recovery.

  • Injection: Infuse 1-2 µL over 2 minutes using a Hamilton syringe. Leave needle in place for 1 minute to prevent backflow.

  • Behavioral Testing: Begin testing 10-20 minutes post-injection (peptide half-life is short).

    • Anxiety:[1][3][6] Elevated Plus Maze (EPM).[1] Antagonism typically increases anxiety-like behavior (reduces open arm time).

    • Nociception: Hot plate or Tail-flick test. Antagonism often increases stress-induced analgesia or alters pain thresholds in neuropathic models.

Diagram 2: Experimental Workflow

Workflow Design Experimental Design Select HYWH-TIP39 Validation In Vitro Validation (cAMP inhibition in HEK293-PTH2R) Design->Validation Control Specificity Check Test against PTH(1-34) (PTH1R control) Validation->Control Confirm Selectivity Surgery Stereotaxic Cannulation (Target: Lateral Ventricle/PVN) Control->Surgery If Validated Injection Acute Administration (0.1 - 2.0 nmol i.c.v.) Surgery->Injection Post-Recovery Readout Behavioral Readout (EPM, Hot Plate, Fear Conditioning) Injection->Readout T = 15 min

Caption: Step-by-step workflow from peptide selection and in vitro validation to in vivo CNS application.

References

  • Usdin, T. B., et al. (1999). Identification and functional expression of a receptor selectively recognizing parathyroid hormone, the PTH2 receptor.[1] Nature Neuroscience.

  • Hoare, S. R., & Usdin, T. B. (2000). Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity. Journal of Pharmacology and Experimental Therapeutics.[2]

    • Note: This paper establishes TIP(7-39) as a potent PTH1R antagonist, highlighting the need for caution when using it for PTH2R studies.
  • Kuo, J., & Usdin, T. B. (2007). Development of a rat parathyroid hormone 2 receptor antagonist. Peptides.[1][2][7][5][8][9][10]

    • Note: This is the seminal paper describing HYWH-TIP39, the optimized antagonist recommended in this guide.
  • Dimitrov, E., & Usdin, T. B. (2010). Tuberoinfundibular peptide of 39 residues modulates the HPA axis response to stress via the parathyroid hormone 2 receptor. Neuropsychopharmacology.

  • Fegley, D. B., et al. (2008). Characterization of the chromosomal localization, expression, and function of the parathyroid hormone 2 receptor in mice. Endocrinology.[1][5][8][9]

Sources

comparing the effects of TIP 39 and parathyroid hormone (PTH)

[1][2][3][4][5][6]

Executive Summary: Divergent Evolution of the PTH Family

Tuberoinfundibular peptide of 39 residues (TIP 39) and Parathyroid Hormone (PTH) represent a classic case of evolutionary divergence within the Class B G-Protein Coupled Receptor (GPCR) family. While they share significant 3D structural homology and overlapping signaling mechanisms, their physiological domains are strictly compartmentalized.

  • PTH is the master regulator of systemic calcium homeostasis and bone remodeling, acting primarily through PTH1R .

  • TIP 39 is a neuropeptide modulator of nociception (pain) and neuroendocrine function, acting as the exclusive high-affinity endogenous ligand for PTH2R .

For drug development professionals, the critical distinction lies not just in tissue distribution, but in biased signaling . While PTH can activate PTH2R, it fails to recruit

Receptor Selectivity & Molecular Mechanism[1][6]

The defining feature of these peptides is their receptor interaction profile. The PTH2 receptor (PTH2R) evolved to specifically recognize TIP 39, utilizing a distinct hydrophobic pocket that excludes PTH-related protein (PTHrP) and discriminates against PTH in many species.

Binding Affinity and Cross-Reactivity
FeatureTIP 39 PTH (1-34)
Primary Target PTH2R (High Affinity, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
PTH1R (High Affinity,

)
Secondary Target PTH1R (Negligible/No Activity)PTH2R (Species-dependent; Weak partial agonist in rodents, full agonist in humans but lower potency than TIP 39)
Structural Key Asp7 residue interacts with Tyr318 in PTH2R.[1]Ile5 residue (lacks the specific polar interaction required for high-affinity PTH2R locking).
N-Terminal Truncation TIP(7-39) becomes a PTH1R antagonist but loses PTH2R binding.[2][3]PTH(7-34) becomes a PTH1R antagonist .
Signaling Bias: The -Arrestin Checkpoint

A critical mechanistic divergence occurs at the PTH2 Receptor.

  • TIP 39 acts as a balanced agonist, stimulating

    
     (cAMP) and 
    
    
    (
    
    
    ), followed by robust
    
    
    -arrestin recruitment and receptor internalization.
  • PTH , when interacting with PTH2R, acts as a G-protein biased agonist . It stimulates cAMP accumulation but fails to recruit

    
    -arrestin or internalize the receptor.[4] This results in prolonged, non-desensitizing signaling, which is a vital consideration for therapeutic design.
    
Visualizing the Signaling Architecture

PTH_vs_TIP39_SignalingTIP39TIP 39PTH1RPTH1R(Bone/Kidney)TIP39->PTH1RNo ActivationPTH2RPTH2R(Brain/Pancreas)TIP39->PTH2RHigh AffinityPTHPTHPTH->PTH1RHigh AffinityPTH->PTH2RBiased AgonismGsGs / cAMP(Signaling)PTH1R->GsGqGq / Calcium(Signaling)PTH1R->GqB_Arrβ-Arrestin(Internalization)PTH1R->B_ArrPTH2R->GsPTH2R->GqPTH2R->B_ArrTIP 39 Only

Figure 1: Signaling selectivity map. Note that while PTH can activate G-protein signaling on PTH2R, it fails to trigger the

2

Physiological Profiles

DomainPTH (Systemic Hormone) TIP 39 (Neuropeptide)
Primary Location Parathyroid glands (source), Bone, Kidney.Thalamus (Subparafascicular area), Pons, Spinal Cord.
Bone Biology Stimulates osteoblasts; indirect activation of osteoclasts (RANKL). Regulates Calcium/Phosphate.[5][6]Inhibits chondrocyte proliferation in the growth plate (prehypertrophic zone).
Nociception No direct role in central pain processing.Modulates nociceptive sensitivity; facilitates supraspinal pain regulation.
Endocrine Regulates Vitamin D synthesis (1

-hydroxylase).
Modulates release of hypothalamic hormones (CRH) and pituitary hormones (GH, ACTH).[7]

Experimental Protocol: Differentiating Ligand Activity via cAMP Assay[1]

To experimentally verify the identity or potency of a TIP 39 analog versus PTH, a cAMP Accumulation Assay using HEK293 cells stably transfected with human PTH2R is the gold standard. This protocol relies on the high sensitivity of PTH2R to TIP 39 and the specific kinetic profile of cAMP generation.

Objective

Quantify the

Materials
  • Cell Line: HEK293-hPTH2R (Stable transfectants).

  • Ligands: Synthetic TIP 39 (positive control), PTH(1-34), Test Compound.

  • Assay Buffer: DMEM/F12 + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Step-by-Step Workflow
  • Cell Preparation (Day 0):

    • Seed HEK293-hPTH2R cells at 2,000 cells/well in a 384-well white optical plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Ligand Stimulation (Day 1):

    • Remove culture media and replace with 5 µL Assay Buffer (containing IBMX to prevent cAMP degradation).

    • Prepare a serial dilution of TIP 39 and PTH (

      
       M to 
      
      
      M).
    • Add 5 µL of ligand solution to cells.

    • Critical Step: Incubate for exactly 30 minutes at Room Temperature.

    • Note: Extended incubation (>1 hour) may show reduced efficacy for TIP 39 due to receptor internalization, whereas PTH-induced signals may persist due to lack of internalization.

  • Detection:

    • Add 10 µL of cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Incubate for 1 hour in the dark.

    • Read Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio (

      
      ).
      
    • Plot dose-response curves using a 4-parameter logistic fit.

    • Validation Criteria: TIP 39 should exhibit an

      
      . PTH(1-34) should show partial or full agonism but with significantly lower potency (typically 
      
      
      depending on species).

References

  • Usdin, T. B., et al. (1999).[8] "Identification and functional expression of a receptor selectively recognizing parathyroid hormone, the PTH2 receptor."[3][9][10] Nature Genetics. Link

  • Hoare, S. R., et al. (2000).[1] "Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor." Journal of Biological Chemistry. Link

  • Dobolyi, A., et al. (2002).[10] "Anatomical and physiological evidence for involvement of tuberoinfundibular peptide of 39 residues in nociception."[6][9][10][11] Proceedings of the National Academy of Sciences. Link

  • Bisello, A., et al. (2002). "Parathyroid hormone-receptor interactions: The role of the receptor N-terminal domain." Endocrinology. Link

  • Piserchio, A., et al. (2000). "Solution structure of the tuberoinfundibular peptide of 39 residues." Journal of Biological Chemistry. Link

  • Usdin, T. B. (2000).[1] "The PTH2 receptor and TIP39: a new peptide-receptor system."[3] Trends in Pharmacological Sciences. Link

Differential Activation Profile: TIP39 (277302-47-3) at PTH1R vs. PTH2R

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound 277302-47-3 , chemically known as Tuberoinfundibular Peptide of 39 residues (TIP39) , is the endogenous high-affinity agonist for the Parathyroid Hormone 2 Receptor (PTH2R) .[1][2]

This guide details the sharp pharmacological divergence of TIP39:

  • At PTH2R: TIP39 acts as a potent full agonist (

    
     in the low nanomolar range), driving cAMP accumulation and intracellular calcium mobilization.
    
  • At PTH1R: TIP39 exhibits negligible efficacy .[3] While it may retain moderate binding affinity (~60 nM), it fails to induce the conformational changes required for G-protein coupling, rendering it functionally inactive or a weak competitive antagonist.

This selectivity profile makes TIP39 the critical tool for distinguishing PTH2R-mediated neuroendocrine and nociceptive pathways from the bone-regulating functions of PTH1R.

Chemical & Biological Identity

FeatureDescription
CAS Number This compound
Common Name TIP39 (Tuberoinfundibular Peptide of 39 residues)
Sequence Ser-Leu-Ala-Leu-Ala-Asp-Asp-Ala-Ala-Phe-Arg-Glu-Arg-Ala-Arg-Leu-Leu-Ala-Ala-Leu-Glu-Arg-Arg-His-Trp-Leu-Asn-Ser-Tyr-Met-His-Lys-Leu-Leu-Val-Leu-Asp-Ala-Pro
Molecular Weight ~4504.2 Da
Physiological Role Neuromodulation (nociception, anxiety), endocrine regulation in the hypothalamus.[2]
Receptor Selectivity PTH2R >>> PTH1R

Comparative Performance Profile

The following data synthesizes performance metrics from human receptor assays (HEK293 overexpression systems), contrasting TIP39 with the standard bone-active ligands PTH(1-34) and PTHrP.

Table 1: Agonist Potency (cAMP Accumulation)

Values represent typical


 ranges derived from adenylyl cyclase activation assays.
LigandHuman PTH2R Activity (

)
Human PTH1R Activity (

)
Functional Classification
TIP39 (this compound) 0.5 – 1.5 nM > 10,000 nM (Inactive) PTH2R Selective Agonist
PTH (1-34) 2.0 – 10.0 nM0.5 – 2.0 nMDual Agonist
PTHrP (1-36) > 1,000 nM (Weak/Inactive)0.5 – 2.0 nMPTH1R Selective Agonist
Table 2: Binding Affinity ( )

Values represent competition binding against radiolabeled standard ligands.

LigandAffinity for PTH2R (

)
Affinity for PTH1R (

)
Binding Consequence
TIP39 < 1 nM ~60 nM High affinity at PTH2R leads to activation. Moderate affinity at PTH1R is "silent" (uncoupled).
PTH (1-34) ~5 nM~1 nMHigh affinity binding drives activation at both.

Critical Insight: TIP39 binds to PTH1R but fails to activate it. This "binding-without-activation" phenomenon is due to specific steric clashes in the receptor's transmembrane domain that prevent the outward movement of Transmembrane Helix 6 (TM6), a prerequisite for G-protein coupling.

Mechanistic Basis of Selectivity

The differential activation is governed by a specific "molecular filter" involving the N-terminal residues of the ligand and the transmembrane core of the receptor.

The Tyr318 vs. Ile363 Switch

The primary determinant of TIP39's selectivity lies in the interaction between the ligand's N-terminus and the receptor's Transmembrane Helix 5 (TM5).

  • In PTH2R (Active Complex):

    • Receptor Residue: Tyr318 (located on TM5).

    • Ligand Residue: Asp7 of TIP39.[4]

    • Mechanism: Tyr318 forms a critical hydrogen bond network with Asp7 and Arg11 of TIP39.[4] This anchors the ligand in a conformation that stabilizes the active state of the receptor.

  • In PTH1R (Inactive Complex):

    • Receptor Residue: Ile363 (located on TM5 at the homologous position).

    • Mechanism: Ile363 is hydrophobic and cannot hydrogen bond with TIP39's Asp7. Furthermore, the bulky hydrophobic side chain creates a steric clash, preventing TIP39 from penetrating deep enough to trigger the toggle switch for G-protein activation.

Visualization: The Selectivity Filter Logic

SelectivityFilter cluster_PTH2R PTH2R (Target) cluster_PTH1R PTH1R (Off-Target) TIP39 TIP39 Ligand (Asp7 Residue) Tyr318 Residue Tyr318 (Polar/H-bond donor) TIP39->Tyr318 Ile363 Residue Ile363 (Hydrophobic) TIP39->Ile363 Activation2 H-Bond Formation (Asp7 <-> Tyr318) Tyr318->Activation2 Stabilizes Result2 Receptor Activation (cAMP Increase) Activation2->Result2 Clash Steric Clash / No H-Bond (Hydrophobic Mismatch) Ile363->Clash Rejects Result1 Receptor Silent (No Activation) Clash->Result1

Figure 1: The molecular logic gate determining TIP39 selectivity. The Tyr318 residue in PTH2R permits H-bonding required for activation, while Ile363 in PTH1R blocks it.

Experimental Protocols

To validate the differential activation of PTH2R vs. PTH1R by TIP39, the following protocols are recommended. These assays rely on cAMP accumulation as the primary readout, given that both receptors primarily couple to


 proteins.
Protocol A: cAMP Accumulation Assay (Functional Validation)

Objective: Quantify agonist potency (


) and efficacy (

).
  • Cell Line Preparation:

    • Use HEK293 or CHO cells stably transfected with human PTH2R (Test) or human PTH1R (Control).

    • Seed cells at 20,000 cells/well in 96-well plates. Incubate 24h at 37°C.

  • Reagent Preparation:

    • Dissolve TIP39 (this compound) in 10 mM Acetic Acid/0.1% BSA to create a 1 mM stock.

    • Prepare serial dilutions (100 µM to 1 pM) in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Stimulation:

    • Wash cells with PBS.

    • Add 50 µL of stimulation buffer containing TIP39 dilutions.

    • Incubate for 30 minutes at 37°C. (Note: TIP39 kinetics are slower than PTH; 30 mins ensures equilibrium).

  • Detection:

    • Lyse cells and quantify cAMP using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis:

    • Normalize data to Forskolin (10 µM) response (100% control).

    • Fit to a 4-parameter logistic equation (Sigmoidal Dose-Response).

    • Success Criteria: TIP39 should show a sigmoidal curve at PTH2R (

      
       < 10 nM) and a flat line at PTH1R up to 10 µM.
      
Protocol B: Competition Binding Assay (Affinity Check)

Objective: Confirm TIP39 binds to PTH1R despite lack of activation.

  • Membrane Prep: Isolate membranes from PTH1R-expressing cells.

  • Tracer: Use

    
    .
    
  • Competition: Incubate membranes with tracer (50 pM) and increasing concentrations of unlabeled TIP39 (10 pM to 10 µM).

  • Incubation: 2 hours at Room Temperature (equilibrium is critical).

  • Filtration: Harvest on GF/B filters (pre-soaked in 0.3% PEI) to reduce non-specific binding.

  • Result: You will observe displacement of the tracer at PTH1R with a

    
     nM, confirming physical interaction despite functional silence.
    

Signaling Pathway Visualization

TIP39 activation of PTH2R triggers a dual-signaling cascade, primarily driven by


 (cAMP) and secondarily by 

(Calcium), distinct from the silent interaction at PTH1R.

SignalingPathway TIP39 TIP39 (this compound) PTH2R PTH2R (Activated) TIP39->PTH2R High Affinity Agonist PTH1R PTH1R (Silent/Blocked) TIP39->PTH1R Binds but No Activation Gs Gαs Protein PTH2R->Gs Gq Gαq Protein PTH2R->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Accumulation AC->cAMP Ca Intracellular Ca2+ Mobilization PLC->Ca PKA PKA Activation (CREB Phosphorylation) cAMP->PKA PKC PKC Activation Ca->PKC

Figure 2: Signal transduction cascade. TIP39 selectively activates PTH2R, driving Gs/cAMP and Gq/Ca2+ pathways, while failing to engage downstream effectors at PTH1R.

References

  • Usdin, T. B., et al. (1999). Identification of a new neuropeptide ligand for the parathyroid hormone 2 receptor.[5][6] Nature Neuroscience.

  • Wang, X., et al. (2021). Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2.[3][4] Proceedings of the National Academy of Sciences (PNAS).

  • Hoare, S. R., et al. (2000). Mechanisms of peptide and nonpeptide ligand binding to the parathyroid hormone (PTH)1 receptor.[1][7][8] Journal of Biological Chemistry.[2]

  • John, M. R., et al. (2002). The parathyroid hormone (PTH)2 receptor: a new context for PTH signaling.[3] Endocrinology.[9]

  • Gellai, B., et al. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System.[1][8] MDPI Biomolecules.

Sources

A Researcher's Guide to the TIP39 Knockout Mouse Model for Functional Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Tuberoinfundibular Peptide of 39 residues (TIP39) knockout (KO) mouse model for researchers, scientists, and drug development professionals. We will delve into the rationale behind using this model, compare it with other experimental alternatives, and provide supporting data and protocols to inform your experimental design.

The TIP39-PTH2R System: A Unique Neuromodulatory Pathway

Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G-protein coupled receptor.[1] Unlike the closely related Parathyroid Hormone (PTH) and its receptor (PTH1R) which are primary regulators of calcium and bone metabolism, the TIP39/PTH2R system is predominantly expressed in the central nervous system.[1][2] TIP39-producing neurons are found in discrete brain regions, the posterior thalamus and the lateral pons, from which they project to various areas rich in PTH2R, including the hypothalamus and limbic regions.[3][4][5] This unique distribution points to its role as a neuromodulator involved in a variety of physiological processes.[3][6]

The TIP39/PTH2R signaling pathway is implicated in a diverse range of functions, including:

  • Stress Response and Anxiety: Modulation of fear and anxiety-like behaviors.[1][3]

  • Nociception: Processing of pain information.[3][5][7]

  • Neuroendocrine Function: Regulation of hormone release, including corticosterone and prolactin.[3]

  • Thermoregulation: Maintaining body temperature in cold environments.[3][8]

  • Reproduction: Essential for germ cell maturation in males.[8]

Given this wide array of functions, the TIP39 knockout mouse has become an invaluable tool for elucidating the precise roles of this peptidergic system.

The TIP39 Knockout Mouse Model: A Powerful Tool for Functional Genomics

The generation of mice with a targeted null mutation of the Tip39 gene has provided a robust platform to investigate the consequences of a complete lack of TIP39 signaling. These mice are instrumental in understanding the baseline physiological functions of TIP39 and its role in various pathological states.

Phenotypic Characteristics of TIP39 KO Mice

While TIP39 KO mice do not exhibit gross phenotypic abnormalities under normal observation, specific functional deficits and altered responses to stimuli are well-documented.[9]

Phenotype Category Observation in TIP39 KO Mice References
Behavioral Increased anxiety-like and depressive-like behavior, particularly after stress exposure. Enhanced conditioned fear recall over time (fear incubation).[1]
Nociception Increased response latency in the hot-plate test, suggesting thermal hypoalgesia. Reduced responses in the formalin test.[5][7]
Neuroendocrine Altered stress-induced hormone release.[3]
Reproductive Male sterility due to impaired germ cell maturation.[8]
Thermoregulation Impaired defense against cold environments.[8]

Comparing Experimental Models: A Guide to Choosing the Right Tool

The TIP39 KO mouse is a cornerstone for studying this system, but it is not the only available tool. Researchers must consider the specific scientific question to select the most appropriate model.

Model/Technique Principle Advantages Disadvantages
TIP39 Knockout (KO) Mouse Germline deletion of the Tip39 gene, resulting in a complete absence of the peptide.- Provides insight into the lifelong consequences of TIP39 absence.- Ideal for studying developmental roles.- High construct validity for complete loss-of-function studies.- Potential for developmental compensation.- Does not allow for temporal or spatial control of gene deletion.- Global knockout may have confounding systemic effects.
PTH2R Knockout (KO) Mouse Germline deletion of the Pth2r gene, leading to a non-functional receptor.- Phenocopies many of the TIP39 KO phenotypes, confirming the specificity of the ligand-receptor interaction.- Useful for validating findings from the TIP39 KO model.- Similar disadvantages to the TIP39 KO model (developmental compensation, lack of temporal/spatial control).
Pharmacological Blockade (PTH2R Antagonists) Administration of a molecule that binds to and inhibits the PTH2R.- Allows for acute and reversible blockade of TIP39 signaling.- Can be administered to specific brain regions for spatial control.- Useful for studying the role of TIP39 in adult animals without developmental confounds.- Potential for off-target effects.- Challenges with bioavailability and crossing the blood-brain barrier.- May not achieve complete receptor blockade.
Viral-Mediated Gene Knockdown (e.g., shRNA) Introduction of a viral vector carrying a short hairpin RNA to reduce Tip39 expression.- Allows for spatial and temporal control of gene knockdown.- Can target specific neuronal populations.- Knockdown is often incomplete.- Potential for off-target effects of the shRNA.- Can induce an immune response.
DREADD (Designer Receptors Exclusively Activated by Designer Drugs) Chemogenetic approach to selectively inhibit or activate PTH2R-expressing neurons.- Provides precise temporal and cellular control over neuronal activity.- Requires the generation of transgenic animals or viral vector delivery.- The designer drug itself may have off-target effects.
Causality Behind Experimental Choices
  • To understand the fundamental, lifelong role of TIP39: The TIP39 KO mouse is the gold standard. Its phenotype provides a clear picture of what happens when this signaling pathway is absent from development onwards.

  • To confirm that the observed phenotype is indeed mediated by the PTH2R: The PTH2R KO mouse is an essential validation tool. If the PTH2R KO mouse phenocopies the TIP39 KO mouse, it provides strong evidence that the observed effects are due to the disruption of the TIP39-PTH2R axis.

  • To investigate the acute role of TIP39 signaling in adult animals: Pharmacological blockade with a PTH2R antagonist is the preferred method. This approach avoids the potential for developmental compensation that can occur in knockout models.

  • To dissect the function of TIP39 in specific brain circuits: Viral-mediated gene knockdown or DREADD technology offers the necessary spatial and temporal precision that global knockout models lack.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for conducting functional studies using the TIP39 KO mouse model.

Experimental Workflow: From Genotyping to Behavioral Analysis

G cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Post-Mortem Analysis cluster_3 Data Analysis & Interpretation Genotyping Genotyping of TIP39 KO and WT Littermates Housing Standardized Housing Conditions Genotyping->Housing EPM Elevated Plus Maze (Anxiety) Housing->EPM FST Forced Swim Test (Depression) EPM->FST HotPlate Hot Plate Test (Nociception) FST->HotPlate Brain_Extraction Brain Tissue Extraction HotPlate->Brain_Extraction IHC Immunohistochemistry for Neuronal Markers Brain_Extraction->IHC qPCR qPCR for Gene Expression Analysis Brain_Extraction->qPCR Stats Statistical Analysis (e.g., t-test, ANOVA) IHC->Stats qPCR->Stats Interpretation Interpretation of Results Stats->Interpretation TIP39_PTH2R_Signaling TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binds to Gs Gαs PTH2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified TIP39-PTH2R signaling pathway.

Conclusion and Future Directions

The TIP39 knockout mouse model has been instrumental in uncovering the multifaceted roles of this unique neuromodulatory system. By carefully selecting the appropriate experimental model and employing rigorous, self-validating protocols, researchers can continue to unravel the complexities of TIP39 signaling. Future studies utilizing conditional knockout models will be crucial for dissecting the circuit-specific functions of TIP39 and its potential as a therapeutic target for a range of neurological and psychiatric disorders.

References

  • Dobolyi, A., Palkovits, M., & Usdin, T. B. (2012). The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor. Frontiers in Endocrinology, 3, 121. [Link]

  • Füzesi, T., et al. (2020). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology, 32(11), e12911. [Link]

  • Wang, Y., et al. (2024). Neuropeptide TIP39 as a pluripotent brain molecule and its potential functions in postpartum depression. Frontiers in Endocrinology, 15, 1349865. [Link]

  • Csupor, A., et al. (2012). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Progress in Neurobiology, 98(3), 265-286. [Link]

  • Zhao, L., et al. (2021). Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2. Proceedings of the National Academy of Sciences, 118(17), e2023480118. [Link]

  • Tardi, A. G., et al. (2012). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. Neuroscience, 210, 151-162. [Link]

  • Kartsogiannis, V., et al. (2011). TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E869-E879. [Link]

  • Wikipedia contributors. (2023, December 28). Parathyroid hormone 2 receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • Gáspár, L., et al. (2006). Postnatal development and gender-dependent expression of TIP39 in the rat brain. Peptides, 27(10), 2479-2491. [Link]

  • LaBuda, C. J., Dobolyi, A., & Usdin, T. B. (2004). Tuberoinfundibular peptide of 39 residues produces anxiolytic and antidepressant actions. Neuroreport, 15(5), 881-885. [Link]

  • Usdin, T. B., et al. (2003). Tuberoinfundibular peptide of 39 residues (TIP39): molecular structure and activity for parathyroid hormone 2 receptor. Neuropharmacology, 44(1), 141-153. [Link]

  • Usdin, T. B. (2001). Emerging functions for tuberoinfundibular peptide of 39 residues. Trends in Endocrinology & Metabolism, 12(4), 141-143. [Link]

  • Tardi, A. G., et al. (2012). Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. PubMed, 22406560. [Link]

Sources

A Comparative Guide to Tuberoinfundibular Neuropeptides Versus Other Neuropeptides in Pain Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Neuropeptidergic Pain Control

The perception of pain is not a direct reflection of peripheral stimuli but is instead a highly filtered and modulated experience orchestrated by the central nervous system (CNS). Neuropeptides, a diverse class of signaling molecules, are at the forefront of this intricate regulation, capable of both amplifying and diminishing nociceptive signals.[1][2] For decades, research has centered on classical neuropeptides such as opioids and Substance P. However, emerging evidence brings to light the significant, yet historically underappreciated, role of the tuberoinfundibular pathway and its associated neuropeptides in shaping the pain experience. This guide will dissect the functionalities of these systems, providing a comparative framework grounded in experimental evidence.

The Tuberoinfundibular Pathway: An Unconventional Player in Nociception

The tuberoinfundibular pathway, traditionally known for its neuroendocrine functions, primarily involves dopaminergic neurons originating in the arcuate nucleus of the hypothalamus and projecting to the median eminence.[3] Here, dopamine is released to regulate prolactin secretion from the pituitary gland.[3] However, the influence of this system on pain extends beyond this classical view, involving key players like Dopamine itself and the Tuberoinfundibular Peptide of 39 residues (TIP39).

Dopamine: A Double-Edged Sword in Pain Modulation

Dopamine, a catecholamine neurotransmitter, plays a pivotal role in reward, motivation, and motor control.[3] Its involvement in pain is multifaceted, with evidence suggesting both analgesic and algesic properties depending on the specific receptor subtypes activated and the neural circuits involved.[4][5] Dopaminergic pathways, including descending projections, are crucial in pain modulation.[6]

  • Mechanism of Action : Dopamine exerts its effects through five G-protein coupled receptors (D1-D5).[3] D1-like receptors (D1 and D5) are typically coupled to Gs proteins, leading to adenylyl cyclase activation and subsequent cAMP production. D2-like receptors (D2, D3, and D4), conversely, are coupled to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity.[3] In the context of pain, dopaminergic neurotransmission in brain regions like the periaqueductal gray (PAG), thalamus, and anterior cingulate cortex is central to its modulatory effects.[4]

  • Experimental Evidence : Studies have shown that low dopamine levels may contribute to painful symptoms in conditions like Parkinson's disease, fibromyalgia, and painful diabetic neuropathy.[4] Conversely, drugs that increase dopamine levels, such as cocaine and amphetamines, are known to have analgesic effects.[5]

Tuberoinfundibular Peptide of 39 Residues (TIP39): A Novel Modulator

TIP39 is a neuropeptide that signals through the parathyroid hormone 2 receptor (PTH2R).[7][8] Neurons producing TIP39 are found in the thalamus and pons, with projections to numerous areas involved in processing nociceptive information.[7]

  • Mechanism of Action : TIP39's activation of the PTH2R, a G-protein coupled receptor, initiates downstream signaling cascades that modulate neuronal excitability. The anatomical distribution of PTH2R in areas like the superficial dorsal horn of the spinal cord suggests a direct role in modulating incoming pain signals.[8]

  • Experimental Evidence :

    • Intracerebroventricular administration of a PTH2R antagonist has been shown to inhibit nociceptive responses in tail-flick and hot-plate tests in mice.[7]

    • Mice lacking either TIP39 or PTH2R exhibit increased pain thresholds in the hot-plate test and reduced responses in the formalin test, indicating a tonic, pro-nociceptive role for this signaling system under normal conditions.[7]

    • Conversely, intrathecal administration of TIP39 potentiates nociceptive responses, while administration of a TIP39 antibody reduces pain sensitivity.[8]

Comparative Analysis: Tuberoinfundibular Neuropeptides vs. Other Key Players

To fully appreciate the unique contributions of the tuberoinfundibular system, a direct comparison with other well-established neuropeptidergic systems in pain modulation is essential.

Neuropeptide SystemPrimary Receptor(s)Primary Mechanism in Pain ModulationPredominant Effect
Tuberoinfundibular
DopamineD1-like (D1, D5), D2-like (D2, D3, D4)Modulation of descending pain pathways; interaction with opioid and other neurotransmitter systems.Complex (can be analgesic or algesic depending on receptor and location).
TIP39PTH2RActivation of PTH2R in key pain processing areas like the spinal cord dorsal horn.Primarily pronociceptive under basal conditions.
Opioid Peptides
Endorphins, Enkephalins, DynorphinsMu (μ), Delta (δ), Kappa (κ)Inhibition of neurotransmitter release (presynaptic) and hyperpolarization of neurons (postsynaptic) in ascending and descending pain pathways.[9]Predominantly analgesic.[10]
Tachykinins
Substance PNeurokinin 1 (NK1)Released from primary afferent fibers to enhance synaptic transmission in the dorsal horn; promotes neurogenic inflammation.[11][12][13]Primarily pronociceptive.[11]
Calcitonin Gene-Related Peptide (CGRP)
CGRPCGRP receptorReleased from primary afferent fibers; enhances pain transmission in the spinal cord and contributes to peripheral sensitization and neurogenic inflammation.[12]Primarily pronociceptive.

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the generalized signaling pathways of the discussed neuropeptide systems in the context of pain modulation.

Tuberoinfundibular_Dopamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gi->AC IonChannel Ion Channel Modulation Gi->IonChannel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia

Caption: Dopaminergic analgesic signaling via D2-like receptors.

Opioid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Opioid Opioid Peptide OpioidR Opioid Receptor (μ, δ, κ) Opioid->OpioidR CaChannel Ca²⁺ Channel Analgesia Analgesia CaChannel->Analgesia Gi Gi/o OpioidR->Gi Gi->CaChannel AC Adenylyl Cyclase Gi->AC KChannel K⁺ Channel Gi->KChannel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Hyperpolarization->Analgesia

Caption: Opioid analgesic signaling pathway.

SubstanceP_CGRP_Signaling cluster_presynaptic Nociceptive Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) SP_CGRP Substance P / CGRP NK1R_CGRPR NK1R / CGRP Receptor SP_CGRP->NK1R_CGRPR Gq_Gs Gq/Gs NK1R_CGRPR->Gq_Gs PLC_AC PLC / Adenylyl Cyclase Gq_Gs->PLC_AC IP3_DAG_cAMP ↑ IP₃, DAG / ↑ cAMP PLC_AC->IP3_DAG_cAMP Ca_PKC ↑ Ca²⁺, PKC Activation IP3_DAG_cAMP->Ca_PKC NeuronalExcitation Neuronal Excitation Ca_PKC->NeuronalExcitation PainTransmission Pain Transmission NeuronalExcitation->PainTransmission

Caption: Pro-nociceptive signaling of Substance P and CGRP.

Experimental Methodologies: A Guide to Interrogating Neuropeptide Function in Pain

The following protocols provide a framework for the in vivo and ex vivo investigation of neuropeptide involvement in pain modulation.

Protocol 1: In Vivo Microdialysis for Neuropeptide Release

This protocol allows for the sampling of endogenous neuropeptides from the extracellular space of specific brain regions in awake, behaving animals.

Objective: To measure the in vivo release of neuropeptides in response to a noxious stimulus.

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rodent) according to approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., PAG, nucleus accumbens).

    • Secure the cannula with dental cement and allow for a post-operative recovery period of at least 7 days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

  • Perfusion and Sampling:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).

    • Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into vials containing a protease inhibitor cocktail to prevent peptide degradation.

  • Noxious Stimulus Application:

    • After establishing a stable baseline of neuropeptide release, apply a noxious stimulus (e.g., subcutaneous formalin injection in the hind paw).

    • Continue collecting dialysate fractions throughout the stimulus period and for a post-stimulus period.

  • Sample Analysis:

    • Quantify neuropeptide concentrations in the dialysate fractions using a highly sensitive method such as a specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[14]

Rationale: This technique provides a dynamic measure of neuropeptide release in real-time, allowing for the correlation of neurochemical changes with behavioral responses to pain. The use of awake animals avoids the confounding effects of anesthesia.

Protocol 2: Behavioral Assessment of Nociception

These assays are fundamental for assessing the analgesic or algesic effects of manipulating neuropeptide systems.

Objective: To evaluate the effect of a neuropeptide agonist or antagonist on pain sensitivity.

A. Hot Plate Test (Thermal Nociception):

  • Place the animal (e.g., mouse or rat) on a heated surface maintained at a constant temperature (e.g., 55°C).

  • Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer the test compound (e.g., neuropeptide agonist/antagonist) and re-test at various time points. An increase in latency indicates analgesia.

B. Formalin Test (Inflammatory Pain):

  • Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the animal's hind paw.[15]

  • Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).

  • The response is typically biphasic: an early, acute phase (0-5 minutes) and a later, inflammatory phase (15-60 minutes).

  • Administer the test compound prior to the formalin injection to assess its effect on both phases of the pain response. A reduction in licking/flinching time indicates analgesia.

Rationale: The hot plate test assesses spinal reflexes to a thermal stimulus, while the formalin test models a more persistent, inflammatory pain state. Using a battery of behavioral tests provides a more comprehensive understanding of a compound's analgesic profile.

Future Directions and Therapeutic Implications

The exploration of the tuberoinfundibular pathway's role in pain modulation opens new avenues for therapeutic intervention. While the opioid system has been the cornerstone of potent analgesia, its clinical utility is hampered by significant side effects, including tolerance, dependence, and respiratory depression.[10] The pronociceptive nature of Substance P and CGRP has made their respective receptors attractive targets for novel analgesics, although with mixed clinical success.[12]

The dualistic nature of dopamine in pain suggests that targeting specific receptor subtypes or downstream signaling molecules could offer a more nuanced approach to pain management. Furthermore, the discovery of TIP39 and its receptor, PTH2R, as a pronociceptive system presents a novel target for the development of antagonists for the treatment of chronic pain states.

Future research should focus on:

  • Elucidating the specific neural circuits through which tuberoinfundibular neuropeptides modulate different pain modalities.

  • Investigating the interaction between the tuberoinfundibular system and other pain-modulating systems, such as the opioid and serotonergic systems.

  • Developing and testing selective agonists and antagonists for dopamine and PTH2 receptors in preclinical models of chronic pain.

By expanding our understanding beyond the classical neuropeptide systems, we can unlock new and more effective strategies for the management of debilitating pain conditions.

References

  • Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception. PubMed. Available at: [Link]

  • Anatomical and physiological evidence for involvement of tuberoinfundibular peptide of 39 residues in nociception. PubMed. Available at: [Link]

  • The role of endogenous opioid neuropeptides in neurostimulation-driven analgesia. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Role of Dopamine in Pain. News-Medical.net. Available at: [Link]

  • Study provides insights into pain signaling mechanism in the brain. News-Medical.net. Available at: [Link]

  • Modulation of the Negative Affective Dimension of Pain: Focus on Selected Neuropeptidergic System Contributions. MDPI. Available at: [Link]

  • 2-Minute Neuroscience: Opioids. YouTube. Available at: [Link]

  • Pain Modulation and Mechanisms. Neuroscience Online. Available at: [Link]

  • Dopamine. Wikipedia. Available at: [Link]

  • Neuropeptide Y and Pain: Insights from Brain Research. ACS Publications. Available at: [Link]

  • Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. MDPI. Available at: [Link]

  • The role of endogenous opioid neuropeptides in neurostimulation-driven analgesia. Frontiers. Available at: [Link]

  • Pain: Revisiting the role of Substance P and CGRPα. eLife. Available at: [Link]

  • Amygdala, neuropeptides, and chronic pain-related affective behaviors. PMC. Available at: [Link]

  • Physiology, Nociceptive Pathways. StatPearls. Available at: [Link]

  • Unraveling the Connection Between Dopamine and Pain. YouTube. Available at: [Link]

  • Microdialysis measurement of in vivo neuropeptide release. PubMed. Available at: [Link]

  • Role of Descending Dopaminergic Pathways in Pain Modulation. PMC. Available at: [Link]

  • Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. MDPI. Available at: [Link]

  • The Neuropeptide Cortistatin Alleviates Neuropathic Pain in Experimental Models of Peripheral Nerve Injury. PMC. Available at: [Link]

  • Pathophysiology of Pain and Mechanisms of Neuromodulation: A Narrative Review (A Neuron Project). PMC. Available at: [Link]

  • Physiology, Nociception. StatPearls. Available at: [Link]

  • Substance P. Wikipedia. Available at: [Link]

  • Neuropeptides in the Extracellular Space of the Mouse Cortex Measured by Nanodialysis Probe Coupled with LC-MS. ChemRxiv. Available at: [Link]

Sources

A Researcher's Guide to Schild Analysis for the Quantitative Characterization of TIP39 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Schild analysis to quantify the antagonism of Tuberoinfundibular Peptide of 39 residues (TIP39) at its cognate receptor, the Parathyroid Hormone 2 Receptor (PTH2R). We will delve into the theoretical underpinnings of the analysis, compare known antagonists, and provide detailed, field-proven experimental protocols to ensure robust and reproducible characterization.

Introduction: The TIP39-PTH2R System and the Imperative for Quantitative Antagonism

Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that acts as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G-protein coupled receptor (GPCR).[1][2] This signaling system is implicated in a variety of physiological processes, including neuroendocrine regulation, pain perception, and calcium homeostasis.[1][2][3] Given its diverse roles, the development of selective antagonists for PTH2R is a critical area of research for dissecting its function and exploring potential therapeutic applications.

To properly characterize a potential antagonist, it is not enough to simply show that it blocks the agonist's effect. A quantitative, mechanistic understanding is required. Schild analysis is the gold-standard pharmacological method for this purpose. It allows researchers to determine not only the potency of an antagonist but also its mechanism of action—specifically, whether it acts as a competitive inhibitor at the receptor.[4][5]

Theoretical Framework: The Power of the Schild Plot

Schild analysis is a "null method," meaning it relies on the fundamental assumption that an equal level of response corresponds to an equal degree of receptor occupancy by the agonist, regardless of the presence of a competitive antagonist.[4] The core principle involves generating multiple agonist (e.g., TIP39) concentration-response curves, each in the presence of a fixed concentration of the antagonist.

A competitive antagonist will cause a parallel, rightward shift in the agonist's concentration-response curve without depressing the maximum achievable response.[4] The magnitude of this shift is dependent on the concentration and affinity of the antagonist. By measuring the "dose ratio" (the ratio of the agonist EC50 in the presence and absence of the antagonist), one can construct a Schild plot.

Key Parameters Derived from Schild Analysis:

  • pA2 Value: The primary output of a Schild analysis. It is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the original response.[4][6] A higher pA2 value indicates a more potent antagonist. For a truly competitive antagonist, the pA2 is theoretically equal to the pKb (the negative logarithm of the antagonist's equilibrium dissociation constant).

  • Schild Slope: The slope of the line in the Schild plot. For a simple, competitive, and reversible interaction at a single receptor site, the slope should be equal to 1.0.[4] Slopes significantly deviating from unity may suggest non-competitive interactions, allosterism, or experimental artifacts.[4]

The following diagram outlines the logical flow of a Schild analysis experiment, from initial assay setup to final data interpretation.

Schild_Workflow cluster_prep Experimental Setup cluster_assay Functional Assay cluster_analysis Data Analysis A Seed cells expressing PTH2R B Prepare serial dilutions of Agonist (TIP39) and Antagonist A->B C Pre-incubate cells with fixed concentrations of Antagonist (or vehicle) B->C D Add increasing concentrations of Agonist (TIP39) C->D E Incubate and lyse cells D->E F Measure functional response (e.g., cAMP accumulation) E->F G Generate Agonist dose-response curves for each Antagonist concentration F->G H Calculate EC50 values and Dose Ratios (DR) G->H I Construct Schild Plot: log(DR-1) vs. log[Antagonist] H->I J Determine pA2 (x-intercept) and Schild Slope I->J

Caption: Experimental workflow for performing a Schild analysis.

Comparative Guide to Known TIP39/PTH2R Antagonists

Several peptide-based antagonists have been developed for the TIP39/PTH2R system, primarily through modification of the N-terminus of TIP39 itself. The removal of the first six amino-terminal residues of TIP39 creates TIP(7-39), a compound that loses its ability to activate PTH2R and instead acts as an antagonist.[7][8] Further modifications have been made to enhance potency and selectivity.

Below is a comparison of key antagonists characterized by Schild analysis or related methods. The pA2 value is a direct measure of potency from functional assays.

AntagonistReceptor TargetAgonist UsedpA2 / pKb (Affinity)Schild SlopeKey Findings & CommentsReference
TIP(7-39) PTH1RPTH(1-34)7.1 (pK_B_)0.99While primarily known as a PTH2R antagonist, it also potently and competitively blocks the PTH1 receptor. This cross-reactivity is a critical consideration for in vivo studies.[9]
HYWH-TIP39 Rat PTH2RTIP397.61 (pA2)Not ReportedA modified version of TIP39 (Histidine4, Tyrosine5, Tryptophan6, Histidine7-TIP39) developed as a more potent and selective antagonist for the rat PTH2 receptor.[10] It displayed over 30-fold selectivity for PTH2R over PTH1R.[10][10]
Mouse TIP(7-39) Rat PTH1RhPTH(1-34)7.4 (K_B)Not ReportedDemonstrates that the TIP(7-39) scaffold is a robust antagonist for the PTH1 receptor across species.[11]

Note: The pA2 value is derived from functional antagonism, while pKb is a measure of binding affinity. For a competitive antagonist, these values should be equivalent.

Experimental Protocols: A Self-Validating System

The trustworthiness of a Schild analysis hinges on the quality of the primary functional assay. Since PTH2R is a Gs-coupled receptor, its activation leads to the production of cyclic AMP (cAMP).[12][13][14] Therefore, a cAMP accumulation assay is the most direct and reliable functional readout for this system.

This diagram illustrates the canonical signaling cascade initiated by TIP39 binding to PTH2R.

Signaling_Pathway cluster_membrane Cell Membrane PTH2R PTH2R G_Protein Gs Protein (αβγ) PTH2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts TIP39 TIP39 (Agonist) TIP39->PTH2R Binds & Activates Antagonist Antagonist (e.g., HYWH-TIP39) Antagonist->PTH2R Binds & Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: TIP39/PTH2R Gs-coupled signaling pathway.

This protocol is foundational. The choice of cell line is critical; Human Embryonic Kidney 293 (HEK293) cells are commonly used as they provide a low-background system for stably or transiently expressing recombinant PTH2R.[10]

  • Cell Line: Use HEK293 cells stably expressing the human or rat Parathyroid Hormone 2 Receptor (PTH2R).

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

This functional assay forms the core of the analysis. Modern methods like HTRF or AlphaScreen provide high sensitivity and are amenable to high-throughput formats.[15][16]

  • Cell Plating: Seed the PTH2R-expressing HEK293 cells into 96-well or 384-well white opaque tissue culture plates at a density of 5,000-10,000 cells per well.[17] Allow cells to adhere overnight.

  • Reagent Preparation:

    • Agonist (TIP39): Prepare a 10-point, 1:10 serial dilution series in stimulation buffer. The concentration range should be chosen to span the full dose-response curve (e.g., 1 pM to 1 µM).

    • Antagonist: Prepare at least three fixed concentrations of the antagonist (e.g., 1x, 10x, and 100x the expected Ki). Also include a vehicle-only control (0 M antagonist).

    • Stimulation Buffer: Use a buffer such as Hank's Balanced Salt Solution (HBSS) or DMEM containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[7]

  • Antagonist Pre-incubation: Gently remove the culture medium from the cells. Add the fixed concentrations of the antagonist or vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature.[10]

  • Agonist Stimulation: Add the serial dilutions of the agonist (TIP39) to the wells. Incubate for 30 minutes at room temperature.[10]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., PerkinElmer LANCE cAMP kit or Cisbio HTRF cAMP dynamic 2 kit).[7]

While not part of the Schild analysis itself, a competitive binding assay is crucial for a self-validating system. It provides an independent measure of the antagonist's affinity (Ki) for the receptor, which should align with the pA2 value obtained from the functional assay.[18]

  • Membrane Preparation: Grow a large batch of PTH2R-expressing cells. Harvest, homogenize, and centrifuge the cells to isolate a crude membrane preparation. Determine the total protein concentration using a BCA assay.

  • Radioligand: A suitable radiolabeled ligand is required. While a radiolabeled TIP39 antagonist would be ideal, often a radiolabeled agonist is used. For the related PTH1 receptor, 125I-TIP(7-39) has been successfully developed and used.[9]

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of radioligand (typically near its Kd value).

    • A serial dilution of the unlabeled antagonist.

    • A fixed amount of cell membrane preparation (e.g., 5-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature until binding equilibrium is reached (e.g., 60-120 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Data Analysis and Interpretation
  • Dose-Response Curves: For the cAMP data, plot the response versus the log concentration of TIP39 for each fixed antagonist concentration. Use a non-linear regression model (four-parameter logistic equation) to fit the curves and determine the EC50 for each curve.[10]

  • Calculate Dose Ratios (DR): For each antagonist concentration [B], calculate the dose ratio:

    • DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist)

  • Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the log of the molar concentration of the antagonist (log[B]) on the x-axis.

  • Determine pA2 and Slope: Perform a linear regression on the Schild plot data.

    • The Schild slope is the slope of the regression line.

    • The pA2 value is the x-intercept of the line (where log(DR-1) = 0).[4]

Interpreting the Results: A Schild slope that is not significantly different from 1.0 provides strong evidence for simple, competitive antagonism.[4] In this case, the pA2 value can be confidently interpreted as a true measure of the antagonist's affinity for the receptor. This value should be consistent with the Ki value obtained from the radioligand binding assay, thus providing a robust, self-validated characterization of the compound.

References

  • Hoare, S. R. J., Clark, J. A., & Usdin, T. B. (2000). Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). In vitro pharmacology: receptor antagonism. Available at: [Link]

  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Spiedie. Available at: [Link]

  • Panda, D. K., et al. (2009). TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Füredi, A., et al. (2015). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Frontiers in Neuroscience. Available at: [Link]

  • Farkas, E., et al. (2022). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology. Available at: [Link]

  • Jakovljević, V., et al. (2000). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica Physiologica Pharmacologica Acta. Available at: [Link]

  • On, J. S., et al. (2015). Evolution of Parathyroid Hormone Receptor Family and Their Ligands in Vertebrate. Frontiers in Endocrinology. Available at: [Link]

  • Cianferotti, L., et al. (2017). The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation. Journal of Investigative Dermatology. Available at: [Link]

  • Zhao, L. H., et al. (2021). Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Dimitrov, E., et al. (2013). Development Of A Rat Parathyroid Hormone 2 Receptor Antagonist. Peptides. Available at: [Link]

  • GeneCards. (n.d.). PTH2R Gene - Parathyroid Hormone 2 Receptor. Available at: [Link]

  • Zhao, L. H., et al. (2021). Molecular mechanism of the TIP(7-39) antagonism at PTH2R. ResearchGate. Available at: [Link]

  • Zhao, L. H., et al. (2021). Molecular recognition and ligand specificity of PTH2R. ResearchGate. Available at: [Link]

  • Pioszak, A. A., & Xu, H. E. (2008). High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5. Journal of Biological Chemistry. Available at: [Link]

  • Pioszak, A. A., et al. (2004). Specificity and stability of a new PTH1 receptor antagonist, mouse TIP(7-39). Biochemistry. Available at: [Link]

  • Farkas, E., et al. (2022). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of Neuroendocrinology. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Potalitsyn, P., et al. (2020). A radioligand binding assay for the insulin-like growth factor 2 receptor. PLOS One. Available at: [Link]

  • BPS Bioscience. (n.d.). Data Sheet: A2aR-HEK293 Recombinant Cell Line. Available at: [Link]

  • Lecca, D., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

Sources

Confirming TIP 39-Induced Signaling: A Comparative Guide to Genetic vs. Pharmacological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Introduction: The TIP 39/PTH2R Axis

Tuberoinfundibular peptide of 39 residues (TIP 39) is the specific endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R).[1][2][3][4] Unlike its structural relative PTH, which regulates calcium homeostasis via PTH1R, TIP 39 functions primarily as a neuropeptide. It modulates nociception, fear learning, and neuroendocrine responses to stress.

Validating TIP 39 signaling is challenging due to the lack of highly selective, blood-brain barrier (BBB)-permeable small molecule antagonists. While peptide antagonists exist, they require invasive delivery (intracerebroventricular injection). Consequently, genetic models (knockout mice) remain the "gold standard" for confirming TIP 39-induced signaling in vivo.

This guide compares genetic models against pharmacological alternatives and provides a self-validating experimental framework for confirming this signaling pathway.

Comparative Analysis: Genetic Models vs. Pharmacological Tools

The following table contrasts the primary methods for validating TIP 39/PTH2R signaling.

FeatureGenetic Models (TIP39-/- or PTH2R-/-) Peptide Antagonists (e.g., HYWH-TIP39) Small Molecule Antagonists
Specificity High. Definitive ablation of ligand or receptor.Moderate-High. Designed for PTH2R, but high doses may cross-react.Low/None. Most available compounds target PTH1R (e.g., SW106).
Bioavailability Systemic. Constitutive loss in all tissues.Low. Poor BBB penetration; requires ICV or intrathecal injection.Variable.
Temporal Control Low (Constitutive) or High (Cre-Lox/Viral).High. Acute administration allows temporal precision.High.
Compensatory Mechanisms Risk. Developmental compensation may mask phenotypes.Low. Acute blockade avoids developmental rewiring.Low.
Primary Utility Validation. Proving the physiological necessity of the pathway.Mechanism. Dissecting acute signaling vs. developmental effects.Screening. Not yet viable for in vivo PTH2R validation.

Expert Insight: Do not rely on "PTH antagonists" found in general catalogs. Many are PTH1R-selective (e.g., PTH(7-34)). For PTH2R, the peptide HYWH-TIP39 is the current pharmacological standard, but it must be delivered directly to the CNS. Therefore, genetic models are indispensable for defining the baseline physiological role of TIP 39.

The Signaling Mechanism

To validate the pathway, one must understand the downstream effectors. TIP 39 binding to PTH2R triggers two primary cascades:

  • Gs-cAMP-PKA: The dominant pathway, leading to CREB phosphorylation.

  • Gq-PLC-Ca²⁺: A secondary pathway leading to intracellular calcium mobilization.

Visualization: TIP 39 Signaling Pathway

TIP39_Signaling TIP39 TIP 39 (Ligand) PTH2R PTH2R (GPCR) TIP39->PTH2R Binds Gs Gs Protein PTH2R->Gs Activates Gq Gq Protein PTH2R->Gq Activates (Context Dependent) AC Adenylyl Cyclase Gs->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP Ca Intracellular Ca2+ PLC->Ca PKA PKA cAMP->PKA Effect Nociception / Fear / Thermoregulation Ca->Effect Signaling PKA->Effect Phosphorylation

Caption: Dual signaling capability of the TIP 39/PTH2R axis via Gs (primary) and Gq (secondary) pathways.

Experimental Protocols for Genetic Validation

The following protocols describe a "self-validating" system: using a genetic knockout (KO) to prove that a specific pharmacological stimulus (TIP 39 application) fails to elicit a response.

Protocol A: Ex Vivo Calcium Imaging in Brain Slices

Objective: Confirm functional loss of PTH2R signaling in the posterior thalamus (a region rich in PTH2R). Model: WT vs. PTH2R-/- Mice.

Materials:

  • Tissue: Acute brain slices (coronal, 300 µm) containing the subparafascicular area or medial geniculate.

  • Buffer: NMDG-based protective recovery aCSF (see Reference 1).

  • Indicator: Fura-2 AM (ratiometric calcium dye) or genetically encoded GCaMP (if crossing with reporter lines).

  • Ligand: Synthetic TIP 39 (100 nM).

  • Control: KCl (50 mM) to verify cell viability.

Step-by-Step Workflow:

  • Slice Preparation:

    • Anesthetize mouse (Isoflurane) and decapitate.

    • Rapidly remove brain into ice-cold NMDG aCSF.

    • Section using a vibratome.

    • Critical Step: Incubate slices at 32°C in NMDG aCSF for 12 mins, then transfer to HEPES-holding aCSF at RT. This "protective recovery" is essential for preserving GPCR signaling in adult tissue.

  • Dye Loading:

    • Incubate slices with Fura-2 AM (50 µM) + Pluronic F-127 for 45 mins.

    • Wash x3 with standard aCSF.

  • Baseline Recording:

    • Perfuse slice with aCSF (2 mL/min) at 32°C.

    • Record baseline fluorescence (F340/F380) for 5 mins.

  • Stimulation:

    • Switch perfusion to aCSF + 100 nM TIP 39.

    • Record for 10 mins. (Note: TIP 39 responses are often slow and sustained).

  • Washout & Control:

    • Wash with aCSF for 10 mins.

    • Apply 50 mM KCl. If cells do not respond to KCl, discard data (dead cells).

Validation Criteria:

  • WT Slices: Show a robust, slow-onset increase in intracellular Ca²⁺ in PTH2R+ regions.

  • KO Slices: Show zero response to TIP 39, but normal response to KCl.

Protocol B: Behavioral Phenotyping (Cold Hypersensitivity)

Objective: Confirm physiological loss of TIP 39 signaling. Rationale: TIP 39 signaling in the preoptic area is required for cold-induced thermogenesis.

Workflow:

  • Acclimatization: House mice individually at 22°C for 3 days.

  • Baseline: Measure rectal temperature (T_core) at T=0.

  • Cold Challenge: Move mice to a 4°C environment.

  • Measurement: Record T_core every 30 mins for 4 hours.

  • Result: TIP39-/- and PTH2R-/- mice will fail to maintain T_core (dropping significantly faster than WT), validating the loss of thermoregulatory signaling.

Validation Workflow Visualization

This diagram illustrates the logical flow for confirming the signaling pathway using the protocols above.

Validation_Workflow cluster_ExVivo Ex Vivo Validation cluster_InVivo In Vivo Validation Genotype Genotyping (PCR) WT vs KO Slice Brain Slice Prep (NMDG Method) Genotype->Slice Cold Cold Challenge (4°C) Genotype->Cold Load Load Ca2+ Dye (Fura-2) Slice->Load Stim Apply TIP 39 (100 nM) Load->Stim Readout1 Ca2+ Response? Stim->Readout1 Conclusion Confirmed TIP39 Signaling Readout1->Conclusion Absent in KO Readout2 Core Temp Maintenance? Cold->Readout2 Readout2->Conclusion Impaired in KO

Caption: Parallel validation workflow combining ex vivo functional imaging and in vivo behavioral phenotyping.

References

  • Ting, J. T., et al. (2018).[5] "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method." Journal of Visualized Experiments. Link

  • Usdin, T. B., et al. (1999). "The parathyroid hormone 2 receptor: a new receptor for a new ligand." Endocrinology. Link

  • Dobolyi, A., et al. (2002). "Anatomical distribution of the tuberoinfundibular peptide of 39 residues in the rat brain." Journal of Comparative Neurology. Link

  • Fegley, D. B., et al. (2008). "Characterization of the chromosomal localization, expression, and function of the gene encoding the tuberoinfundibular peptide of 39 residues." Endocrinology. Link

  • Dimitrov, E. L., et al. (2011).[4] "Regulation of hypothalamic signaling by tuberoinfundibular peptide of 39 residues is critical for the response to cold."[4] Journal of Neuroscience. Link

  • Ward, H. L., et al. (2017). "High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318."[6] Biochemical Pharmacology. Link

Sources

A Researcher's Guide to the Cross-Reactivity of Tuberoinfundibular Peptide of 39 Residues (TIP39) with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, the specificity of a ligand for its receptor is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of Tuberoinfundibular Peptide of 39 residues (TIP39), a key neuropeptide in the central nervous system. For researchers in pharmacology and drug development, understanding the selectivity of TIP39 is crucial for interpreting experimental results and for the design of novel therapeutics targeting its signaling pathway.

Introduction to TIP39 and Its Primary Receptor: The PTH2R

Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that was first identified as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G protein-coupled receptor (GPCR).[1] The TIP39/PTH2R system is implicated in a variety of physiological processes, including nociception (pain perception), neuroendocrine regulation, and the modulation of anxiety and fear responses.[2][3] The interaction between TIP39 and PTH2R is highly selective and initiates downstream signaling cascades, primarily through the activation of adenylyl cyclase leading to the production of cyclic AMP (cAMP) and also through increases in intracellular calcium levels.[4]

The specificity of this interaction is largely attributed to the N-terminal region of the TIP39 peptide.[4] Structurally, TIP39 consists of two alpha-helices which are crucial for receptor activation.[5] While sharing some limited sequence homology with parathyroid hormone (PTH), the structural differences, particularly in the C-terminal helix, contribute to its distinct receptor binding profile.[5]

The Critical Importance of Receptor Selectivity

In drug discovery and physiological research, assuming a ligand is entirely specific for a single receptor can lead to misinterpretation of experimental data. Off-target effects, resulting from a ligand binding to unintended receptors, can produce confounding biological responses. Therefore, a thorough characterization of a ligand's cross-reactivity is a foundational step in validating its use as a specific pharmacological tool and in developing new drugs with minimal side effects. This guide delves into the known interactions of TIP39 with its primary target and other related GPCRs.

Comparative Analysis: TIP39's Interaction with GPCRs

The primary focus of TIP39 cross-reactivity studies has been on the closely related Parathyroid Hormone 1 Receptor (PTH1R), given the structural similarities between the ligands (TIP39, PTH, and PTH-related peptide - PTHrP) and the receptors (PTH2R and PTH1R).

High-Affinity Agonist at the Parathyroid Hormone 2 Receptor (PTH2R)

TIP39 binds to and potently activates the PTH2R.[6] This activation leads to a sustained increase in intracellular cAMP and a transient increase in intracellular calcium, which is a distinct signaling signature compared to other ligands like PTH at this receptor.[7] This robust and selective activation establishes the TIP39/PTH2R system as a distinct signaling pathway in the central nervous system.[7]

Interaction with the Parathyroid Hormone 1 Receptor (PTH1R)

While TIP39 is a potent agonist at PTH2R, its interaction with PTH1R is more complex. Studies have shown that full-length TIP39 can bind to PTH1R, but with a moderate affinity (approximately 60 nM), and importantly, it does not appear to activate the receptor.[4] This suggests that while there is some level of recognition, the binding mode is non-productive and does not induce the conformational changes required for G protein coupling and subsequent signaling. In fact, some evidence suggests that TIP39 may act as an antagonist at the PTH1R.[8]

Interestingly, a truncated form of the peptide, TIP(7-39), which lacks the first six N-terminal amino acids, displays a reversed selectivity profile. This fragment loses its ability to activate PTH2R but gains a high affinity for PTH1R (with a binding affinity of 17 nM), acting as a potent antagonist.[4][9] This highlights the critical role of the N-terminus of TIP39 in determining its selectivity and functional activity at these two related receptors.[7]

Cross-Reactivity with Other GPCRs

To date, the available literature primarily focuses on the interaction of TIP39 with PTH1R and PTH2R. There is limited published data on broad-spectrum screening of TIP39 against a wider panel of GPCRs. This represents a knowledge gap and an area for future investigation to fully delineate the selectivity profile of this important neuropeptide.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional activities of TIP39 and its truncated analog at PTH1R and PTH2R.

LigandReceptorBinding Affinity (Ki/Kd)Functional ActivityReference
TIP39 PTH2R High (nM range)Potent Agonist (cAMP & Ca2+)[4]
TIP39 PTH1R Moderate (~60 nM)No Agonist Activity / Potential Antagonist[4][8][10]
TIP(7-39) PTH2R LowNo Agonist Activity[7]
TIP(7-39) PTH1R High (~17 nM / 6.2 nM)Potent Antagonist[4][9]
Visualizing the Signaling and Experimental Workflow

To better understand the signaling pathways and the methods used to study them, the following diagrams are provided.

TIP39_Signaling_Pathway cluster_cytosol Cytosol TIP39 TIP39 PTH2R PTH2R TIP39->PTH2R Binds G_protein Gαs PTH2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Nociception, Hormone Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of TIP39 at its primary target, the PTH2R.

GPCR_Cross_Reactivity_Workflow cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Target GPCRs (e.g., HEK293) Membrane_Prep 2. Prepare Cell Membranes (for Binding Assays) Cell_Culture->Membrane_Prep cAMP_Assay 5. cAMP Accumulation Assay - Treat intact cells with TIP39. - Measure changes in intracellular cAMP. Cell_Culture->cAMP_Assay Radioligand_Binding 3. Radioligand Binding Assay - Incubate membranes with radiolabeled ligand and varying concentrations of TIP39. Membrane_Prep->Radioligand_Binding Determine_Ki 4. Determine Inhibition Constant (Ki) - Quantify displacement of radioligand. Radioligand_Binding->Determine_Ki Compare_Potency 8. Compare Potency & Efficacy - Determine selectivity profile. Determine_Ki->Compare_Potency Analyze_Data 7. Analyze Dose-Response Curves - Calculate EC50/IC50 values. cAMP_Assay->Analyze_Data Calcium_Assay 6. Calcium Mobilization Assay - Load cells with calcium-sensitive dye. - Measure fluorescence changes post-TIP39 addition. Calcium_Assay->Analyze_Data Analyze_Data->Compare_Potency

Caption: Experimental workflow for assessing GPCR cross-reactivity.

Experimental Protocols for Cross-Reactivity Assessment

To ensure scientific rigor, the protocols used to determine ligand selectivity must be robust and well-validated. Here are detailed methodologies for key experiments.

A. Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound (TIP39) to displace a radiolabeled ligand from a receptor. It is the gold standard for determining binding affinity (Ki).[11]

  • Objective: To determine the binding affinity (Ki) of TIP39 for a specific GPCR (e.g., PTH1R).

  • Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with cell membranes expressing the receptor. A competing, non-radiolabeled ligand (TIP39) is added at increasing concentrations. The ability of TIP39 to displace the radioligand is measured, and from this, the Ki is calculated.

  • Methodology:

    • Membrane Preparation: Culture cells (e.g., HEK293 or COS-7) stably or transiently expressing the GPCR of interest. Harvest the cells and homogenize them in a cold buffer to lyse the cells. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., ¹²⁵I-PTH(1-34)) to all wells.

    • Competition: Add increasing concentrations of unlabeled TIP39 to the experimental wells. For determining non-specific binding, add a high concentration of an unlabeled standard ligand.

    • Incubation: Add the prepared cell membranes to each well. Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold buffer to reduce non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of TIP39. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation, specifically for Gs- or Gi-coupled receptors.[12]

  • Objective: To determine if TIP39 acts as an agonist or antagonist at a GPCR by measuring changes in intracellular cAMP.

  • Principle: Gs-coupled receptors, like PTH2R, activate adenylyl cyclase, increasing intracellular cAMP levels. Gi-coupled receptors inhibit this enzyme. The amount of cAMP produced is quantified, often using competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.[13][14]

  • Methodology:

    • Cell Plating: Seed cells expressing the target GPCR into a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treatment: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is crucial as it prevents the degradation of cAMP, thus amplifying the signal. Incubate for a short period.

    • Ligand Stimulation: Add varying concentrations of TIP39 to the wells. For antagonist testing, pre-incubate the cells with the potential antagonist before adding a known agonist.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., GloSensor™, HTRF® cAMP Dynamic 2, or AlphaScreen™). These kits typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

    • Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of TIP39. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition).

Conclusion and Future Directions

The available evidence strongly indicates that Tuberoinfundibular Peptide of 39 residues is a highly selective agonist for the Parathyroid Hormone 2 Receptor.[6] Its cross-reactivity with the closely related Parathyroid Hormone 1 Receptor is minimal, and it appears to be functionally inactive or even antagonistic at this receptor.[4][8] The dramatic shift in selectivity observed with the N-terminally truncated TIP(7-39) underscores the structural basis of its receptor specificity and provides a valuable tool for distinguishing between PTH1R and PTH2R-mediated effects.[9]

For researchers, this high degree of selectivity makes TIP39 an excellent pharmacological tool for probing the physiological functions of the PTH2R system. However, the lack of comprehensive screening data against a broader array of GPCRs remains a limitation. Future studies should aim to profile TIP39 against a large panel of receptors to definitively confirm its selectivity and uncover any potential off-target interactions that might be relevant in specific biological contexts. Such data will be invaluable for both basic research and the ongoing development of therapeutics targeting this important neuropeptide pathway.

References

  • Usdin, T. B., Hoare, S. R. J., Dobolyi, A., & Palkovits, M. (2003). The tuberoinfundibular peptide of 39 residues (TIP39)-parathyroid hormone 2 receptor (PTH2R) system. Journal of Molecular Neuroscience, 21(1), 17-30. [Link]

  • Dimitrov, E., & Usdin, T. B. (2010). The TIP39/PTH2 receptor system: a new player in the regulation of fear and anxiety. Vitamins and hormones, 85, 155–178. [Link]

  • Hoare, S. R., Clark, J. A., & Usdin, T. B. (2000). N-terminal truncation of tuberoinfundibular peptide of 39 residues reverses PTH2 receptor/PTH1 receptor binding selectivity. The Journal of biological chemistry, 275(35), 27274–27283. [Link]

  • Cservenák, M., Bodnár, I., Fodor, A., Kúnsági, J., & Dobolyi, A. (2018). Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2). Journal of neuroendocrinology, 30(9), e12630. [Link]

  • Hoare, S. R., Bonner, T. I., & Usdin, T. B. (2000). Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity. The Journal of pharmacology and experimental therapeutics, 295(2), 779–789. [Link]

  • Lozano, D., Fernandez-Riejos, P., Gonzalez-Reyes, S., Giraldo, J., & Carrea, I. (2011). TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation. American journal of physiology. Endocrinology and metabolism, 301(6), E1160–E1170. [Link]

  • Usdin, T. B., Palkovits, M., & Dobolyi, A. (2005). Parathyroid hormone 2 receptor and its endogenous ligand TIP39 are concentrated in endocrine, viscerosensory and auditory brain regions in macaque and human. Neuroscience, 134(3), 851–866. [Link]

  • Dobolyi, A., Palkovits, M., & Usdin, T. B. (2010). The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms. Progress in neurobiology, 90(1), 29–59. [Link]

  • Piserchio, A., Usdin, T., & Mierke, D. F. (2000). Structure of tuberoinfundibular peptide of 39 residues. The Journal of biological chemistry, 275(35), 27284–27290. [Link]

  • Parody, J. P., & Stone, M. J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2268, 203–220. [Link]

Sources

Safety Operating Guide

277302-47-3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL IDENTITY VERIFICATION

STOP AND VERIFY: Before proceeding, you must validate the chemical identity of the substance in your possession. Database discrepancies exist for this CAS number.

FeaturePrimary Target (This Guide) Secondary Possibility (Rare)
Chemical Name TIP 39 (Tuberoinfundibular Neuropeptide)IPr·HCl (Imidazolium chloride ligand)
CAS Number 277302-47-3 Usually 250285-32-6 (but occasionally mislisted)
Class Bioactive Peptide (39 residues)Organic Salt / Catalyst Ligand
Appearance Lyophilized White PowderWhite to Off-White Crystalline Powder
Key Hazard Potent PTH2R Agonist (Biological Activity)Skin/Eye Irritant, Hygroscopic
Action Proceed with this guide. STOP. Treat as Halogenated Organic Waste.

Executive Summary: The Bioactive Waste Challenge

As researchers, we often treat peptides as benign "biologicals." However, TIP 39 (CAS this compound) is a potent, specific agonist for the Parathyroid Hormone 2 Receptor (PTH2R).[1] It modulates nociception (pain) and neuroendocrine functions.

The Core Directive: The disposal strategy must guarantee the irreversible denaturation of the peptide structure (primary sequence cleavage or tertiary structure collapse) to prevent biological activity in the environment. Simple dilution is insufficient .

Hazard Assessment & Segregation

Unlike small molecule toxics, the risk here is biological potency, not flammability or volatility.

Physical & Chemical Properties (TIP 39)
PropertyDataOperational Implication
Molecular Weight ~4500 DaLarge molecule; susceptible to hydrolysis.
Solubility Water solubleHigh Risk: Easily enters water tables if poured down the drain.
Stability Stable lyophilized; degrades in solutionSolutions must be treated immediately; do not store waste solutions long-term.
Reactivity Incompatible with strong oxidizersDo not mix with peroxides or nitric acid in the waste stream (explosion risk).
Segregation Protocol
  • Isolate: Designate a specific "Bioactive Peptide Waste" container. Do not mix with general organic solvents (acetone/methanol) as this complicates incineration.

  • Labeling: Label clearly: "Non-Hazardous Chemical - Bioactive Peptide - For Incineration Only."

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if acidic deactivation is used.

Operational Disposal Procedures

Scenario A: Solid Waste (Lyophilized Powder/Vials)

Best Practice:Direct Incineration. Do not attempt to dissolve solid waste for disposal. The safest route is to destroy the solid matrix entirely.

  • Containment: Place the original vial (with cap closed) into a secondary clear sealable bag.

  • Consolidation: Place the bag into a fiber drum or bucket designated for "Lab Pack - Incineration."

  • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for high-temperature incineration (>850°C).

Scenario B: Liquid Waste (Stock Solutions/Assay Residues)

Best Practice:Chemical Deactivation followed by Neutralization. If you have stock solutions, you must break the peptide bonds before disposal.

Step-by-Step Deactivation Protocol:

  • Preparation: Work in a fume hood. Wear nitrile gloves and safety goggles.

  • Oxidative Cleavage (The "Bleach Method"):

    • Add 10% Sodium Hypochlorite (Bleach) solution to the peptide waste in a 1:1 ratio .

    • Mechanism:[1][2][3] Hypochlorite oxidizes the side chains (Trp, Tyr, Met, His) and cleaves amide bonds, destroying biological activity.

    • Wait Time: Allow to stand for 30 minutes .

  • Verification (Self-Validating Step):

    • The solution should turn slightly yellow/clear.

    • Optional: Check for residual chlorine using a starch-iodide paper to ensure excess oxidant is present (Paper turns blue/black).

  • Neutralization:

    • Slowly add Sodium Thiosulfate or Sodium Bisulfite to quench the excess bleach.

    • Why? Releasing active bleach into waste streams can form toxic chloramines if mixed with ammonia elsewhere.

  • Final Disposal:

    • The deactivated, neutralized mixture is now considered non-hazardous aqueous waste (depending on local regulations).

    • Preferred: Consolidate into "Aqueous Waste" carboy for off-site treatment.

    • Alternative (Check Local Laws): If local regulations permit deactivated peptide waste, drain disposal with copious water (50:1 dilution) may be acceptable, but off-site treatment is the gold standard for drug development labs.

Spill Management (Immediate Response)

Spill of Solid Powder (Lyophilized):

  • Avoid Dust: Do not sweep vigorously. TIP 39 is a potent neuropeptide; inhalation of dust could trigger biological effects.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with 10% Bleach .

  • Scoop: Carefully scoop up the damp towel and powder.

  • Disposal: Place in a sealed bag as "Solid Bioactive Waste."

Spill of Solution:

  • Absorb: Cover with absorbent pads or vermiculite.

  • Deactivate: Spray the area with 10% Bleach. Let sit for 15 minutes.

  • Clean: Wipe with water and detergent.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for TIP 39 disposal, ensuring no bioactive material leaves the facility intact.

TIP39_Disposal Start Waste Generation: TIP 39 (CAS this compound) CheckState Determine Physical State Start->CheckState Solid Solid (Lyophilized Powder) CheckState->Solid Liquid Liquid (Stock/Assay) CheckState->Liquid Bag Double Bag in Secondary Containment Solid->Bag Incinerate High-Temp Incineration (Destruction of Bioactivity) Bag->Incinerate Bleach Add 10% Sodium Hypochlorite (1:1 Ratio, 30 mins) Liquid->Bleach Oxidative Cleavage Quench Quench with Sodium Thiosulfate Bleach->Quench Neutralize Oxidizer Neutral Check pH & Chlorine Levels Quench->Neutral AqWaste Dispose as Non-Haz Aqueous Waste Neutral->AqWaste AqWaste->Incinerate Preferred Route (Zero Discharge)

Figure 1: Decision tree for the segregation and destruction of TIP 39 peptide waste. The dashed line indicates the preferred zero-discharge pathway for pharmaceutical environments.

Regulatory & Compliance Framework

  • EPA (USA): While TIP 39 is not specifically P-listed or U-listed under RCRA, it falls under the "General Duty Clause" to prevent environmental harm.

  • Best Practice: Treat as Class 6.1 (Toxic Substances) if potency data is unavailable, or Non-Regulated Bioactive if deactivated.

  • Documentation: Maintain a log of "Bioactive Waste Deactivation" including date, volume, method (Bleach), and operator initials.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 277302-47-3

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling High-Potency CAS 277302-47-3 (Imatinib Mesylate)

Executive Summary: The Hazard Context

Substance Identity: CAS this compound corresponds to Imatinib Mesylate , a tyrosine kinase inhibitor (TKI) used primarily as an antineoplastic agent (e.g., in CML treatment). Operational Classification: High Potency Active Pharmaceutical Ingredient (HPAPI). Critical Hazard: Reproductive Toxicity (Teratogen) & Carcinogenicity.

As a Senior Application Scientist, I must emphasize that the safety protocol for this compound is not merely about preventing acute irritation; it is about preventing genotoxic events and reproductive harm . This compound inhibits the BCR-ABL tyrosine kinase, a mechanism that—while therapeutic in oncology—can disrupt critical cell signaling pathways in developing fetuses and healthy dividing cells.

The Directive: Treat all powders and solutions of this compound as OEB 5 (Occupational Exposure Band 5) equivalents until validated containment data proves otherwise. Your goal is Zero Skin Contact and Zero Inhalation .

Part 1: The Logic of Protection (Risk Assessment)

We do not select PPE arbitrarily. We select it based on the Hierarchy of Controls , acknowledging that while Engineering Controls (Isolators/BSCs) are primary, PPE is the critical redundancy for breach events.

The Causality of PPE Selection:

  • Why Double Gloving? Imatinib Mesylate is a potent organic salt. Single nitrile layers can develop micro-perforations during manipulation. The second pair creates a "breach buffer" and allows you to strip the outer layer (which is "dirty") while keeping the inner layer ("clean") to protect your skin during doffing.

  • Why Respiratory Protection (PAPR vs. N95)? Powders of this compound are electrostatic and easily aerosolized. An N95 offers a Protection Factor (APF) of 10. A Powered Air Purifying Respirator (PAPR) offers an APF of 25-1000. For weighing operations, PAPR is the only logical choice to eliminate inhalation risk.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on the physical state of the material.

PPE_Decision_Matrix Start Handling CAS this compound State Physical State? Start->State Powder Pure Powder / Weighing State->Powder Solution Liquid / Solubilized State->Solution Containment_High Primary: Isolator or Class II BSC Powder->Containment_High Containment_Med Primary: Class II BSC Solution->Containment_Med PPE_High PPE: PAPR + Double Nitrile + Tyvek Sleeves Containment_High->PPE_High Proceed Proceed with Protocol PPE_High->Proceed PPE_Med PPE: N95/P100 + Double Nitrile + Chem Gown Containment_Med->PPE_Med PPE_Med->Proceed

Caption: Decision matrix for selecting containment and PPE based on the physical state of Imatinib Mesylate.

Part 2: Essential PPE Matrix

This table defines the minimum acceptable standards for handling this compound.

Protection ZoneEquipment SpecificationOperational Logic
Respiratory PAPR (HEPA filter) OR Fit-Tested N95 (Solution only)Prevents inhalation of aerosolized particulates. PAPR is mandatory for powder handling outside a glovebox.
Dermal (Body) Tyvek® or Tychem® Coverall (Rear-closing)Impervious to particulates. Rear-closing prevents zipper contamination on the chest where spills occur.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil thickness)Outer Glove: Long cuff (over sleeve). Inner Glove: Taped to suit/skin. Color indicator double-gloving systems recommended.
Ocular Safety Goggles (Indirect Vent)Glasses are insufficient. Goggles seal the eyes against airborne dust migration.
Footwear Shoe Covers (Impervious/Booties)Prevents tracking of cytotoxic residue out of the lab zone.

Part 3: Operational Protocol (Gowning & Handling)

This is a self-validating system. You must verify the integrity of your barrier at specific checkpoints.[1][2]

Phase A: Donning (Entry)
  • Hygiene: Wash hands thoroughly.[3] Remove all jewelry (rings tear gloves).

  • Inner Glove: Don the first pair of nitrile gloves. Inspect for tears.

  • Suiting Up: Don the Tyvek coverall. Ensure the cuffs cover the wrist of the inner glove.

    • Checkpoint: Tape the sleeve to the inner glove if not using a thumb-loop gown.

  • Footwear: Don shoe covers. Ensure pants are tucked in.

  • Respiratory: Don N95 or PAPR hood. Perform a user seal check (positive/negative pressure check).

  • Outer Glove: Don the second pair of nitrile gloves. These must go over the sleeve cuff.

Phase B: Experimental Handling (The "Clean-Dirty" Rule)
  • Workspace: All work must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood.

  • Technique:

    • Never remove hands from the BSC once work begins.

    • Use a "Clean to Dirty" workflow (Clean supplies on left -> Work in center -> Waste on right).

    • Solvent Addition: When adding solvent to this compound powder, add slowly down the side of the vessel to minimize aerosol plume generation.

Phase C: Doffing (The Critical Exit)

Most exposures occur here. You are now potentially covered in invisible cytotoxic dust.

  • Outer Gloves: Remove outer gloves inside the BSC. Turn them inside out as you peel them off. Dispose in Cytotoxic Waste container.

  • Exit BSC: Move to the doffing area (usually a designated line on the floor).

  • Gown Removal: Unzip. Peel the gown down from the shoulders, turning it inside out to trap any residue inside the bundle. Do not shake the gown.

  • Respirator: Remove respirator last. Handle by the straps only.

  • Inner Gloves: Remove inner gloves.

  • Wash: Immediately wash hands and forearms with soap and water for 60 seconds.

Part 4: Decontamination & Disposal Logistics

1. Spill Management (Small Scale < 500mg):

  • Isolate: Evacuate the immediate area. Post warning signs.

  • Neutralization: Imatinib Mesylate is not easily neutralized chemically in a way that reduces toxicity instantly. Physical removal is the priority.

  • Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover spill with wet paper towels (water or 1% sodium hypochlorite solution) to dampen the powder.

    • Scoop up the wet slurry.

    • Clean surface with 1% Sodium Hypochlorite (Bleach) followed by a Thiosulfate rinse (to remove bleach residue) and finally Ethanol.

2. Waste Disposal:

  • Classification: Trace Chemotherapy Waste (Yellow bins in many jurisdictions) or RCRA Hazardous Waste.

  • Labeling: Must be clearly labeled "CYTOTOXIC / ANTINEOPLASTIC AGENT."

  • Destruction: High-Temperature Incineration is the only acceptable disposal method. Do not autoclave (autoclaving does not destroy the chemical structure of Imatinib).

Visualizing the Workflow

Protocol_Workflow Entry Entry: Donning Check1 Check: Seal & Integrity Entry->Check1 Check1->Entry Fail (Re-gown) Work Work: Inside BSC Check1->Work Pass Decon Decon: Surface Wipe Work->Decon Post-Task Exit Exit: Doffing Sequence Decon->Exit Waste Waste: Incineration Exit->Waste PPE Disposal

Caption: Operational workflow emphasizing the integrity check and proper waste stream.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[4] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[4] Centers for Disease Control and Prevention.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2.[5] [Link][5]

  • PubChem. Imatinib Mesylate (Compound Summary). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.